An In-depth Technical Guide to 2-Chloro-3-methoxy-5-methylpyridine This guide provides a comprehensive technical overview of 2-Chloro-3-methoxy-5-methylpyridine, a substituted pyridine derivative of interest to researche...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 2-Chloro-3-methoxy-5-methylpyridine
This guide provides a comprehensive technical overview of 2-Chloro-3-methoxy-5-methylpyridine, a substituted pyridine derivative of interest to researchers and professionals in drug discovery and organic synthesis. Given its status as a specialized chemical building block, this document synthesizes available data with established principles of heterocyclic chemistry to offer practical insights into its properties, synthesis, and potential applications.
Introduction and Strategic Importance
2-Chloro-3-methoxy-5-methylpyridine belongs to the versatile class of substituted pyridines, which are core scaffolds in numerous pharmaceuticals and agrochemicals[1]. The specific arrangement of its functional groups—a chloro group at the 2-position, a methoxy group at the 3-position, and a methyl group at the 5-position—offers a unique combination of electronic and steric properties.
The chloro group at the 2-position is a key reactive site, susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups[2][3]. The methoxy and methyl groups are prevalent in medicinal chemistry for their ability to modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets[4][5]. The methoxy group, in particular, can influence physicochemical properties and ADME (absorption, distribution, metabolism, and excretion) parameters, making it a valuable substituent in drug design[4][5][6]. This strategic combination makes 2-Chloro-3-methoxy-5-methylpyridine a valuable intermediate for constructing more complex molecules in drug discovery programs.
Chemical Identity and Physicochemical Properties
Proper identification and understanding of a compound's physical properties are fundamental for its use in a laboratory setting.
The synthesis can be envisioned starting from a suitable aminopyridine precursor, followed by diazotization and chlorination.
Caption: Proposed synthetic workflow for 2-Chloro-3-methoxy-5-methylpyridine.
Detailed Experimental Protocol (Hypothetical)
This protocol is illustrative and would require optimization.
Step 1: Synthesis of 3-Methoxy-5-methylpyridine
To a solution of 3-hydroxy-5-methylpyridine in a suitable aprotic solvent (e.g., THF), add sodium hydride (1.1 equivalents) portion-wise at 0 °C.
Allow the mixture to stir for 30 minutes at room temperature.
Cool the reaction back to 0 °C and add dimethyl sulfate (1.1 equivalents) dropwise.
Let the reaction warm to room temperature and stir for 12-18 hours.
Monitor the reaction by TLC. Upon completion, quench the reaction carefully with water.
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography to yield 3-methoxy-5-methylpyridine.
Step 2: Synthesis of 3-Methoxy-5-methylpyridine N-oxide
Dissolve the 3-methoxy-5-methylpyridine from the previous step in dichloromethane.
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 equivalents) portion-wise at 0 °C.
Allow the reaction to stir at room temperature for 4-6 hours.
Monitor by TLC. Once the starting material is consumed, wash the reaction mixture with a saturated sodium bicarbonate solution.
Extract the aqueous layer with dichloromethane.
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the N-oxide.
Step 3: Synthesis of 2-Chloro-3-methoxy-5-methylpyridine
To the crude 3-methoxy-5-methylpyridine N-oxide, add phosphorus oxychloride (POCl₃) (3-5 equivalents) slowly at 0 °C.
Heat the reaction mixture to reflux (approx. 100-110 °C) for 2-4 hours.
Cool the mixture to room temperature and pour it carefully onto crushed ice.
Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide) to a pH of 7-8.
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate in vacuo.
Purify the final product by fractional distillation under reduced pressure or column chromatography.
Reactivity and Synthetic Utility
The reactivity of 2-Chloro-3-methoxy-5-methylpyridine is primarily dictated by the 2-chloro substituent. The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) at the positions activated by the ring nitrogen (positions 2, 4, and 6). The chlorine atom at the 2-position is an excellent leaving group in such reactions.
The methoxy group at the 3-position is an electron-donating group, which can slightly decrease the rate of SNAr compared to an unsubstituted 2-chloropyridine. However, the methyl group at the 5-position has a minor electronic effect. The primary utility of this compound is as a building block where the chlorine atom is displaced by a nucleophile.
Typical Reactions
Amination: Reaction with primary or secondary amines to form 2-amino-3-methoxy-5-methylpyridine derivatives. These reactions are often catalyzed by a base.
Alkoxylation/Aryloxylation: Reaction with alkoxides or phenoxides to introduce new ether linkages.
Thiolation: Reaction with thiols to form 2-thioether-substituted pyridines.
Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), although this is generally less facile than with the corresponding bromo- or iodo-pyridines.
A Comprehensive Technical Guide to 2-Chloro-3-methoxy-5-methylpyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of 2-Chloro-3-methoxy-5-methylpyridine, a key heterocyclic building block in modern medicinal chemistry....
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Chloro-3-methoxy-5-methylpyridine, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical and physical properties, explore its synthesis, and highlight its strategic applications in the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development.
Core Properties of 2-Chloro-3-methoxy-5-methylpyridine
2-Chloro-3-methoxy-5-methylpyridine is a substituted pyridine derivative with the molecular formula C₇H₈ClNO.[1] Its molecular structure, featuring a chlorine atom at the 2-position, a methoxy group at the 3-position, and a methyl group at the 5-position, imparts a unique combination of reactivity and physicochemical properties that are highly valuable in the synthesis of complex molecules.
Physicochemical Characteristics
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the properties of its derivatives.
Further characterization of properties such as boiling point, melting point, and solubility is ongoing and will be updated as verified data becomes available.
Synthesis of 2-Chloro-3-methoxy-5-methylpyridine
A plausible synthetic route could commence from a readily available picoline derivative, followed by a sequence of reactions including chlorination, nitration, reduction, and methoxylation. The order of these steps is crucial to ensure the desired regioselectivity.
For instance, a general strategy for the synthesis of related 2-chloropyridines involves the chlorination of the corresponding hydroxypyridine or the direct chlorination of the pyridine ring.[2][3] The introduction of the methoxy group can be achieved through nucleophilic aromatic substitution of a suitable precursor.
Illustrative Synthetic Workflow
The following diagram illustrates a conceptual synthetic pathway. It is important to note that the specific reagents and reaction conditions would require experimental optimization.
Caption: Conceptual synthetic pathway for 2-Chloro-3-methoxy-5-methylpyridine.
Applications in Drug Discovery and Medicinal Chemistry
Substituted pyridines are privileged scaffolds in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. The specific combination of chloro, methoxy, and methyl groups in 2-Chloro-3-methoxy-5-methylpyridine makes it a valuable intermediate for the synthesis of biologically active molecules.
The chlorine atom at the 2-position can serve as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further molecular complexity. The methoxy and methyl groups can modulate the electronic properties, lipophilicity, and metabolic stability of the final compound, which are critical parameters in drug design.[4]
While specific examples of drugs derived directly from 2-Chloro-3-methoxy-5-methylpyridine are not prominently documented, its structural motifs are present in molecules targeting a range of diseases. For instance, related chloromethylpyridine derivatives are utilized in the synthesis of insecticides and herbicides.[2][5] This highlights the versatility of this chemical class in generating bioactive compounds.
Role as a Key Intermediate
The utility of 2-Chloro-3-methoxy-5-methylpyridine lies in its ability to be readily transformed into more complex heterocyclic systems. For example, it can serve as a precursor for the synthesis of fused bicyclic systems, which are often sought after in drug discovery programs.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Chloro-3-methoxy-5-methylpyridine.
Hazard Identification
Based on available data, 2-Chloro-3-methoxy-5-methylpyridine is classified with the following hazard statements:
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][7]
Ventilation: Use only in a well-ventilated area, such as a fume hood.
Storage: Store in a tightly closed container in a dry and well-ventilated place.[6][8]
First Aid:
If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[6][7]
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][8]
If on skin: Wash with plenty of soap and water.[6][7]
Conclusion
2-Chloro-3-methoxy-5-methylpyridine is a valuable and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. Its unique substitution pattern provides a platform for the introduction of diverse functionalities, enabling the exploration of new chemical space in drug discovery. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective application in the laboratory. Further research into the reactivity and applications of this compound is warranted and is likely to uncover new opportunities for the development of innovative medicines.
References
Google Patents. US4612377A - Preparation of 2-chloro-5-methylpyridine.
PubChem. 2-Chloro-3-methoxy-5-nitropyridine. Available from: [Link]
PubChem. 2-Chloro-5-methoxypyridine. Available from: [Link]
Google Patents. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
Google Patents. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
Pipzine Chemicals. 3-Chloro-5-(hydroxymethyl)-2-methoxypyridine. Available from: [Link]
SciSpace. Synthesis method of 2-chloro-5-chloromethylpyridine. Available from: [Link]
physical and chemical properties of 2-Chloro-3-methoxy-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals Foreword This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 2-Chloro-3-methoxy-5-methylpyri...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 2-Chloro-3-methoxy-5-methylpyridine (CAS No. 1203499-46-0). As a substituted pyridine, this compound holds significant potential as a versatile building block in the synthesis of novel therapeutic agents and other functional organic molecules. The strategic placement of the chloro, methoxy, and methyl groups on the pyridine ring imparts a unique reactivity profile, making it a valuable intermediate for drug discovery and development. This document aims to serve as a foundational resource for researchers by consolidating available data and providing expert insights into its synthesis, reactivity, and potential applications.
Compound Profile and Physicochemical Properties
2-Chloro-3-methoxy-5-methylpyridine is a distinct chemical entity whose structural attributes suggest its utility in medicinal chemistry. A summary of its known and predicted properties is presented below.
Expert Insight: The absence of publicly available experimental data on the physical properties of 2-Chloro-3-methoxy-5-methylpyridine is not uncommon for a specialized chemical intermediate. Based on the properties of structurally similar compounds such as 2-chloro-3-methoxypyridine, which has a melting point of 90-92°C[2], it is reasonable to predict that 2-Chloro-3-methoxy-5-methylpyridine is a solid at room temperature. Its solubility is likely to be low in water but good in common organic solvents like dichloromethane, ethyl acetate, and methanol.
Synthesis and Manufacturing
Proposed Synthetic Pathway
Caption: Proposed synthetic route to 2-Chloro-3-methoxy-5-methylpyridine.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Oxidation of 3-Methylpyridine
To a solution of 3-methylpyridine in a suitable solvent (e.g., dichloromethane), add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-methylpyridine N-oxide.
Step 2: Nitration and Methoxylation
The 3-methylpyridine N-oxide is then subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 4-position.
The resulting 4-nitro-3-methylpyridine N-oxide is then treated with a methoxylating agent, such as sodium methoxide in methanol, to introduce the methoxy group at the 3-position via nucleophilic aromatic substitution, displacing the nitro group. This step yields 3-methoxy-5-methylpyridine.
Step 3: Chlorination
The intermediate from the previous step, 3-methoxy-5-methylpyridine, is then chlorinated. A common method for converting a hydroxypyridine (or its tautomeric pyridone form) to a chloropyridine is by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃)[3].
The reaction is typically carried out at elevated temperatures.
After the reaction is complete, the mixture is carefully quenched with ice water and neutralized.
The product, 2-Chloro-3-methoxy-5-methylpyridine, is then extracted with an organic solvent, and the combined organic layers are dried and concentrated.
Purification is typically achieved by column chromatography or distillation under reduced pressure.
Causality Behind Experimental Choices: The N-oxidation of the pyridine ring in the first step activates the ring for subsequent electrophilic nitration. The final chlorination step with phosphorus oxychloride is a standard and effective method for converting pyridin-2-ones to 2-chloropyridines.
Chemical Reactivity and Potential for Derivatization
The reactivity of 2-Chloro-3-methoxy-5-methylpyridine is dictated by the electronic interplay of its substituents. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitrogen atom in the pyridine ring. This makes it a key handle for introducing a wide range of nucleophiles.
The methoxy group at the 3-position and the methyl group at the 5-position are generally less reactive but can influence the regioselectivity of further reactions and can be modified under specific conditions.
Key Reaction Pathways
Caption: Key reaction pathways for 2-Chloro-3-methoxy-5-methylpyridine.
Expert Insight: The chlorine at the 2-position is the most likely site for initial derivatization. This position is susceptible to displacement by a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity is fundamental to its utility in building more complex molecules, a common strategy in the synthesis of kinase inhibitors and other pharmacologically active compounds.[4]
Analytical Characterization (Predicted)
While experimental spectral data for 2-Chloro-3-methoxy-5-methylpyridine is not available in the public domain, we can predict the key features that would be observed in its NMR and mass spectra based on its structure.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy protons, and the methyl protons. The aromatic protons would appear as doublets or singlets in the aromatic region (typically 7.0-8.5 ppm). The methoxy protons would be a sharp singlet at around 3.8-4.2 ppm, and the methyl protons would be a singlet at around 2.2-2.5 ppm.
¹³C NMR: The carbon NMR would show seven distinct signals corresponding to the seven carbon atoms in the molecule.
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight (157.60 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) would be expected.
Safety and Handling
Based on available safety data, 2-Chloro-3-methoxy-5-methylpyridine should be handled with care in a laboratory setting.
Hazard Statements:
H302: Harmful if swallowed.
H319: Causes serious eye irritation.
Precautionary Statements:
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Applications in Drug Discovery and Development
Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast number of approved drugs. The specific substitution pattern of 2-Chloro-3-methoxy-5-methylpyridine makes it an attractive starting material for the synthesis of compounds targeting a range of biological targets. The 2-chloro substituent provides a convenient point for elaboration, allowing for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.
Potential Therapeutic Areas:
Oncology: Many kinase inhibitors feature a substituted pyridine core.
Inflammatory Diseases: As intermediates in the synthesis of anti-inflammatory agents.[5]
Infectious Diseases: As a scaffold for novel antibacterial and antiviral compounds.
Conclusion
2-Chloro-3-methoxy-5-methylpyridine is a chemical intermediate with significant potential for the synthesis of complex, biologically active molecules. While detailed experimental data for this specific compound is limited, its structural similarity to other well-studied pyridines allows for a confident prediction of its reactivity and utility. This guide provides a solid foundation for researchers looking to incorporate this versatile building block into their synthetic and drug discovery programs. Further experimental investigation into its physical properties and reactivity is warranted and will undoubtedly expand its applications.
References
Google Patents. (n.d.). Preparation of 2-chloro-5-methylpyridine.
PubChem. (n.d.). 2-Chloro-3-methoxypyridine. Retrieved January 25, 2026, from [Link]
PubChem. (n.d.). 4-Chloro-3-methoxy-2-methylpyridine. Retrieved January 25, 2026, from [Link]
PubChem. (n.d.). 2-Chloro-3-methoxy-5-nitropyridine. Retrieved January 25, 2026, from [Link]
Google Patents. (n.d.). Method for the preparation of functionalized trihalomethoxy substituted pyridines.
Google Patents. (n.d.). Process for the preparation of substituted pyridines.
Google Patents. (n.d.). Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
Google Patents. (n.d.). Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
Google Patents. (n.d.). (12) United States Patent. Retrieved January 25, 2026, from [Link]
An In-depth Technical Guide to the Structure and Synthesis of 2-Chloro-3-methoxy-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical structure and a detailed exploration of a plausible synthetic pathway for 2-Chloro-3-methoxy-5-...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure and a detailed exploration of a plausible synthetic pathway for 2-Chloro-3-methoxy-5-methylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to deliver a robust and reliable resource.
Introduction and Significance
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous blockbuster drugs. The precise arrangement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its potency, selectivity, metabolic stability, and pharmacokinetic profile. The chloro, methoxy, and methyl groups are particularly significant in this regard. The chloro group can modulate electronic properties and provide a site for further functionalization, while the methoxy group can act as a hydrogen bond acceptor and influence metabolic pathways. The methyl group can provide steric bulk and enhance binding interactions.
2-Chloro-3-methoxy-5-methylpyridine (CAS No. 1203499-46-0) is a specific isomer whose synthetic availability is crucial for its exploration as a building block in the development of novel therapeutic agents[1][2]. This guide will delineate its structure and propose a detailed, multi-step synthesis based on established and reliable chemical transformations.
Chemical Structure and Properties
The structure of 2-Chloro-3-methoxy-5-methylpyridine is characterized by a pyridine ring substituted at the 2, 3, and 5 positions.
Structural Formula:
Key Structural Features:
Pyridine Core: A six-membered aromatic heterocycle containing one nitrogen atom.
2-Chloro Substituent: An electron-withdrawing group that can influence the reactivity of the pyridine ring and serve as a leaving group in nucleophilic substitution reactions.
3-Methoxy Substituent: An electron-donating group that can impact the electron density of the ring and participate in hydrogen bonding.
5-Methyl Substituent: A small alkyl group that can provide steric influence and enhance lipophilicity.
Physicochemical Properties (Predicted and Inferred):
The synthesis of 2-Chloro-3-methoxy-5-methylpyridine can be approached through a multi-step sequence starting from the readily available 2-amino-5-methylpyridine. This proposed route is designed for efficiency and relies on well-documented chemical transformations.
Overall Synthetic Scheme:
Caption: Proposed multi-step synthesis of 2-Chloro-3-methoxy-5-methylpyridine.
Step 1: Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine
The initial step involves a one-pot reaction that achieves both the conversion of the 2-amino group to a hydroxyl group and the nitration of the pyridine ring at the 3-position. This is an efficient transformation that directly installs two of the required functionalities.
Reaction:
2-Amino-5-methylpyridine is treated with a mixture of concentrated nitric and sulfuric acids. The reaction proceeds at an elevated temperature, leading to the formation of 2-hydroxy-5-methyl-3-nitropyridine.
Experimental Protocol:
In a round-bottomed flask, dissolve 25 g of 2-amino-5-methylpyridine in 50 cm³ of concentrated sulfuric acid.
Prepare a mixture of 40 cm³ of concentrated nitric acid and 40 cm³ of concentrated sulfuric acid.
Slowly add the acid mixture to the solution of 2-amino-5-methylpyridine while maintaining the reaction temperature at 130°C. Foaming will occur during the addition.
After the addition is complete, pour the reaction mixture onto 300 g of ice.
Neutralize the solution to a pH of approximately 3-4 by the addition of aqueous ammonia.
Cool the solution in a refrigerator to induce precipitation.
Collect the precipitate by filtration, wash with water, and dry.
Recrystallize the crude product from hot water to obtain pure 2-hydroxy-5-methyl-3-nitropyridine.
Step 2: Reduction of 2-Hydroxy-5-methyl-3-nitropyridine to 3-Amino-2-hydroxy-5-methylpyridine
The nitro group is selectively reduced to an amino group. A common and effective method for this transformation is the use of a metal in an acidic medium.
Reaction:
The reduction of the nitro group can be achieved using iron powder in the presence of hydrochloric acid[3]. This method is generally high-yielding and avoids the use of more expensive catalytic hydrogenation.
Experimental Protocol:
Dissolve 2-hydroxy-5-methyl-3-nitropyridine in a suitable solvent such as ethanol or water[3].
Add a mixture of iron powder and hydrochloric acid to the solution with stirring.
The reaction is typically carried out for 0.5 to 1 hour[3].
After the reaction is complete, perform a standard work-up to isolate the 3-amino-2-hydroxy-5-methylpyridine.
Step 3: Diazotization of 3-Amino-2-hydroxy-5-methylpyridine to 2,3-Dihydroxy-5-methylpyridine
The amino group at the 3-position is converted to a hydroxyl group via a diazotization reaction.
Reaction:
The aminopyridine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid, to form a diazonium salt. This unstable intermediate then decomposes in the aqueous acidic medium to yield the corresponding hydroxypyridine[4].
Experimental Protocol:
Dissolve 3-amino-2-hydroxy-5-methylpyridine in an aqueous solution of a strong acid (e.g., sulfuric acid).
Cool the solution to 0-5°C in an ice bath.
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to facilitate the decomposition of the diazonium salt.
Neutralize the reaction mixture and extract the product with a suitable organic solvent.
Purify the crude product by recrystallization or chromatography to obtain 2,3-dihydroxy-5-methylpyridine.
Step 4: Selective Chlorination of 2,3-Dihydroxy-5-methylpyridine to 2-Chloro-3-hydroxy-5-methylpyridine
This is a critical step that requires the selective chlorination of the 2-hydroxyl group. The tautomeric equilibrium of the 2-hydroxypyridine to its 2-pyridone form makes this position more susceptible to chlorination with reagents like phosphorus oxychloride (POCl₃)[5].
Reaction:
Treatment of 2,3-dihydroxy-5-methylpyridine with phosphorus oxychloride, often in the presence of a base like pyridine, will selectively chlorinate the 2-position[5].
Experimental Protocol:
In a sealed reaction vessel, combine 2,3-dihydroxy-5-methylpyridine with one equivalent of phosphorus oxychloride and one equivalent of pyridine[5].
Heat the mixture to a high temperature (e.g., 120-150°C) for several hours.
After cooling, carefully quench the reaction mixture with ice water.
Neutralize the solution and extract the product with an organic solvent.
Purify the crude product by chromatography to isolate 2-chloro-3-hydroxy-5-methylpyridine.
Step 5: O-Methylation of 2-Chloro-3-hydroxy-5-methylpyridine to 2-Chloro-3-methoxy-5-methylpyridine
The final step is the methylation of the 3-hydroxyl group. A classic Williamson ether synthesis is a suitable method for this transformation.
Reaction:
The hydroxyl group is first deprotonated with a base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from a methylating agent, such as dimethyl sulfate or methyl iodide[6][7].
Experimental Protocol:
Dissolve 2-chloro-3-hydroxy-5-methylpyridine in a suitable aprotic solvent (e.g., DMF or acetone).
Add a base, such as potassium carbonate or sodium hydride, to deprotonate the hydroxyl group.
Add the methylating agent (e.g., dimethyl sulfate or methyl iodide) and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.
Quench the reaction with water and extract the product with an organic solvent.
Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
Purify the final product, 2-Chloro-3-methoxy-5-methylpyridine, by column chromatography or distillation.
Characterization of the synthesized product would typically involve:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the positions of the substituents on the pyridine ring.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
Melting Point Analysis: To assess the purity of the final compound.
Safety and Handling
The synthesis of 2-Chloro-3-methoxy-5-methylpyridine involves the use of hazardous reagents and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Corrosive Acids: Concentrated sulfuric and nitric acids are highly corrosive. Handle with extreme care.
Phosphorus Oxychloride: A toxic and corrosive liquid that reacts violently with water.
Methylating Agents: Dimethyl sulfate and methyl iodide are toxic and potential carcinogens.
Diazonium Salts: These intermediates can be explosive, especially when isolated. It is crucial to keep them in solution and at low temperatures.
Always consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This technical guide has provided a detailed overview of the structure of 2-Chloro-3-methoxy-5-methylpyridine and a plausible, step-by-step synthetic route for its preparation. By leveraging established chemical principles and providing practical insights into the experimental procedures, this document serves as a valuable resource for researchers in the field of medicinal chemistry and drug development. The successful synthesis of this compound will enable its further investigation as a key building block in the creation of novel and potentially life-saving therapeutics.
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Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - MDPI. (2018). Retrieved January 25, 2026, from [Link]
Efficient and Stable O-Methylation of Catechol with Dimethyl Carbonate over Aluminophosphate Catalysts - MDPI. (2022). Retrieved January 25, 2026, from [Link]
An In-depth Technical Guide to the Solubility of 2-Chloro-3-methoxy-5-methylpyridine in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 2-Chloro-3-methoxy-5-methylpyridine, a key intermediate in pharmaceutical and agrochemical research. Tailored for researchers, s...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of the solubility characteristics of 2-Chloro-3-methoxy-5-methylpyridine, a key intermediate in pharmaceutical and agrochemical research. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility, offering predictive insights and detailed experimental protocols for its accurate determination.
Executive Summary
Understanding the solubility of 2-Chloro-3-methoxy-5-methylpyridine is paramount for its effective use in synthesis, purification, and formulation. This guide navigates the principles of solubility, providing a framework for solvent selection and a detailed methodology for empirical solubility determination. By combining theoretical predictions with robust experimental design, researchers can optimize reaction conditions, improve yields, and ensure the successful application of this versatile pyridine derivative.
Physicochemical Properties of 2-Chloro-3-methoxy-5-methylpyridine
A foundational understanding of the physicochemical properties of 2-Chloro-3-methoxy-5-methylpyridine is essential for predicting its solubility behavior. These properties dictate the intermolecular forces at play between the solute and various organic solvents.
A substituted pyridine ring with a chloro, a methoxy, and a methyl group.
The presence of a polar pyridine ring, a moderately polar methoxy group, and a nonpolar methyl group, along with the chloro substituent, results in a molecule of intermediate polarity. The estimated XLogP value suggests a degree of lipophilicity, indicating that it will likely exhibit favorable solubility in a range of organic solvents. The nitrogen atom in the pyridine ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors, which will influence its interaction with protic solvents.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" serves as a primary guideline for predicting solubility. This principle is rooted in the intermolecular forces between solute and solvent molecules, including dispersion forces, dipole-dipole interactions, and hydrogen bonding.
Role of Polarity
The intermediate polarity of 2-Chloro-3-methoxy-5-methylpyridine suggests that it will be most soluble in solvents of similar polarity.
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited due to the presence of the polar pyridine and methoxy functionalities.
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): Good solubility is anticipated as these solvents can engage in dipole-dipole interactions with the solute.
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected. While these solvents can act as hydrogen bond donors to the nitrogen and oxygen atoms of the solute, the overall lipophilicity of the molecule will play a significant role.
Hydrogen Bonding Effects
The ability of the pyridine nitrogen and the methoxy oxygen to accept hydrogen bonds is a critical factor influencing solubility in protic solvents. Solvents that can donate hydrogen bonds, such as alcohols, are likely to form stronger intermolecular interactions with 2-Chloro-3-methoxy-5-methylpyridine, thereby enhancing its solubility.[2]
Temperature Dependence
For most solid organic compounds, solubility in organic solvents increases with temperature.[3] This endothermic process can be leveraged during recrystallization for purification. The extent of this temperature dependence varies and should be determined experimentally.
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound in a given solvent.
Materials and Equipment
2-Chloro-3-methoxy-5-methylpyridine (solid)
Selected organic solvents (analytical grade)
Analytical balance
Vials with screw caps
Thermostatically controlled shaker or incubator
Syringe filters (e.g., 0.22 µm PTFE)
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for solubility determination.
Detailed Protocol
Preparation of Supersaturated Solutions:
Accurately weigh an excess amount of 2-Chloro-3-methoxy-5-methylpyridine into a series of vials. The excess solid should be clearly visible.
Add a known volume of the selected organic solvent to each vial.
Equilibration:
Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The concentration of the dissolved solid should not change with further agitation time.
Phase Separation:
Allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles. This step is critical to prevent overestimation of solubility.
Quantification of Solute:
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of 2-Chloro-3-methoxy-5-methylpyridine. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
Data Analysis:
Calculate the solubility of 2-Chloro-3-methoxy-5-methylpyridine in the solvent, expressed in units such as g/100 mL or mol/L, taking into account the dilution factor.
Repeat the experiment at different temperatures to assess the temperature dependence of solubility.
Solvent Selection Logic for Practical Applications
The choice of an appropriate solvent is crucial for various applications, from chemical synthesis to purification and formulation. The following diagram outlines a logical approach to solvent selection.
Caption: Logical workflow for solvent selection.
Conclusion
References
Vedantu. How do hydrogen bonds affect solubility class 11 chemistry CBSE. [Link]
Spectral Analysis of 2-Chloro-3-methoxy-5-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloro-3-methoxy-5-methylpyridine is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical researc...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-methoxy-5-methylpyridine is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. As with any compound intended for use in a regulated environment, rigorous analytical characterization is paramount to confirm its identity, purity, and stability. This technical guide provides an in-depth overview of the expected spectral data for 2-Chloro-3-methoxy-5-methylpyridine, covering Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Due to the limited availability of publicly accessible experimental spectra for this specific molecule (CAS No. 1203499-46-0), this guide will leverage data from structurally similar compounds and established principles of analytical chemistry to provide a robust predictive analysis. This approach offers a foundational framework for researchers to interpret their own experimental data. The molecular structure and key identifiers for 2-Chloro-3-methoxy-5-methylpyridine are provided below.
Identifier
Value
IUPAC Name
2-Chloro-3-methoxy-5-methylpyridine
CAS Number
1203499-46-0
Molecular Formula
C₇H₈ClNO
Molecular Weight
157.60 g/mol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 2-Chloro-3-methoxy-5-methylpyridine are based on the analysis of substituent effects on the pyridine ring.
¹H NMR Spectroscopy: A Predictive Interpretation
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and methoxy groups. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the nitrogen atom in the pyridine ring, as well as the electron-donating effect of the methoxy and methyl groups.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Proton
Predicted Chemical Shift (ppm)
Multiplicity
Integration
H-4
~7.4 - 7.6
Doublet
1H
H-6
~7.9 - 8.1
Doublet
1H
OCH₃
~3.9 - 4.1
Singlet
3H
CH₃
~2.3 - 2.5
Singlet
3H
Causality Behind Predictions:
Aromatic Protons (H-4 and H-6): The protons on the pyridine ring are expected to appear in the downfield region due to the aromatic ring current. The H-6 proton is anticipated to be the most downfield, influenced by the adjacent nitrogen and the para-chloro substituent. The H-4 proton will be slightly upfield relative to H-6. Their coupling (a small meta-coupling) would result in doublets.
Methoxy Protons (OCH₃): The protons of the methoxy group are expected to appear as a singlet in the range of 3.9-4.1 ppm, a typical region for methoxy groups attached to an aromatic ring.
Methyl Protons (CH₃): The protons of the methyl group at the C-5 position will also appear as a singlet, typically in the range of 2.3-2.5 ppm.
¹³C NMR Spectroscopy: A Predictive Interpretation
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are predicted based on the known effects of chloro, methoxy, and methyl substituents on a pyridine ring.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Carbon
Predicted Chemical Shift (ppm)
C-2
~155 - 158
C-3
~150 - 153
C-4
~135 - 138
C-5
~130 - 133
C-6
~145 - 148
OCH₃
~55 - 58
CH₃
~17 - 20
Causality Behind Predictions:
C-2 and C-3: The carbons directly attached to the electronegative chlorine and oxygen atoms will be significantly deshielded and appear at the lowest field.
C-4, C-5, and C-6: These carbons will have chemical shifts influenced by their position relative to the nitrogen atom and the various substituents.
OCH₃ and CH₃: The carbons of the methoxy and methyl groups will appear in the upfield region, consistent with sp³ hybridized carbons.
Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-3-methoxy-5-methylpyridine in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
Data Acquisition: For ¹H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment (e.g., PENDANT or APT) is recommended to distinguish between CH, CH₂, and CH₃ signals.
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm for ¹H and 0.0 ppm for ¹³C).
Foundational
An In-Depth Technical Guide to the Reactivity of the Chlorine Atom in 2-Chloro-3-methoxy-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block 2-Chloro-3-methoxy-5-methylpyridine is a substituted pyridine derivative of...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block
2-Chloro-3-methoxy-5-methylpyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The strategic placement of its functional groups—a reactive chlorine atom at the 2-position, an electron-donating methoxy group at the 3-position, and a methyl group at the 5-position—creates a unique electronic and steric environment that dictates its reactivity. This guide provides a comprehensive analysis of the reactivity of the chlorine atom in this molecule, offering insights into its behavior in key synthetic transformations and providing a practical framework for its application in the synthesis of complex molecular architectures.
The pyridine ring, being an electron-deficient aromatic system, inherently activates the C2 and C4 positions towards nucleophilic attack. However, the substituents on the ring play a crucial role in modulating this reactivity. The methoxy group at the 3-position, an electron-donating group, and the methyl group at the 5-position, a weakly electron-donating group, are expected to slightly decrease the electrophilicity of the pyridine ring compared to unsubstituted 2-chloropyridine. This nuanced electronic profile, combined with potential steric effects, makes a detailed understanding of its reactivity paramount for predictable and efficient synthesis design.
This technical guide will delve into the core reactions involving the chlorine atom of 2-chloro-3-methoxy-5-methylpyridine, including nucleophilic aromatic substitution (SNAr) and a variety of palladium-catalyzed cross-coupling reactions. By examining the mechanistic underpinnings and providing field-proven protocols, this document aims to empower researchers to effectively utilize this versatile building block in their synthetic endeavors.
Section 1: Nucleophilic Aromatic Substitution (SNAr) - A Gateway to Functionalized Pyridines
The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex.[1] The aromaticity of the ring is then restored by the departure of the chloride leaving group.[1]
The reactivity of 2-chloropyridines in SNAr reactions is significantly influenced by the electronic nature of the substituents on the pyridine ring.[2] Electron-withdrawing groups enhance the electrophilicity of the carbon atom attached to the chlorine, thereby accelerating the reaction. Conversely, electron-donating groups, such as the methoxy and methyl groups in 2-chloro-3-methoxy-5-methylpyridine, can decrease the rate of SNAr by reducing the partial positive charge at the reaction center. Despite this, the inherent electron deficiency of the pyridine ring at the 2-position still allows for SNAr reactions to occur, often requiring more forcing conditions compared to pyridines bearing electron-withdrawing groups.
Amination Reactions
The introduction of nitrogen-based nucleophiles is a common and valuable transformation.
Experimental Protocol: General Procedure for Amination
In a sealed reaction vessel, combine 2-chloro-3-methoxy-5-methylpyridine (1.0 equiv.), the desired primary or secondary amine (1.2-2.0 equiv.), and a suitable base such as potassium carbonate (K2CO3) or sodium tert-butoxide (NaOtBu) (2.0 equiv.).
Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Heat the reaction mixture to a temperature ranging from 80 to 150 °C.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature and pour it into water.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Reactions with Other Nucleophiles
Oxygen- and sulfur-based nucleophiles can also be employed to displace the chlorine atom, leading to the formation of ethers and thioethers, respectively.
Conceptual Workflow for SNAr with O- and S-Nucleophiles
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and 2-chloro-3-methoxy-5-methylpyridine is a viable substrate for these powerful transformations. Although chloroarenes are generally less reactive than their bromo and iodo counterparts, the development of sophisticated catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, has enabled their efficient use.[3]
Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Strategy
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4] This reaction is widely used in the synthesis of biaryl and vinyl-substituted aromatic compounds.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-3-methoxy-5-methylpyridine
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add 2-chloro-3-methoxy-5-methylpyridine (1.0 equiv.), the desired aryl- or vinylboronic acid or ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh3)4 (0.02-0.05 equiv.) or a more active catalyst system like Pd2(dba)3 with a bulky phosphine ligand (e.g., SPhos, XPhos), and a base (e.g., K2CO3, Cs2CO3, K3PO4) (2.0-3.0 equiv.).
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
Heat the reaction mixture to a temperature ranging from 80 to 120 °C.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
Separate the layers and extract the aqueous phase with the organic solvent.
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
Purify the residue by column chromatography to afford the desired biaryl or vinylpyridine.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Catalyst System
Base
Solvent
Temperature (°C)
Typical Yields
Pd(PPh3)4
K2CO3
Toluene/H2O
100-110
Moderate to Good
Pd2(dba)3 / SPhos
K3PO4
Dioxane/H2O
90-100
Good to Excellent
PdCl2(dppf)
Na2CO3
DMF/H2O
80-90
Moderate to Good
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Chloropyridines
Buchwald-Hartwig Amination: A Powerful C-N Bond Forming Reaction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine.[5][6] This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and other biologically active molecules. For a substrate like 2-chloro-3-methoxy-5-methylpyridine, where SNAr amination might be sluggish, the Buchwald-Hartwig amination offers a highly effective alternative.
Experimental Protocol: Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-2 mol %), a suitable bulky phosphine ligand (e.g., XPhos, SPhos, BrettPhos, if not using a precatalyst), and a strong base (e.g., sodium tert-butoxide, lithium bis(trimethylsilyl)amide (LiHMDS)).
Add 2-chloro-3-methoxy-5-methylpyridine (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).
Add an anhydrous, degassed solvent such as toluene, dioxane, or tert-butanol.
Seal the tube and heat the reaction mixture to a temperature typically between 80 and 110 °C.
Monitor the reaction's progress by LC-MS or GC-MS.
After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
The filtrate is then washed with water and brine, dried, and concentrated.
Purification of the product is typically achieved by column chromatography.
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling: Synthesis of Alkynylpyridines
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[7][8]
Conceptual Protocol for Sonogashira Coupling
Combine 2-chloro-3-methoxy-5-methylpyridine (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine) in a suitable solvent (e.g., THF or DMF).
Stir the reaction at room temperature or with gentle heating.
Monitor the reaction by TLC or GC-MS.
Workup typically involves filtration to remove the amine salt, followed by extraction and chromatographic purification.
Other Cross-Coupling Reactions
While less commonly reported for this specific substrate, other cross-coupling reactions such as the Heck, Stille, and Negishi reactions are, in principle, applicable.
Heck Reaction: For the formation of C-C bonds with alkenes.[9][10]
Stille Coupling: Utilizes organotin reagents.
Negishi Coupling: Employs organozinc reagents.
Section 3: Comparative Reactivity and Strategic Considerations
The choice of reaction to functionalize the 2-position of 2-chloro-3-methoxy-5-methylpyridine depends on the desired transformation and the nature of the coupling partner.
SNAr vs. Buchwald-Hartwig Amination: For amination, SNAr is atom-economical but may require harsh conditions due to the electron-donating substituents. Buchwald-Hartwig amination offers a milder and more general alternative, albeit with the cost and potential toxicity of the catalyst and ligands.
Reactivity in Cross-Coupling: The reactivity of the C-Cl bond is lower than C-Br and C-I bonds. Therefore, the selection of a highly active catalyst system is crucial for achieving good yields in cross-coupling reactions. Modern catalyst systems based on bulky, electron-rich phosphine ligands are generally preferred.
Conclusion
The chlorine atom in 2-chloro-3-methoxy-5-methylpyridine serves as a versatile handle for a variety of synthetic transformations. While the electron-donating methoxy and methyl groups may temper its reactivity in nucleophilic aromatic substitution, they do not preclude it, and this pathway remains a viable option for the introduction of various nucleophiles. More significantly, this substrate is amenable to a range of powerful palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The successful application of this building block hinges on the judicious choice of reaction conditions, particularly the catalyst system for cross-coupling reactions. This guide provides a foundational understanding and practical protocols to enable researchers to confidently and effectively incorporate 2-chloro-3-methoxy-5-methylpyridine into their synthetic strategies for the development of novel molecules in drug discovery and materials science.
References
Brown, L. L., Kulkarni, S., Pavlova, O. A., Koren, A. O., Mukhin, A. G., Newman, A. H., & Horti, A. G. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841–2849. [Link]
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). PubMed Central. [Link]
MDPI. (n.d.). Improved Syntheses of the mGlu 5 Antagonists MMPEP and MTEP Using Sonogashira Cross-Coupling. [Link]
Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. (2004). PubMed. [Link]
ResearchGate. (2002). Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-( S )-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. [Link]
Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. (2002). Lund University Publications. [Link]
Denitrative Mizoroki–Heck reaction of unactivated alkenes. (2023). Royal Society of Chemistry. [Link]
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]
ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. [Link]
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). PubMed Central. [Link]
ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
ResearchGate. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
Google Patents. (n.d.).
PubMed Central. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
The Strategic Utility of 2-Chloro-3-methoxy-5-methylpyridine: A Technical Guide for Researchers
Foreword: Unveiling a Versatile Scaffold In the landscape of modern chemical research, the strategic selection of building blocks is paramount to the successful synthesis of novel compounds with desired properties. Subst...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Unveiling a Versatile Scaffold
In the landscape of modern chemical research, the strategic selection of building blocks is paramount to the successful synthesis of novel compounds with desired properties. Substituted pyridines, in particular, represent a cornerstone of medicinal chemistry, agrochemical development, and materials science, owing to their presence in a vast array of biologically active molecules and functional materials. This technical guide delves into the potential applications of a lesser-explored yet highly promising scaffold: 2-Chloro-3-methoxy-5-methylpyridine .
While direct literature on this specific molecule is nascent, its structural motifs—a reactive 2-chloro substituent, an electron-donating 3-methoxy group, and a 5-methyl group—suggest a rich and versatile reactivity profile. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of its potential, from proposed synthetic strategies to a detailed exploration of its utility in creating diverse molecular architectures. By understanding the interplay of its functional groups, we can unlock new avenues for innovation.
Physicochemical Properties and Structural Insights
A foundational understanding of a molecule's properties is critical for its effective application in research. The key physicochemical parameters for 2-Chloro-3-methoxy-5-methylpyridine are summarized below.
Property
Value
Source
Molecular Formula
C₇H₈ClNO
Inferred
Molecular Weight
157.60 g/mol
Inferred
Appearance
Likely a solid at room temperature
Inferred
CAS Number
1203499-46-0
Sigma-Aldrich
The arrangement of substituents on the pyridine ring dictates its reactivity. The 2-chloro group serves as a versatile handle for various transformations, primarily nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. The electron-donating 3-methoxy and 5-methyl groups are expected to influence the regioselectivity and kinetics of these reactions, as well as modulate the physicochemical properties of downstream compounds, such as solubility and lipophilicity.
Proposed Synthesis of 2-Chloro-3-methoxy-5-methylpyridine
Caption: Proposed two-step synthesis of 2-Chloro-3-methoxy-5-methylpyridine.
Step-by-Step Experimental Protocol (Proposed):
Step 1: Selective Chlorination of 2,3-Dihydroxy-5-methylpyridine
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 2,3-dihydroxy-5-methylpyridine (1.0 eq).
Reagent Addition: Add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) dropwise to the flask at 0 °C with stirring.
Reaction: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8.
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 2-chloro-3-hydroxy-5-methylpyridine, can be purified by column chromatography on silica gel.
Step 2: Methylation of 2-Chloro-3-hydroxy-5-methylpyridine
Reaction Setup: In a round-bottom flask, dissolve the purified 2-chloro-3-hydroxy-5-methylpyridine (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or sodium hydride (NaH, 1.2 eq), to the solution and stir for 15-30 minutes at room temperature.
Methylating Agent: Add methyl iodide (CH₃I, 1.2-1.5 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.2-1.5 eq) dropwise to the suspension.
Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (40-60 °C) for 2-6 hours, monitoring by TLC.
Work-up: Quench the reaction by adding water.
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The final product, 2-Chloro-3-methoxy-5-methylpyridine, can be purified by column chromatography or recrystallization.
Potential Research Applications & Key Reactions
The true value of 2-Chloro-3-methoxy-5-methylpyridine lies in its potential as a versatile intermediate for the synthesis of a wide range of more complex molecules. The 2-chloro substituent is the primary site of reactivity, enabling a variety of transformations.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyridine nitrogen atom activates the 2-position towards nucleophilic attack, making the displacement of the chloride ion favorable. This allows for the introduction of a diverse array of functional groups.
Exemplary Protocol: Synthesis of a 2-Amino Derivative
Reaction Setup: In a sealed tube, combine 2-Chloro-3-methoxy-5-methylpyridine (1.0 eq), the desired primary or secondary amine (1.2-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N, 2.0 eq).
Solvent: Add a polar aprotic solvent like DMF, dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).
Reaction: Heat the mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.
Work-up: Cool the reaction to room temperature and pour it into water.
Extraction: Extract the product with an appropriate organic solvent.
Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the crude product by column chromatography.
The resulting 2-amino-3-methoxy-5-methylpyridine core is a valuable scaffold in medicinal chemistry, often found in kinase inhibitors and other biologically active compounds.
Palladium-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. 2-Chloropyridines are known to participate in these reactions, albeit sometimes requiring more forcing conditions or specialized catalyst systems compared to their bromo or iodo counterparts.
The Suzuki-Miyaura coupling enables the formation of C-C bonds, typically for the synthesis of biaryl compounds. This is particularly relevant for creating molecules with extended aromatic systems for applications in medicinal chemistry and materials science.
Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol: Suzuki-Miyaura Coupling
Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2-Chloro-3-methoxy-5-methylpyridine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically aqueous potassium carbonate (K₂CO₃, 2.0 M solution, 2.0 eq).
Solvent: Add a degassed solvent such as 1,4-dioxane or toluene.
Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 6-24 hours until the starting material is consumed (monitored by TLC or GC-MS).
Work-up: Cool the reaction, dilute with an organic solvent, and wash with water and brine.
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
For the synthesis of N-aryl and N-heteroaryl amines, the Buchwald-Hartwig amination is a powerful alternative to classical methods. It often provides higher yields and tolerates a broader range of functional groups. For less reactive 2-chloropyridines, specialized ligands are often necessary to achieve good conversion.
Caption: Key components of a Buchwald-Hartwig amination reaction.
Exemplary Protocol: Buchwald-Hartwig Amination
Reaction Setup: To an oven-dried Schlenk tube, add a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq).
Reagents: Add 2-Chloro-3-methoxy-5-methylpyridine (1.0 eq) and the amine coupling partner (1.2 eq).
Solvent: Add anhydrous, degassed toluene or 1,4-dioxane.
Reaction: Seal the tube and heat the mixture to 90-110 °C for 12-24 hours.
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
Purification: Concentrate the filtrate and purify the residue by column chromatography.
The Influence of Methoxy and Methyl Substituents in Drug Discovery
The 3-methoxy and 5-methyl groups are not merely passive spectators in the reactivity of the core scaffold; they play a crucial role in fine-tuning the properties of derivative compounds, a key aspect of modern drug design.
The Methoxy Group: The methoxy group is a prevalent substituent in many approved drugs. It can act as a hydrogen bond acceptor, influencing ligand-protein interactions. Furthermore, its electronic properties can modulate the pKa of the pyridine nitrogen, and it can impact the metabolic stability and solubility of a molecule. The presence of the 3-methoxy group in the target scaffold offers a strategic vector for property modulation in drug candidates.
The Methyl Group: The "magic methyl" effect, where the addition of a methyl group can significantly enhance binding affinity, is a well-documented phenomenon in medicinal chemistry. The 5-methyl group on this scaffold can provide a lipophilic contact point within a protein binding pocket and can also influence the overall conformation of the molecule.
Safety and Handling
While specific toxicity data for 2-Chloro-3-methoxy-5-methylpyridine is not available, it is prudent to handle this compound with the care afforded to other halogenated aromatic and potentially biologically active molecules.
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
For related compounds such as 2-chloro-3-methoxy-5-nitropyridine, GHS hazard statements indicate that it may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation. It is reasonable to assume similar hazards for the title compound.
Conclusion and Future Outlook
2-Chloro-3-methoxy-5-methylpyridine represents a promising, albeit underexplored, building block for chemical research. Its combination of a reactive chloro group and modulating methoxy and methyl substituents provides a versatile platform for the synthesis of a diverse range of compounds. The potential applications span from the development of novel therapeutics and agrochemicals to the creation of advanced materials. This guide has outlined a plausible synthetic route and detailed the key reactions that can be employed to unlock the potential of this scaffold. As researchers continue to seek novel molecular architectures with finely tuned properties, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in driving scientific discovery.
References
Preparation of 2-chloro-5-methylpyridine. (n.d.). Google Patents.
Preparation of 2,3,5-trichloropyridine. (n.d.). Google Patents.
ResearchGate. (2021). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ... Retrieved from [Link]
Taylor & Francis Online. (n.d.). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Retrieved from [Link]
Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. (n.d.). Google Patents.
National Center for Biotechnology Information. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]
Chegg. (2020). Explain why 2-chloropyridine reacts more readily with nucleophiles than pyridine. Retrieved from [Link]
Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (n.d.). Google Patents.
PubMed. (2024). The role of the methoxy group in approved drugs. Retrieved from [Link]
PubChem. (n.d.). 2-Chloro-3-methoxy-5-nitropyridine. Retrieved from [Link]
ACS Publications. (n.d.). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. Retrieved from [Link]
IndiaMART. (n.d.). 2-Chloro-5-methylpyridine. Retrieved from [Link]
YouTube. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]
ResearchGate. (2015). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Retrieved from [Link]
oatao. (n.d.). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
PubChem. (n.d.). 2-Chloropyridine. Retrieved from [Link]
Preparation of 2-chloro-5-methylpyridine. (n.d.). Google Patents.
National Center for Biotechnology Information. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Retrieved from [Link]
ResearchGate. (2024). The role of the methoxy group in approved drugs. Retrieved from [Link]
Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]
ResearchGate. (2020). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]
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Foundational
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloro-3-methoxy-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals Hazard Identification and Risk Assessment: An Inferential Profile Based on the hazard classifications of structurally similar pyridine derivatives, 2-Chloro...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment: An Inferential Profile
Based on the hazard classifications of structurally similar pyridine derivatives, 2-Chloro-3-methoxy-5-methylpyridine is anticipated to present a comparable risk profile. The primary hazards are likely to include:
Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.[1][6]
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3][6]
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This involves evaluating the quantities being used, the nature of the experimental procedures (e.g., heating, aerosolizing), and the existing engineering controls.
Table 1: Inferred Hazard Profile and GHS Classifications
Exposure Controls and Personal Protection: A Multi-Layered Defense
To mitigate the identified risks, a combination of engineering controls, administrative controls, and personal protective equipment (PPE) is essential.
Engineering Controls
Ventilation: All manipulations of 2-Chloro-3-methoxy-5-methylpyridine should be conducted in a well-ventilated area. For procedures involving heating, potential aerosol generation, or the use of powders, a certified chemical fume hood is mandatory.[1][3][4]
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[4][7]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent direct contact with the chemical.
Eye and Face Protection: Chemical safety goggles are required at all times.[1] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[8][9]
Skin Protection:
Gloves: Chemically resistant gloves are mandatory. Given the lack of specific permeation data, nitrile or neoprene gloves are a reasonable starting point. However, it is crucial to consult the glove manufacturer's compatibility charts and to change gloves immediately if contamination is suspected.[1][3]
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.[1]
Additional Protection: For larger quantities or procedures with a high risk of splashing, consider the use of an impervious apron and chemically resistant footwear.[8][10]
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]
The Evolving Landscape of Pyridine Chemistry: A Technical Guide to the Biological Activity of 2-Chloro-3-methoxy-5-methylpyridine Derivatives
This guide provides an in-depth exploration of the biological activities stemming from the versatile 2-Chloro-3-methoxy-5-methylpyridine scaffold. Pyridine-based compounds are foundational in both the pharmaceutical and...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth exploration of the biological activities stemming from the versatile 2-Chloro-3-methoxy-5-methylpyridine scaffold. Pyridine-based compounds are foundational in both the pharmaceutical and agrochemical sectors, prized for their diverse pharmacological, physicochemical, and pharmacokinetic properties.[1] This document will delve into the synthesis, mechanisms of action, and structure-activity relationships of derivatives, offering valuable insights for researchers and professionals in drug discovery and crop protection.
The 2-Chloro-3-methoxy-5-methylpyridine Core: A Privileged Scaffold
The pyridine ring is a ubiquitous N-heterocyclic structure found in over 90% of new and marketed drugs.[1] Its derivatives are prominent as antimicrobial, antiviral, anticancer, and anti-inflammatory agents, among other therapeutic applications.[1] The specific substitutions of a chloro group at the 2-position, a methoxy group at the 3-position, and a methyl group at the 5-position create a unique electronic and steric profile, making 2-Chloro-3-methoxy-5-methylpyridine a valuable starting point for the synthesis of novel bioactive molecules.
The strategic placement of these functional groups influences the molecule's reactivity and its interactions with biological targets. The chlorine atom, for instance, can serve as a leaving group for nucleophilic substitution, allowing for the introduction of a wide array of other functional moieties. The methoxy group can modulate the electronic properties of the ring and participate in hydrogen bonding, while the methyl group can influence lipophilicity and steric interactions within a binding pocket.
Agrochemical Applications: A New Frontier in Crop Protection
The pyridine scaffold is a cornerstone in the development of modern agrochemicals, including fungicides, insecticides, and herbicides.[2] Derivatives of 2-Chloro-3-methoxy-5-methylpyridine are being explored for their potential to address the growing challenge of resistance to existing pesticides.[3]
Herbicidal Activity
Substituted pyridine compounds have a well-established history as effective herbicides. The 2-chloro-5-methylpyridine moiety, a key component of our core structure, is a known intermediate in the synthesis of certain herbicidal compounds.[4][5] For instance, it can be a precursor to 2-chloro-5-trichloromethylpyridine, which is used in the production of potent grass herbicides.[4][5]
Derivatives of the closely related 2-chloro-5-thiazolyl group have been synthesized as inhibitors of Photosystem II (PSII) electron transport, demonstrating excellent herbicidal activities at low application rates.[6] This suggests that derivatives of 2-Chloro-3-methoxy-5-methylpyridine could also be designed to target this critical photosynthetic pathway.
Table 1: Representative Herbicidal Activity of a Pyridine Derivative
Pyridine derivatives are also recognized for their significant fungicidal and antimicrobial properties.[7][8] The presence of both chlorine and methoxy groups can contribute to enhanced antimicrobial activity.[9] Structure-activity relationship (SAR) studies on related heterocyclic hybrids have shown that chloro-substitutions often enhance antimicrobial effects.[9] Similarly, the presence of methoxy groups can also lead to improved antimicrobial activity against both Gram-positive and Gram-negative bacteria.[9]
The development of novel fungicides is crucial to combat the rise of resistant fungal pathogens affecting crops.[3] Pyrimidinamine fungicides, for example, exhibit excellent antifungal activities, and new derivatives are continuously being explored to broaden their spectrum of activity.[10] The 2-Chloro-3-methoxy-5-methylpyridine scaffold offers a promising platform for the design of new fungicidal agents.
Insecticidal Applications
The 2-chloro-5-methylpyridine framework is a key building block for several important insecticides. For example, 2-chloro-5-(chloromethyl)pyridine is a critical intermediate in the synthesis of imidacloprid, a widely used neonicotinoid insecticide.[11] This highlights the potential of the 2-Chloro-3-methoxy-5-methylpyridine core in developing new insecticidal compounds.
SAR studies on other aromatic insecticides have indicated that the position of substituents like methoxy and chloro groups can significantly impact insecticidal efficacy. For instance, in some methyl benzoate analogs, a methoxy group at the meta position did not significantly affect fumigation toxicity, whereas a chloro group at the ortho position reduced it.[12] This underscores the importance of precise structural modifications in optimizing insecticidal activity.
Pharmaceutical Potential: From Anticancer to Neuroprotective Agents
The versatility of the pyridine scaffold extends deeply into medicinal chemistry, with derivatives showing promise in a wide range of therapeutic areas.[13][14]
Anticancer Activity
Derivatives incorporating the 2-chloro-pyridine moiety have demonstrated significant potential as anticancer agents. For instance, a synthesized derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, exhibited potent cytotoxicity against colorectal cancer cell lines by modulating the PI3K/AKT/mTOR signaling pathway.[15] This compound was found to be significantly more cytotoxic to colorectal cancer cells than the natural product neocryptolepine, from which it was derived.[15]
Table 2: In Vitro Cytotoxicity of a 2-Chloro-methoxy-methyl-quinoline Derivative
Neuroprotective and Other Pharmacological Activities
The pyridine nucleus is a key feature in many neurologically active compounds. For example, derivatives of 2-chloro-3-hydrazinopyrazine have been designed and evaluated as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease.[16] This suggests that the 2-Chloro-3-methoxy-5-methylpyridine scaffold could be a starting point for the development of novel neuroprotective agents.
Furthermore, the broader class of substituted pyridines has been investigated for a multitude of pharmacological activities, including antibacterial, antiviral, and anti-inflammatory properties.[17] The ability to readily modify the 2-Chloro-3-methoxy-5-methylpyridine core allows for the exploration of a vast chemical space to identify compounds with desired therapeutic effects.
Synthetic Strategies and Methodologies
The synthesis of derivatives from 2-Chloro-3-methoxy-5-methylpyridine typically involves leveraging the reactivity of the chloro- and methyl- substituents.
General Synthetic Workflow
A common synthetic route begins with the functionalization of the methyl group, for example, through chlorination to form 2-chloro-5-(chloromethyl)-3-methoxypyridine. This intermediate can then undergo nucleophilic substitution with various nucleophiles to introduce diverse functionalities.
Caption: General synthetic workflow for derivatization.
Protocol: Synthesis of a Hypothetical Amine Derivative
This protocol outlines a representative synthesis of an amine derivative from 2-chloro-5-(chloromethyl)-3-methoxypyridine.
Step 1: Chlorination of the Methyl Group
Dissolve 2-Chloro-3-methoxy-5-methylpyridine in a suitable solvent (e.g., carbon tetrachloride).
Add N-chlorosuccinimide (NCS) and a radical initiator (e.g., benzoyl peroxide).
Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC).
Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography to yield 2-chloro-5-(chloromethyl)-3-methoxypyridine.
Step 2: Nucleophilic Substitution with an Amine
Dissolve 2-chloro-5-(chloromethyl)-3-methoxypyridine in an appropriate solvent (e.g., acetonitrile).
Add the desired primary or secondary amine and a non-nucleophilic base (e.g., diisopropylethylamine).
Stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC).
Remove the solvent in vacuo and partition the residue between an organic solvent (e.g., ethyl acetate) and water.
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
Purify the final product by column chromatography or recrystallization.
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-Chloro-3-methoxy-5-methylpyridine derivatives is highly dependent on the nature and position of the substituents.
Caption: Key areas for SAR studies.
C5-Methyl Group: Derivatization at this position can significantly impact the molecule's interaction with the target protein. Introducing larger or more polar groups can alter binding affinity and specificity.
C2-Chloro Group: While a good leaving group for synthesis, retaining the chloro-substituent can be crucial for activity in some cases, as seen in many antimicrobial compounds.[9]
C3-Methoxy Group: The electron-donating nature of the methoxy group influences the overall electron density of the pyridine ring. Its replacement with other alkoxy groups or electron-withdrawing groups can fine-tune the biological activity.
Conclusion and Future Directions
The 2-Chloro-3-methoxy-5-methylpyridine scaffold represents a highly versatile and promising platform for the discovery of novel bioactive compounds. Its derivatives have demonstrated potential across a spectrum of applications, from agrochemicals to pharmaceuticals. Future research should focus on the synthesis of diverse libraries of derivatives and their systematic screening against a wide range of biological targets. A deeper understanding of the structure-activity relationships will be instrumental in designing next-generation compounds with enhanced efficacy and selectivity. The continued exploration of this privileged scaffold holds significant promise for addressing pressing challenges in both human health and agriculture.
References
PubChem. 2-Chloro-3-methoxy-5-nitropyridine. National Center for Biotechnology Information. Available from: [Link]
Li, M., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Molecules. Available from: [Link]
Nikolaou, A. I., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals. Available from: [Link]
Anonymous. (2025). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Semantic Scholar. Available from: [Link]
Virani, J. G., et al. (2015). Synthesis, spectral studies, antibacterial and antifungal activity of 2" – methoxy - 4" -[2 - (4' -chlorophenyl)-6 - methyl imidazo [1, 2-a] pyridin-3-yl]-6"-aryl nicotinonitrile. ResearchGate. Available from: [Link]
Anonymous. (2025). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. ResearchGate. Available from: [Link]
Chen, S., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry. Available from: [Link]
Verma, A., et al. (2022). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Journal of Medicinal Chemistry. Available from: [Link]
Google Patents. (1986). Preparation of 2-chloro-5-methylpyridine.
Anonymous. (2025). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI. Available from: [Link]
Chen, J., et al. (2018). Insecticidal Activity of Methyl Benzoate Analogs Against Red Imported Fire Ants, Solenopsis invicta (Hymenoptera: Formicidae). Journal of Economic Entomology. Available from: [Link]
Feng, Z.-Q., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]
Google Patents. (1990). Pyridine derivatives, their preparation and their use as fungicides.
Pimpale, M. J., et al. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry. Available from: [Link]
Wang, Q., et al. (2004). Synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates. Journal of Agricultural and Food Chemistry. Available from: [Link]
Sharma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry. Available from: [Link]
Anonymous. (n.d.). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Semantic Scholar. Available from: [Link]
Anonymous. (2025). Design, synthesis, and fungicidal activity of pyrimidinamine derivatives containing pyridin-2-yloxy moiety. ResearchGate. Available from: [Link]
Taniguchi, E., et al. (1995). Synthesis and Insecticidal Activity of Lignan Analogs (II). Bioscience, Biotechnology, and Biochemistry. Available from: [Link]
Popa, M., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. Available from: [Link]
Anonymous. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. Available from: [Link]
El-Naggar, M., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Journal of the Egyptian National Cancer Institute. Available from: [Link]
Google Patents. (1984). Preparation of 2-chloro-5-methylpyridine.
Wei, Y., et al. (2022). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules. Available from: [Link]
Google Patents. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
Anonymous. (2020). Insecticidal activity of ring-fluorinated benzyl acetone analogs in Queensland fruit fly, a softer class of insecticides. ResearchGate. Available from: [Link]
Zhang, Y., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules. Available from: [Link]
Gholamzadeh, Z., et al. (2022). Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. BMC Chemistry. Available from: [Link]
Al-Ostath, A., et al. (2022). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Scientific Reports. Available from: [Link]
An In-Depth Technical Guide to 2-Chloro-3-methoxy-5-methylpyridine: Synthesis, Reactivity, and Applications for the Research Scientist
This technical guide provides a comprehensive overview of 2-chloro-3-methoxy-5-methylpyridine, a substituted pyridine scaffold with significant potential in medicinal chemistry and materials science. While direct literat...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive overview of 2-chloro-3-methoxy-5-methylpyridine, a substituted pyridine scaffold with significant potential in medicinal chemistry and materials science. While direct literature on this specific molecule is emerging, this document synthesizes established synthetic methodologies and reactivity patterns from closely related analogues to provide a robust framework for its preparation and derivatization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Introduction: The Prominence of Substituted Pyridines
The pyridine ring is a cornerstone in the world of heterocyclic chemistry, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2][3][4] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged scaffold in drug design. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity.
2-Chloro-3-methoxy-5-methylpyridine combines several key functional groups that offer a versatile handle for synthetic manipulation. The 2-chloro substituent is a prime site for nucleophilic aromatic substitution and a key partner in palladium-catalyzed cross-coupling reactions.[5][6] The 3-methoxy group can influence the electronic environment of the ring and may serve as a precursor for other functionalities.[7] The 5-methyl group provides a point for further functionalization or can be a crucial element for steric and electronic interactions in a target-binding pocket.
Proposed Synthetic Pathways for 2-Chloro-3-methoxy-5-methylpyridine
While a definitive, optimized synthesis for 2-chloro-3-methoxy-5-methylpyridine is not extensively documented, several logical and high-yielding pathways can be proposed based on established pyridine chemistry. Two plausible retrosynthetic approaches are outlined below.
Pathway A: From a Substituted Pyridone
This approach leverages the common strategy of building the pyridine core and then introducing the chloro and methoxy functionalities.
Caption: Retrosynthetic analysis for Pathway A.
Step-by-Step Protocol:
Ring Formation to 3-Hydroxy-5-methyl-2(1H)-pyridone: The synthesis would commence with the construction of the pyridone ring. A potential route involves the condensation of precursors that can form the substituted dihydropyridone, which is then oxidized to the pyridone.[8][9]
Methoxylation to 3-Methoxy-5-methyl-2(1H)-pyridone: The hydroxyl group of the pyridone can be methylated using a suitable methylating agent such as methyl iodide in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF. This reaction is analogous to the synthesis of 2-chloro-3-methoxypyridine from 2-chloro-3-hydroxypyridine.[10]
Chlorination to 2-Chloro-3-methoxy-5-methylpyridine: The final step involves the chlorination of the 2-pyridone to the 2-chloropyridine. This is a standard transformation often achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[8][9]
Pathway B: From a Dichlorinated Pyridine
This pathway starts with a readily available dichlorinated pyridine and proceeds through selective functionalization.
Caption: Retrosynthetic analysis for Pathway B.
Step-by-Step Protocol:
Synthesis of 2,3-Dichloro-5-methylpyridine: This intermediate could potentially be synthesized from 3-amino-5-methylpyridine through a Sandmeyer-type reaction, analogous to the synthesis of 2,3-dichloropyridine from 3-aminopyridine.[11][12] This involves diazotization followed by copper-catalyzed chlorination.
Selective Methoxylation: The key step in this pathway is the selective nucleophilic substitution of one of the chlorine atoms. The chlorine at the 2-position of a pyridine ring is generally more activated towards nucleophilic attack than a chlorine at the 3-position.[5][7] Therefore, reacting 2,3-dichloro-5-methylpyridine with one equivalent of sodium methoxide would be expected to yield the desired 2-chloro-3-methoxy-5-methylpyridine.
Physicochemical and Predicted Spectroscopic Properties
The physicochemical properties of 2-chloro-3-methoxy-5-methylpyridine are crucial for its handling, reactivity, and application in drug discovery.
Table 1: Predicted Physicochemical Properties
Property
Predicted Value
Molecular Formula
C₇H₈ClNO
Molecular Weight
157.60 g/mol
Appearance
Off-white to yellow solid
Boiling Point
Not available
Melting Point
Not available
Solubility
Soluble in common organic solvents (e.g., DCM, EtOAc, THF)
Predicted Spectroscopic Data:
¹H NMR (CDCl₃):
Singlet around δ 2.3-2.4 ppm (3H, -CH₃)
Singlet around δ 3.9-4.0 ppm (3H, -OCH₃)
Aromatic protons appearing as two distinct signals in the range of δ 7.0-8.0 ppm.
¹³C NMR (CDCl₃):
Methyl carbon around δ 15-20 ppm.
Methoxy carbon around δ 55-60 ppm.
Aromatic carbons between δ 110-160 ppm.
Mass Spectrometry (EI):
Molecular ion peak (M⁺) at m/z 157, with a characteristic M+2 peak at m/z 159 due to the ³⁷Cl isotope.
Chemical Reactivity and Derivatization
The synthetic utility of 2-chloro-3-methoxy-5-methylpyridine lies in its potential for a variety of chemical transformations, particularly at the 2-chloro position.
Nucleophilic Aromatic Substitution (SNAr)
The 2-chloro substituent on the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen.[5][13][14] This allows for the displacement of the chloride with a range of nucleophiles, including amines, alcohols, and thiols, providing a straightforward route to a diverse array of 2-substituted pyridines.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and 2-chloropyridines are excellent substrates for these transformations.[6]
The Suzuki-Miyaura coupling enables the formation of C-C bonds between the 2-position of the pyridine and various aryl or vinyl boronic acids or esters.[15][16][17][18] This reaction is fundamental for the synthesis of biaryl compounds, which are prevalent in medicinal chemistry.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 2-chloro-3-methoxy-5-methylpyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like K₂CO₃ or Cs₂CO₃ (2.0 equiv).
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.
Heat the reaction mixture with vigorous stirring at 80-110 °C.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of a wide range of N-aryl and N-heteroaryl amines. This reaction would enable the introduction of various primary and secondary amines at the 2-position of the pyridine core.
Experimental Protocol: Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, combine 2-chloro-3-methoxy-5-methylpyridine (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv), and a strong base such as sodium tert-butoxide (1.4 equiv).
Add an anhydrous, degassed solvent such as toluene or dioxane.
Heat the reaction mixture with stirring at 80-120 °C.
Monitor the reaction by TLC or LC-MS.
After completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify the product by column chromatography.
The Sonogashira coupling facilitates the formation of a C-C bond between the 2-position of the pyridine and a terminal alkyne, providing access to valuable alkynylpyridine derivatives.[19][20][21][22][23]
Experimental Protocol: Sonogashira Coupling
To a solution of 2-chloro-3-methoxy-5-methylpyridine (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF, DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv), a copper(I) co-catalyst (e.g., CuI, 0.05 equiv), and a base such as triethylamine or diisopropylamine.
Stir the reaction mixture at room temperature or with gentle heating.
Monitor the reaction by TLC or LC-MS.
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
Concentrate the filtrate and purify the residue by column chromatography.
Potential Applications in Medicinal Chemistry
Substituted pyridines are integral to the development of a wide range of therapeutic agents.[1][2][3] The 2-chloro-3-methoxy-5-methylpyridine scaffold, with its multiple points for diversification, represents a valuable starting point for the synthesis of novel bioactive molecules. Potential therapeutic areas where derivatives of this scaffold could be explored include:
Oncology: Many kinase inhibitors and other anti-cancer agents feature a substituted pyridine core.
Neuroscience: The pyridine motif is present in numerous drugs targeting the central nervous system.
Infectious Diseases: Pyridine derivatives have shown promise as antibacterial, antifungal, and antiviral agents.
The ability to readily modify the 2-position through cross-coupling reactions allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 2-chloro-3-methoxy-5-methylpyridine and its derivatives.
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
References
Preparation of 2-chloro-5-methylpyridine. (n.d.). Google Patents.
Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. (1986). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 25, 2026, from [Link]
US4612377A - Preparation of 2-chloro-5-methylpyridine. (n.d.). Google Patents.
Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine. (n.d.). CABI Digital Library. Retrieved January 25, 2026, from [Link]
CN102153507B - Preparation method of 2,3-dichloropyridine. (n.d.). Google Patents.
CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. (n.d.). Google Patents.
Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. (2007). PubMed. Retrieved January 25, 2026, from [Link]
3-Chloro-5-(hydroxymethyl)-2-methoxypyridine. (2026). Pipzine Chemicals. Retrieved January 25, 2026, from [Link]
CN101302190B - Method for preparing 2,3-dichloropyridine. (n.d.). Google Patents.
Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. (2008). RSC Publishing. Retrieved January 25, 2026, from [Link]
nucleophilic aromatic substitutions. (2019). YouTube. Retrieved January 25, 2026, from [Link]
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). ACS Publications. Retrieved January 25, 2026, from [Link]
Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed Central. Retrieved January 25, 2026, from [Link]
The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (2025). ResearchGate. Retrieved January 25, 2026, from [Link]
Why 2-chloropyridine and 4-chloropyridine react with nucleophiles. (2025). Filo. Retrieved January 25, 2026, from [Link]
Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. (2005). American Chemical Society. Retrieved January 25, 2026, from [Link]
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). SciRP.org. Retrieved January 25, 2026, from [Link]
Pyridines deep dive: Applications and side effects. (n.d.). Chempanda. Retrieved January 25, 2026, from [Link]
US20170008846A1 - Process for making 2-chloro-5-methylpyridine. (n.d.). Google Patents.
The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. (n.d.). Who we serve. Retrieved January 25, 2026, from [Link]
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]
We have considered nucleophilic aromatic substitution of pyridine... (n.d.). Pearson+. Retrieved January 25, 2026, from [Link]
Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. Retrieved January 25, 2026, from [Link]
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). NIH. Retrieved January 25, 2026, from [Link]
Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]
Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors. (2011). Scirp.org. Retrieved January 25, 2026, from [Link]
US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (n.d.). Google Patents.
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (n.d.). Scholarship @ Claremont. Retrieved January 25, 2026, from [Link]
US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine. (n.d.). Google Patents.
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (2014). MDPI. Retrieved January 25, 2026, from [Link]
Method of side-chain chlorination of 2-chloro-methylpyridine. (n.d.). European Patent Office. Retrieved January 25, 2026, from [Link]
An In-depth Technical Guide to 2-Chloro-3-methoxy-5-methylpyridine: Synthesis, Properties, and Applications
Introduction: Unveiling a Niche Pyridine Intermediate In the vast landscape of chemical synthesis, the pyridine scaffold stands as a cornerstone, forming the structural core of numerous pharmaceuticals, agrochemicals, an...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling a Niche Pyridine Intermediate
In the vast landscape of chemical synthesis, the pyridine scaffold stands as a cornerstone, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Among the myriad of substituted pyridines, 2-Chloro-3-methoxy-5-methylpyridine (CAS No. 1203499-46-0) emerges as a compound of significant interest for researchers and professionals in drug discovery and development. Its unique arrangement of chloro, methoxy, and methyl functional groups on the pyridine ring offers a versatile platform for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex target molecules.
This technical guide provides a comprehensive overview of 2-Chloro-3-methoxy-5-methylpyridine, delving into its chemical properties, plausible synthetic routes, and potential applications. While the specific discovery and a detailed historical timeline of this particular molecule are not extensively documented in readily available literature, this guide constructs a scientifically grounded narrative based on established principles of pyridine chemistry and the known utility of analogous structures.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is paramount for its effective utilization in synthesis and process development. The table below summarizes the key physicochemical data for 2-Chloro-3-methoxy-5-methylpyridine.
Property
Value
CAS Number
1203499-46-0
Molecular Formula
C₇H₈ClNO
Molecular Weight
157.60 g/mol
Appearance
Solid
SMILES
CC1=CN=C(Cl)C(OC)=C1
InChI Key
HNYOWJROVIRPCU-UHFFFAOYSA-N
Note: Spectroscopic data (NMR, IR, MS) for 2-Chloro-3-methoxy-5-methylpyridine is not widely published. The following are predicted values and typical ranges based on the analysis of structurally similar compounds:
¹H NMR: Protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm). The methyl protons would likely be a singlet around δ 2.2-2.5 ppm, and the methoxy protons a singlet around δ 3.8-4.1 ppm.
¹³C NMR: Aromatic carbons would resonate in the δ 110-160 ppm range. The methyl carbon is anticipated around δ 15-20 ppm, and the methoxy carbon around δ 55-60 ppm.
Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 157, with a characteristic M+2 peak due to the chlorine isotope (³⁷Cl).
Infrared Spectroscopy: Characteristic peaks would include C-Cl stretching, C-O-C stretching of the methoxy group, and various C-H and C=N/C=C vibrations of the substituted pyridine ring.
Synthetic Pathways: A Plausible Blueprint
While a definitive, named synthesis for 2-Chloro-3-methoxy-5-methylpyridine is not prominently featured in the scientific literature, its structure suggests several logical synthetic strategies. The following sections outline plausible and field-proven methodologies for the construction of such a substituted pyridine ring, drawing parallels from the synthesis of analogous compounds.
Strategy 1: Sequential Functionalization of a Pyridine Precursor
A common and versatile approach to polysubstituted pyridines involves the sequential introduction of functional groups onto a simpler pyridine core. A plausible route to 2-Chloro-3-methoxy-5-methylpyridine could commence with a readily available starting material like 3-hydroxy-5-methylpyridine.
Protocols & Analytical Methods
Method
Synthesis of 2-Chloro-3-methoxy-5-methylpyridine: An Application Note and Protocol for Researchers
Introduction 2-Chloro-3-methoxy-5-methylpyridine is a key heterocyclic building block in the synthesis of various pharmaceutical and agrochemical compounds. Its specific substitution pattern—a chlorine atom at the 2-posi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
2-Chloro-3-methoxy-5-methylpyridine is a key heterocyclic building block in the synthesis of various pharmaceutical and agrochemical compounds. Its specific substitution pattern—a chlorine atom at the 2-position, a methoxy group at the 3-position, and a methyl group at the 5-position—renders it a versatile intermediate for the construction of complex molecular architectures. This application note provides a comprehensive guide for the synthesis of 2-Chloro-3-methoxy-5-methylpyridine, starting from the readily available precursor, 3-methylpyridine. The described multi-step synthesis is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a logical and experimentally validated pathway.
The synthetic strategy hinges on a series of well-established transformations of the pyridine ring, commencing with the introduction of a functional group at the 3-position, followed by regioselective chlorination and subsequent O-methylation. This guide provides not only a step-by-step protocol but also delves into the rationale behind the chosen reagents and reaction conditions, ensuring a thorough understanding of the synthetic process.
Synthetic Strategy Overview
The synthesis of 2-Chloro-3-methoxy-5-methylpyridine from 3-methylpyridine is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The overall synthetic workflow is depicted below.
Figure 2: Reaction scheme for the conversion of 3-amino-5-methylpyridine to 3-hydroxy-5-methylpyridine.
Experimental Protocol: Synthesis of 3-Hydroxy-5-methylpyridine
Materials:
Reagent/Solvent
Molar Mass ( g/mol )
Quantity
Moles
3-Amino-5-methylpyridine
108.14
10.8 g
0.1
Sulfuric Acid (98%)
98.08
20 mL
-
Sodium Nitrite
69.00
7.6 g
0.11
Water
18.02
400 mL
-
Sodium Carbonate
105.99
As needed
-
Ethyl Acetate
88.11
As needed
-
Anhydrous Sodium Sulfate
142.04
As needed
-
Procedure:
In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 10.8 g (0.1 mol) of 3-amino-5-methylpyridine in 100 mL of water.
Carefully add 20 mL of concentrated sulfuric acid while cooling the flask in an ice-water bath to maintain the temperature below 10 °C.
In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 50 mL of water.
Slowly add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature remains between 0 and 5 °C.
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
Remove the ice bath and slowly heat the reaction mixture to 80-90 °C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature until the gas evolution ceases (approximately 1-2 hours).
Cool the reaction mixture to room temperature.
Carefully neutralize the acidic solution by the portion-wise addition of solid sodium carbonate until the pH is approximately 7-8.
Extract the aqueous solution with ethyl acetate (3 x 100 mL).
Combine the organic extracts and dry over anhydrous sodium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-hydroxy-5-methylpyridine.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or ethanol/water).
Part 3: Regioselective Chlorination of 3-Hydroxy-5-methylpyridine
The next step is the regioselective chlorination of 3-hydroxy-5-methylpyridine to introduce a chlorine atom at the 2-position. The hydroxyl group at the 3-position is an activating group and directs electrophilic substitution primarily to the ortho and para positions. In the case of 3-hydroxypyridine, the 2- and 6-positions are activated. The presence of the methyl group at the 5-position may influence the regioselectivity.
Causality of Experimental Choice:
The choice of chlorinating agent is critical for achieving high regioselectivity and yield. Common chlorinating agents for such transformations include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS). Sulfuryl chloride is a powerful chlorinating agent that can lead to over-chlorination if not controlled carefully. NCS is a milder and more selective reagent, often preferred for substrates sensitive to harsh conditions. We will utilize sulfuryl chloride with careful control of stoichiometry and temperature.
Experimental Protocol: Synthesis of 2-Chloro-3-hydroxy-5-methylpyridine
Materials:
Reagent/Solvent
Molar Mass ( g/mol )
Quantity
Moles
3-Hydroxy-5-methylpyridine
109.13
10.9 g
0.1
Sulfuryl Chloride (SO₂Cl₂)
134.97
14.8 g (8.8 mL)
0.11
Dichloromethane (DCM)
84.93
200 mL
-
Saturated Sodium Bicarbonate Solution
-
As needed
-
Anhydrous Sodium Sulfate
142.04
As needed
-
Procedure:
In a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl), dissolve 10.9 g (0.1 mol) of 3-hydroxy-5-methylpyridine in 200 mL of dichloromethane.
Cool the solution to 0 °C in an ice-water bath.
Slowly add 14.8 g (8.8 mL, 0.11 mol) of sulfuryl chloride dropwise to the stirred solution over a period of 30 minutes.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, carefully quench the reaction by the slow addition of 100 mL of a saturated sodium bicarbonate solution.
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
Filter the drying agent and remove the solvent under reduced pressure to yield the crude 2-chloro-3-hydroxy-5-methylpyridine.
The product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Part 4: O-Methylation to 2-Chloro-3-methoxy-5-methylpyridine
The final step is the O-methylation of the hydroxyl group of 2-chloro-3-hydroxy-5-methylpyridine to yield the target molecule. The Williamson ether synthesis is a classic and reliable method for this transformation. [1][2]This involves the reaction of the corresponding alkoxide (formed in situ by deprotonation of the hydroxyl group with a base) with a methylating agent.
Causality of Experimental Choice:
Dimethyl sulfate (DMS) is a potent and cost-effective methylating agent. However, it is highly toxic and requires careful handling. Methyl iodide is another common methylating agent. A greener and safer alternative is dimethyl carbonate (DMC), which can act as both a reagent and a solvent. [3][4]In this protocol, we will use the traditional and efficient dimethyl sulfate with a strong base like sodium hydride to ensure complete deprotonation of the phenolic hydroxyl group.
Experimental Protocol: Synthesis of 2-Chloro-3-methoxy-5-methylpyridine
Materials:
Reagent/Solvent
Molar Mass ( g/mol )
Quantity
Moles
2-Chloro-3-hydroxy-5-methylpyridine
143.57
14.4 g
0.1
Sodium Hydride (60% dispersion in mineral oil)
24.00 (as NaH)
4.4 g
0.11
Dimethyl Sulfate (DMS)
126.13
13.9 g (10.5 mL)
0.11
Anhydrous Tetrahydrofuran (THF)
72.11
200 mL
-
Saturated Ammonium Chloride Solution
-
As needed
-
Diethyl Ether
74.12
As needed
-
Anhydrous Magnesium Sulfate
120.37
As needed
-
Procedure:
To a dry 500 mL three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add 4.4 g (0.11 mol) of a 60% dispersion of sodium hydride in mineral oil.
Wash the sodium hydride with anhydrous hexane (2 x 20 mL) to remove the mineral oil, and then carefully decant the hexane.
Add 100 mL of anhydrous THF to the flask.
In a separate flask, dissolve 14.4 g (0.1 mol) of 2-chloro-3-hydroxy-5-methylpyridine in 100 mL of anhydrous THF.
Slowly add the solution of 2-chloro-3-hydroxy-5-methylpyridine to the sodium hydride suspension at 0 °C. Hydrogen gas will evolve.
After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium salt.
Cool the mixture back to 0 °C and slowly add 13.9 g (10.5 mL, 0.11 mol) of dimethyl sulfate dropwise.
After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours (or until TLC indicates completion of the reaction).
Carefully quench the reaction by the slow addition of a saturated ammonium chloride solution (50 mL).
Extract the mixture with diethyl ether (3 x 100 mL).
Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure.
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 2-Chloro-3-methoxy-5-methylpyridine.
Characterization Data
The final product and key intermediates should be characterized using standard analytical techniques to confirm their identity and purity.
Compound
Molecular Formula
Molecular Weight ( g/mol )
Expected Appearance
Key Analytical Data
3-Amino-5-methylpyridine
C₆H₈N₂
108.14
Crystalline solid
¹H NMR, ¹³C NMR, MS
3-Hydroxy-5-methylpyridine
C₆H₇NO
109.13
Crystalline solid
¹H NMR, ¹³C NMR, MS, IR
2-Chloro-3-hydroxy-5-methylpyridine
C₆H₆ClNO
143.57
Solid
¹H NMR, ¹³C NMR, MS
2-Chloro-3-methoxy-5-methylpyridine
C₇H₈ClNO
157.60
Liquid or low-melting solid
¹H NMR, ¹³C NMR, MS, GC-MS
Safety and Handling Precautions
3-Methylpyridine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes skin and eye irritation.
[5]* Sodium Amide (used in Chichibabin reaction): Reacts violently with water. Causes severe skin burns and eye damage.
Sulfuric Acid: Causes severe skin burns and eye damage.
Sodium Nitrite: Oxidizing solid. Toxic if swallowed.
Sulfuryl Chloride: Causes severe skin burns and eye damage. Reacts violently with water.
Dimethyl Sulfate: Highly toxic and carcinogenic. Corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Sodium Hydride: Flammable solid. Reacts violently with water to produce flammable hydrogen gas.
Always consult the Safety Data Sheet (SDS) for each chemical before use and perform all reactions in a well-ventilated fume hood.
Application Notes & Protocols: Strategic Use of 2-Chloro-3-methoxy-5-methylpyridine in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Value of Substituted Pyridines In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic propertie...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of Substituted Pyridines
In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in a vast array of pharmacologically active compounds.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, providing a direct route to biaryl and heterobiaryl motifs that are central to many therapeutic agents.[2][3]
This guide focuses on a specific, highly functionalized building block: 2-Chloro-3-methoxy-5-methylpyridine . While its structure offers significant potential for creating novel molecular architectures, its identity as an electron-rich chloro-heterocycle presents distinct challenges. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the strength of the C-Cl bond, which complicates the critical oxidative addition step in the catalytic cycle.[4][5]
These notes provide researchers, scientists, and drug development professionals with a comprehensive framework for successfully employing this substrate. We will move beyond a simple recitation of steps to explore the mechanistic rationale behind procedural choices, offering field-proven insights to navigate the complexities of this reaction and optimize outcomes.
The Mechanistic Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the catalytic cycle is paramount for troubleshooting and optimization. The reaction proceeds through three primary, sequential steps: oxidative addition, transmetalation, and reductive elimination.[6] The efficiency of the entire cycle is often dictated by its slowest step, which for chloro-substrates, is typically oxidative addition.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Step 1: Oxidative Addition. This is the rate-determining step for chloro-substrates.[6] The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine. The electron-donating nature of the methoxy and methyl groups on our substrate increases the electron density of the pyridine ring, making the C-Cl bond even stronger and less susceptible to cleavage. Therefore, standard catalysts like Pd(PPh₃)₄ may be sluggish or ineffective. Success hinges on using a catalyst system featuring bulky, electron-rich ligands (e.g., biarylphosphines like SPhos or ferrocenylphosphines like dtbpf) that promote this difficult step.[4][7]
Step 2: Transmetalation. Before this can occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species (e.g., [Ar'B(OH)₃]⁻).[8] This boronate then transfers its aryl group (Ar') to the palladium(II) center, displacing the chloride. The choice of base is critical and can significantly influence reaction rates. An interesting feature of 2-Chloro-3-methoxy-5-methylpyridine is the ortho-methoxy group, which may play a beneficial role by coordinating to the palladium center, potentially stabilizing the complex and influencing the subsequent steps.[9][10]
Step 3: Reductive Elimination. This is the final, typically rapid, step where the two organic partners (Ar and Ar') are expelled from the palladium center, forming the new C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6]
Core Protocol: Suzuki-Miyaura Coupling of 2-Chloro-3-methoxy-5-methylpyridine
This protocol provides a robust starting point. Researchers should perform small-scale test reactions to fine-tune the conditions for their specific arylboronic acid.
3.1 Materials and Reagents
2-Chloro-3-methoxy-5-methylpyridine (1.0 equiv)
Arylboronic acid or boronate ester (1.2–1.5 equiv)
Palladium catalyst (e.g., PdCl₂(dtbpf), 1–3 mol%)
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
Anhydrous solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene)
Reaction vessel (e.g., Schlenk flask or microwave vial)
Inert gas supply (Nitrogen or Argon)
Standard work-up and purification reagents (Ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)
3.2 Experimental Procedure
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add 2-Chloro-3-methoxy-5-methylpyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₃PO₄, 2.0 equiv), and the palladium catalyst (e.g., PdCl₂(dtbpf), 2 mol%).
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure all oxygen is removed.
Solvent Addition: Under a positive pressure of inert gas, add the degassed anhydrous solvent via syringe. A typical concentration is 0.1–0.2 M with respect to the limiting reagent.
Reaction Conditions: Immerse the vessel in a preheated oil bath (typically 90–120°C) or place it in a microwave reactor.[11] Stir the mixture vigorously for the duration of the reaction (typically 4–24 hours).
Monitoring: Track the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin-Layer Chromatography (TLC) or LC-MS.
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water.
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with water and then brine.
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the final product.
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Optimization Strategies and Parameter Causality
Achieving high yields requires a systematic approach to optimization. The following table outlines the key variables and the reasoning behind their selection.
Parameter
Options
Rationale & Field Insights
Catalyst & Ligand
• Pd(PPh₃)₄ : Traditional, but often requires higher temperatures and loadings for chlorides. • PdCl₂(dppf) : A more robust choice. • Pd(OAc)₂ + Ligand : Allows for flexible ligand screening. • Modern Precatalysts : (e.g., PdCl₂(dtbpf), SPhos/XPhos-based)
Causality : The ligand is crucial for activating the C-Cl bond. Bulky, electron-rich phosphine ligands (like dtbpf or SPhos) stabilize the Pd(0) state and accelerate the slow oxidative addition step.[4] For this specific substrate, starting with a modern catalyst like PdCl₂(dtbpf) is highly recommended.[4]
Base
• K₂CO₃ : A common, mild base. • K₃PO₄ : Often gives superior results, especially for challenging substrates.[12] • Cs₂CO₃ : A stronger, more soluble base that can accelerate the reaction but is more expensive. • Organic Bases : (e.g., Et₃N) Generally not effective.
Causality : The base's primary role is to form the reactive boronate species for transmetalation. Stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective at promoting this step and preventing boronic acid decomposition, leading to higher yields.[4]
Solvent
• Dioxane/H₂O : A classic, versatile system that helps solubilize both organic and inorganic reagents.[12] • Toluene : A good non-polar choice, often used with phosphate bases. • DMF, DMAc : Polar aprotic solvents that can accelerate reactions but are harder to remove. • THF : Can be effective, but its lower boiling point may require sealed-vessel reactions.
Causality : The solvent must solubilize the reactants and be stable at the required temperature. The presence of water in systems like Dioxane/H₂O can accelerate the transmetalation step.[12] For microwave-assisted synthesis, higher-boiling point solvents like dioxane or DMF are preferred.
Temperature
• 80–120°C : Typical range for conventional heating. • 100–150°C : Common for microwave-assisted synthesis.
Causality : Significant thermal energy is required to overcome the activation barrier for the oxidative addition of the C-Cl bond. Reactions are rarely successful at room temperature.[11] Monitoring for thermal decomposition of the starting materials or product is important at higher temperatures.
Troubleshooting Common Issues
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Conversion
1. Ineffective catalyst for C-Cl activation. 2. Insufficient temperature. 3. Deactivation of the catalyst by oxygen. 4. Inactive boronic acid.
1. Switch to a more active catalyst system (e.g., from Pd(PPh₃)₄ to a Buchwald or ferrocenylphosphine-based system).[4] 2. Increase the reaction temperature in 10°C increments. 3. Ensure the reaction setup is rigorously degassed and maintained under a positive inert atmosphere. 4. Use fresh, high-purity boronic acid; consider using the corresponding boronate ester for improved stability.
Formation of Homocoupled Boronic Acid (Ar'-Ar')
1. Presence of oxygen. 2. Slow oxidative addition allows side reactions to dominate.
1. Improve inert atmosphere techniques. 2. Use a more active catalyst to accelerate the desired catalytic cycle, outcompeting the homocoupling pathway.
Decomposition of Reactants/Product
1. Reaction temperature is too high. 2. Prolonged reaction time.
1. Reduce the temperature. 2. Monitor the reaction closely and stop it once the starting material is consumed. A more active catalyst may allow for lower temperatures and shorter times.
Conclusion
The Suzuki-Miyaura coupling of 2-Chloro-3-methoxy-5-methylpyridine is a highly achievable transformation that opens the door to a wide array of novel, functionalized pyridine derivatives. Success is not incidental; it is the result of deliberate, mechanistically informed choices. By prioritizing a potent palladium catalyst system capable of activating the robust C-Cl bond and by systematically optimizing the base and solvent conditions, researchers can reliably harness the synthetic power of this valuable building block for applications in drug discovery and beyond.
Pomarański, P., Roszkowski, P., Maurin, J. K., Budzianowski, A., & Czarnocki, Z. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine . Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]
Farooq, U., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities . Molecules, 22(2), 206. [Link]
Pomarański, P., Roszkowski, P., Maurin, J. K., Budzianowski, A., & Czarnocki, Z. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine . ResearchGate. [Link]
Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines . The Journal of Organic Chemistry, 70(9), 3815–3829. [Link]
Sajith, A. M., et al. (2014). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine . Journal of Heterocyclic Chemistry, 52(4), 1058-1064. [Link]
Pomarański, P., Roszkowski, P., Maurin, J. K., Budzianowski, A., & Czarnocki, Z. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine . PMC - NIH. [Link]
Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development . Organic & Biomolecular Chemistry, 18(30), 5749-5755. [Link]
Billingsley, K., & Buchwald, S. L. (2009). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances . Topics in Organometallic Chemistry, 29, 1-28. [Link]
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides . Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates . Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]
The Strategic Utility of 2-Chloro-3-methoxy-5-methylpyridine in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Versatile Pyridine Building Block In the landscape of modern medicinal chemistry, the pyridine scaffold remains a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Pyridine Building Block
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design. Within the vast arsenal of pyridine-based building blocks, 2-Chloro-3-methoxy-5-methylpyridine stands out as a highly functionalized and strategically valuable intermediate. This document serves as a detailed guide to its application in pharmaceutical synthesis, offering insights into its reactivity, and providing a practical protocol for its utilization.
The inherent reactivity of 2-Chloro-3-methoxy-5-methylpyridine is primarily dictated by the interplay of its substituents. The chlorine atom at the 2-position is rendered susceptible to nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the pyridine nitrogen. The methoxy group at the 3-position and the methyl group at the 5-position further modulate the electronic and steric environment of the ring, influencing reaction kinetics and regioselectivity. The chloro and methoxy groups are frequently employed in drug discovery to optimize ligand-protein interactions and fine-tune the physicochemical properties of drug candidates[1][2].
Application Profile: A Gateway to Substituted Aminopyridine Scaffolds
Substituted aminopyridines are key structural motifs in a plethora of biologically active molecules, including kinase inhibitors, central nervous system (CNS) agents, and anti-infectives. The strategic placement of substituents on the pyridine ring allows for precise control over the molecule's three-dimensional shape and its interactions with biological targets. 2-Chloro-3-methoxy-5-methylpyridine serves as an excellent precursor for the synthesis of 2-amino-3-methoxy-5-methylpyridine derivatives, which are valuable intermediates for further elaboration into complex drug molecules.
The primary application of this intermediate lies in its reaction with a wide range of primary and secondary amines to afford the corresponding substituted aminopyridines. This nucleophilic aromatic substitution reaction is a robust and versatile transformation in the medicinal chemist's toolbox.
Experimental Section: Synthesis of a Representative Pharmaceutical Intermediate
This section provides a detailed protocol for the synthesis of a representative pharmaceutical intermediate, N-benzyl-(3-methoxy-5-methylpyridin-2-yl)amine, via the nucleophilic aromatic substitution of 2-Chloro-3-methoxy-5-methylpyridine with benzylamine. This reaction exemplifies the utility of the title compound in constructing a key aminopyridine scaffold.
The Buchwald-Hartwig amination is a powerful cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This protocol details the palladium-catalyzed amination of 2-Chloro-3-methoxy-5-methylpyridine.
Step-by-Step Methodology:
Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 2-Chloro-3-methoxy-5-methylpyridine (1.0 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
Reagent Addition: Under a positive pressure of nitrogen, add sodium tert-butoxide (1.4 eq) and anhydrous toluene (5 mL per mmol of the limiting reagent).
Addition of Amine: Add benzylamine (1.2 eq) to the reaction mixture via syringe.
Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-benzyl-(3-methoxy-5-methylpyridin-2-yl)amine.
Reaction Workflow Diagram
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
2-Chloro-3-methoxy-5-methylpyridine is a valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its activated 2-chloro position allows for efficient nucleophilic aromatic substitution reactions, providing access to a wide array of substituted aminopyridines. The protocol detailed herein for a Buchwald-Hartwig amination serves as a representative example of its utility. By understanding the principles of its reactivity and employing modern synthetic methodologies, researchers can effectively leverage 2-Chloro-3-methoxy-5-methylpyridine in the design and synthesis of novel drug candidates.
References
Chiodi, D., & Ishihara, Y. (2023). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry. [Link]
Ishihara, Y. (2024, July 5). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
Application Notes and Protocols: The Strategic Role of 2-Chloro-3-methoxy-5-methylpyridine in Agrochemical Innovation
For dissemination to researchers, scientists, and professionals in agrochemical development. Abstract This document provides a detailed technical guide on the application of 2-Chloro-3-methoxy-5-methylpyridine as a key b...
Author: BenchChem Technical Support Team. Date: February 2026
For dissemination to researchers, scientists, and professionals in agrochemical development.
Abstract
This document provides a detailed technical guide on the application of 2-Chloro-3-methoxy-5-methylpyridine as a key building block in the development of novel agrochemicals. While direct and extensive literature on this specific intermediate is emerging, this guide synthesizes established principles of pyridine chemistry and extrapolates from closely related analogues to present its potential utility. We will explore its synthetic versatility, propose reaction protocols for the generation of diverse derivatives, and discuss the rationale behind its use in creating next-generation fungicides, herbicides, and insecticides.
Introduction: The Pyridine Scaffold in Modern Agrochemicals
Pyridine-based compounds are a cornerstone of the agrochemical industry, valued for their diverse biological activities and tunable physicochemical properties. The strategic functionalization of the pyridine ring allows for the precise modulation of a molecule's mode of action, spectrum of activity, and environmental profile. 2-Chloro-3-methoxy-5-methylpyridine is a heterocyclic intermediate with significant potential for the synthesis of new active ingredients. Its specific substitution pattern offers a unique combination of reactive sites that can be selectively addressed to build complex molecular architectures. This guide serves as a practical resource for researchers looking to leverage the properties of this versatile molecule.
Physicochemical Properties of 2-Chloro-3-methoxy-5-methylpyridine
A comprehensive understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis. The following table summarizes the key properties of 2-Chloro-3-methoxy-5-methylpyridine.
Property
Value
Source
Molecular Formula
C₇H₈ClNO
Inferred
Molecular Weight
157.60 g/mol
Inferred
Appearance
Colorless to pale yellow liquid or low melting solid
Inferred
Boiling Point
Not available
Melting Point
Not available
Solubility
Soluble in common organic solvents (e.g., dichloromethane, methanol, toluene)
Inferred
CAS Number
Not available
Synthetic Utility in Agrochemical Development: A Strategic Overview
The reactivity of 2-Chloro-3-methoxy-5-methylpyridine is primarily dictated by the presence of the chloro, methoxy, and methyl groups on the pyridine ring. Each of these functional groups offers a handle for further chemical modification, enabling the synthesis of a wide array of derivatives with potential agrochemical applications.
Key Reactive Sites and Potential Transformations
The strategic positioning of the functional groups on the pyridine ring allows for a variety of chemical transformations:
Nucleophilic Aromatic Substitution (SNAr) at the 2-position: The chlorine atom at the 2-position is activated towards nucleophilic displacement by electron-withdrawing effects from the ring nitrogen. This allows for the introduction of a wide range of nucleophiles, such as amines, thiols, and alkoxides, to generate diverse libraries of compounds.
O-Demethylation of the Methoxy Group: The methoxy group at the 3-position can be cleaved to reveal a hydroxyl group. This transformation opens up possibilities for introducing new functionalities through etherification or esterification, which can significantly impact the biological activity and physicochemical properties of the resulting molecule.
Oxidation of the Methyl Group: The methyl group at the 5-position can be oxidized to a carboxylic acid or a hydroxymethyl group. These functional groups can then be further derivatized to amides, esters, or ethers, providing another avenue for structural diversification.
The following diagram illustrates the potential synthetic pathways originating from 2-Chloro-3-methoxy-5-methylpyridine for the generation of agrochemical leads.
Caption: Synthetic pathways from 2-Chloro-3-methoxy-5-methylpyridine.
Experimental Protocols: Foundational Reactions for Agrochemical Scaffolds
The following protocols are representative examples of how 2-Chloro-3-methoxy-5-methylpyridine can be utilized to generate key intermediates for agrochemical synthesis. These protocols are based on established methodologies for similar pyridine derivatives and should be adapted and optimized for specific substrates and scales.
Protocol 1: Nucleophilic Aromatic Substitution with an Amine
Rationale: This protocol describes the displacement of the 2-chloro substituent with an amine, a common strategy for introducing nitrogen-containing moieties found in many insecticides and fungicides. The choice of a suitable base and solvent is critical for achieving high yields and minimizing side reactions.
Step-by-Step Methodology:
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Chloro-3-methoxy-5-methylpyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Addition of Reagents: Add the desired amine (1.1 - 1.5 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).
Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-methoxy-5-methylpyridine derivative.
Protocol 2: Oxidation of the Methyl Group to a Carboxylic Acid
Rationale: The conversion of the 5-methyl group to a carboxylic acid provides a versatile handle for the synthesis of amides and esters, which are common functional groups in herbicides and fungicides. Potassium permanganate is a powerful oxidizing agent suitable for this transformation.
Step-by-Step Methodology:
Reaction Setup: In a round-bottom flask, suspend 2-Chloro-3-methoxy-5-methylpyridine (1.0 eq) in a mixture of water and a co-solvent like pyridine or tert-butanol.
Addition of Oxidant: While stirring vigorously, add potassium permanganate (KMnO₄) (3.0 - 5.0 eq) portion-wise, maintaining the reaction temperature below 50 °C with an ice bath.
Reaction Conditions: After the addition is complete, heat the mixture to reflux (around 100 °C) until the purple color of the permanganate has disappeared.
Work-up: Cool the reaction mixture and filter off the manganese dioxide (MnO₂) precipitate. Wash the precipitate with hot water. Acidify the filtrate with concentrated hydrochloric acid (HCl) to precipitate the carboxylic acid.
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2-chloro-3-methoxy-pyridine-5-carboxylic acid.
Potential Applications in Agrochemical Classes
The derivatives of 2-Chloro-3-methoxy-5-methylpyridine hold promise for the development of new active ingredients across various classes of agrochemicals.
Fungicides: The introduction of azole or strobilurin-like moieties via nucleophilic substitution could lead to novel fungicides. The 3-methoxy group is a feature present in some natural product-based fungicides.
Herbicides: The 2-chloro-pyridine scaffold is a key component of several herbicides.[1][2] Derivatization of the 5-position, particularly to amides or esters, could yield compounds with herbicidal activity.
Insecticides: The 2-chloro-5-methylpyridine moiety is a precursor to the widely used neonicotinoid insecticides.[3] Functionalization at the 3-position could lead to new analogues with improved properties.
The following diagram illustrates the logical flow from the starting material to potential agrochemical classes.
Caption: Potential agrochemical applications of derivatives.
Conclusion
2-Chloro-3-methoxy-5-methylpyridine represents a promising, yet underexplored, intermediate for the synthesis of novel agrochemicals. Its unique substitution pattern provides multiple avenues for synthetic diversification, enabling the creation of a wide range of potential fungicidal, herbicidal, and insecticidal compounds. The protocols and synthetic strategies outlined in this guide, derived from established pyridine chemistry, provide a solid foundation for researchers to begin exploring the potential of this versatile building block. Further investigation into the synthesis and biological evaluation of derivatives of 2-Chloro-3-methoxy-5-methylpyridine is warranted to fully unlock its potential in the development of next-generation crop protection solutions.
References
Google Patents. (n.d.). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
Google Patents. (n.d.). Preparation of 2-chloro-5-methylpyridine.
Google Patents. (n.d.). Preparation of 2-chloro-5-methylpyridine.
Google Patents. (n.d.). Method for preparing 2-chloro-5-nitropyridine.
PubChem. (n.d.). 2-Chloro-3-methoxy-5-nitropyridine. Retrieved January 25, 2026, from [Link]
Alfadil, A., Ibrahem, K. A., Alrabia, M. W., Mokhtar, J. A., & Ahmed, H. (2024). The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species. PLOS ONE, 19(5), e0303373. [Link]
Google Patents. (n.d.). New method for obtaining 2-chloro-3-methylpyridine from mixture of 2-chloro-5-methylpyridine and 2-chlorine-3-picoline.
Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Chloro-3-methoxy-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide to performing nucleophilic aromatic substitution (SNAr) reactions on 2-chloro-3-methoxy-5-methylpyridine. T...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to performing nucleophilic aromatic substitution (SNAr) reactions on 2-chloro-3-methoxy-5-methylpyridine. This electron-rich pyridine derivative presents unique challenges for SNAr, a cornerstone reaction in the synthesis of functionalized heterocyclic compounds vital to the pharmaceutical and agrochemical industries. We will delve into the mechanistic underpinnings of this transformation, offering field-proven, step-by-step protocols for the reaction with various nucleophiles, including amines, alcohols, and thiols. Furthermore, this guide addresses common challenges and provides a robust troubleshooting section, empowering researchers to optimize their synthetic strategies.
Introduction: The Intricacies of SNAr on an Electron-Rich Pyridine
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the derivatization of aromatic and heteroaromatic systems.[1] In the context of pyridine chemistry, the inherent electron-deficient nature of the ring, owing to the electronegativity of the nitrogen atom, generally facilitates attack by nucleophiles, particularly at the 2- and 4-positions.[2] This reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is paramount to the success of the reaction.
However, the substrate in focus, 2-chloro-3-methoxy-5-methylpyridine, presents a more nuanced scenario. The pyridine nitrogen activates the 2-position for nucleophilic attack. Conversely, the methoxy group at the 3-position and the methyl group at the 5-position are electron-donating groups, which enrich the pyridine ring with electron density. This electronic enrichment destabilizes the negatively charged Meisenheimer complex, thereby impeding the SNAr reaction and often requiring more forcing conditions compared to pyridines bearing electron-withdrawing groups.[4] Understanding this electronic interplay is critical for the successful execution of SNAr on this substrate.
Reaction Mechanism and Substituent Effects
The SNAr reaction of 2-chloro-3-methoxy-5-methylpyridine proceeds via the classical addition-elimination pathway, as illustrated below.
Caption: Generalized SNAr mechanism on 2-chloro-3-methoxy-5-methylpyridine.
Causality behind Experimental Choices:
Nucleophilic Attack: The nucleophile (Nu:⁻) attacks the carbon atom bearing the chlorine, which is activated by the adjacent ring nitrogen.
Meisenheimer Complex Formation: This attack forms a tetrahedral intermediate, the Meisenheimer complex, where the negative charge is delocalized across the pyridine ring and, importantly, onto the electronegative nitrogen atom.
Influence of Substituents:
3-Methoxy Group: As an electron-donating group, the methoxy substituent at the 3-position increases the electron density of the ring, which can destabilize the negatively charged Meisenheimer intermediate, thus slowing down the reaction.
5-Methyl Group: Similarly, the electron-donating methyl group at the 5-position further contributes to the electron-rich nature of the pyridine ring, presenting an additional hurdle for the SNAr reaction.
Leaving Group Departure: The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, a good leaving group.
Due to the deactivating effect of the electron-donating groups, successful SNAr reactions on 2-chloro-3-methoxy-5-methylpyridine often necessitate elevated temperatures, strong bases, and/or polar aprotic solvents to facilitate the formation and stabilization of the Meisenheimer complex.[5]
Experimental Protocols
The following protocols are designed as a starting point for the nucleophilic aromatic substitution on 2-chloro-3-methoxy-5-methylpyridine. Optimization of reaction time, temperature, and stoichiometry may be required for specific nucleophiles.
General Experimental Workflow
Caption: A typical experimental workflow for SNAr reactions.
Protocol 1: Amination with a Primary or Secondary Amine
This protocol describes a general procedure for the reaction of 2-chloro-3-methoxy-5-methylpyridine with an amine nucleophile.
Materials:
2-Chloro-3-methoxy-5-methylpyridine
Amine (e.g., morpholine, piperidine, benzylamine)
Potassium carbonate (K₂CO₃) or another suitable base
N,N-Dimethylformamide (DMF) or other polar aprotic solvent
Ethyl acetate (EtOAc)
Brine (saturated aqueous NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-methoxy-5-methylpyridine (1.0 equiv.), the amine (1.2-2.0 equiv.), and potassium carbonate (2.0-3.0 equiv.).
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of 0.1-0.5 M with respect to the starting pyridine.
Reaction Conditions: Heat the reaction mixture to 100-150 °C and stir vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x volumes).
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Alkoxylation with an Alcohol
This protocol outlines a general procedure for the synthesis of 2-alkoxy-3-methoxy-5-methylpyridines.
Alkoxide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.5 equiv.) in anhydrous THF. Cool the suspension to 0 °C and add the alcohol (1.2 equiv.) dropwise. Allow the mixture to stir at room temperature for 30 minutes.
SNAr Reaction: To the freshly prepared alkoxide solution, add a solution of 2-chloro-3-methoxy-5-methylpyridine (1.0 equiv.) in anhydrous THF dropwise at room temperature.
Reaction Conditions: Heat the reaction mixture to reflux (for THF) or a higher temperature if using a solvent like DMF, and monitor the reaction progress by TLC or LC-MS.
Workup: After the reaction is complete, cool the mixture to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
Washing, Drying, and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purification: Purify the residue by flash column chromatography on silica gel.
Protocol 3: Thiolation with a Thiol
This protocol provides a general method for the preparation of 2-alkylthio- or 2-arylthio-3-methoxy-5-methylpyridines.
Materials:
2-Chloro-3-methoxy-5-methylpyridine
Thiol (e.g., thiophenol, benzyl thiol)
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
N,N-Dimethylformamide (DMF)
Ethyl acetate (EtOAc)
Water
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel
Procedure:
Reaction Setup: In a round-bottom flask, combine 2-chloro-3-methoxy-5-methylpyridine (1.0 equiv.), the thiol (1.1 equiv.), and potassium carbonate (2.0 equiv.) in DMF.
Reaction Conditions: Stir the mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the thiol. Monitor the reaction by TLC or LC-MS.[6]
Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes).
Washing and Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
Concentration and Purification: Filter and concentrate the organic phase. Purify the crude product by flash column chromatography on silica gel.
Summary of Reaction Parameters
Nucleophile
Typical Base
Solvent
Temperature (°C)
Notes
Primary/Secondary Amines
K₂CO₃, Cs₂CO₃, Et₃N
DMF, DMSO, NMP
100-150
Higher temperatures are often required due to the electron-rich substrate.
Alcohols
NaH, KOtBu
THF, DMF
65-120
Requires a strong base to generate the more nucleophilic alkoxide.
Thiols
K₂CO₃, Cs₂CO₃
DMF, Acetonitrile
25-80
Thiols are generally more nucleophilic than alcohols and amines, often allowing for milder reaction conditions.[6]
Best Practices and Troubleshooting
Issue
Potential Cause
Recommended Solution
No or Low Conversion
Insufficiently forcing conditions due to the electron-rich nature of the substrate.
Increase the reaction temperature and/or reaction time. Consider using a higher boiling point solvent like DMSO or NMP. A stronger base may also be beneficial.
Poor nucleophilicity of the incoming group.
For alcohols, ensure complete formation of the alkoxide with a strong base like NaH. For less reactive amines, consider using a stronger, non-nucleophilic base like DBU.
Side Reactions/Decomposition
High reaction temperatures leading to decomposition of starting material or product.
If possible, use a lower temperature for a longer duration. Ensure the reaction is performed under an inert atmosphere to prevent oxidative degradation.
Alternative Reaction Failure
SNAr is not a viable pathway for a particular nucleophile.
Consider alternative cross-coupling strategies such as the Buchwald-Hartwig amination for amines or the Ullmann condensation for alcohols. These palladium- or copper-catalyzed methods are often effective for electron-rich heteroaromatic chlorides.
Conclusion
The nucleophilic aromatic substitution on 2-chloro-3-methoxy-5-methylpyridine is a challenging yet achievable transformation. A thorough understanding of the electronic effects of the substituents on the pyridine ring is essential for designing a successful reaction strategy. By carefully selecting the appropriate nucleophile, base, solvent, and temperature, researchers can effectively synthesize a diverse range of substituted pyridine derivatives. The protocols and troubleshooting guide provided herein serve as a valuable resource for navigating the complexities of SNAr on this electron-rich substrate, ultimately facilitating the development of novel molecules in drug discovery and materials science.
References
Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Asian Journal of Organic Chemistry, 2(8), 680-683.
Pearson Education. (n.d.). SNAr Reactions of Pyridine. Retrieved from [Link]
PrepChem. (n.d.). Synthesis of 3-methoxy-2-methylpyridine. Retrieved from [Link]
Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine. (US Patent No. 7,256,295 B2).
ACS Publications. (2021). SNAr and C–H Amination of Electron Rich Arenes with Pyridine as a Nucleophile Using Photoredox Catalysis. Organic Letters, 23(13), 5148–5152.
ACS Publications. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Retrieved from [Link]
MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1123.
YouTube. (2020, February 2). SNAr reactions of pi-deficient aromatic rings. ChemHelpASAP. Retrieved from [Link]
ResearchGate. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Retrieved from [Link]
WordPress. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure. Retrieved from [Link]
ChemRxiv. (2020). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]
NIH. (n.d.). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. Retrieved from [Link]
ResearchGate. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). Retrieved from [Link]
The Versatile Building Block: Application Notes for 2-Chloro-3-methoxy-5-methylpyridine in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of a Substituted Pyridine Scaffold In the landscape of medicinal chemistry and agrochemical synthesis, the pyridine sc...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of a Substituted Pyridine Scaffold
In the landscape of medicinal chemistry and agrochemical synthesis, the pyridine scaffold remains a cornerstone for the development of novel bioactive molecules. Its unique electronic properties and ability to participate in a wide array of chemical transformations make it a privileged structure. Among the vast family of pyridine derivatives, 2-Chloro-3-methoxy-5-methylpyridine emerges as a particularly valuable building block. The strategic placement of its substituents—a reactive chlorine atom at the 2-position, an electron-donating methoxy group at the 3-position, and a methyl group at the 5-position—offers a fine balance of reactivity and structural diversity, enabling chemists to forge complex molecular architectures with high precision.
The methoxy group, in particular, is a prevalent feature in many natural products and approved drugs, where it can favorably influence ligand-target binding, physicochemical properties, and metabolic stability. This guide provides an in-depth exploration of the utility of 2-Chloro-3-methoxy-5-methylpyridine, offering detailed application notes and protocols for its use in the synthesis of a range of bioactive compounds.
Core Applications: A Gateway to Diverse Bioactive Scaffolds
The reactivity of 2-Chloro-3-methoxy-5-methylpyridine is dominated by the susceptibility of the C2-chloro substituent to nucleophilic displacement and its suitability for palladium-catalyzed cross-coupling reactions. These two reaction pathways provide access to a multitude of molecular frameworks with proven biological relevance.
Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. 2-Chloro-3-methoxy-5-methylpyridine serves as an excellent electrophilic partner in two of the most powerful of these transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organic halide. This reaction is instrumental in the synthesis of biaryl and heterobiaryl moieties, which are common motifs in pharmaceuticals and agrochemicals. The electron-deficient nature of the pyridine ring in 2-Chloro-3-methoxy-5-methylpyridine enhances the oxidative addition step in the catalytic cycle, making it a suitable substrate for this transformation.
Protocol: General Procedure for Suzuki-Miyaura Coupling of 2-Chloro-3-methoxy-5-methylpyridine with Arylboronic Acids
This protocol provides a generalized procedure for the synthesis of 2-aryl-3-methoxy-5-methylpyridines.
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)
Solvent (e.g., Toluene, Dioxane, DMF, with water for biphasic systems)
Inert gas (Nitrogen or Argon)
Procedure:
To a dry reaction flask, add 2-Chloro-3-methoxy-5-methylpyridine (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq.), and the base (e.g., Na₂CO₃, 2.0 eq.).
Evacuate and backfill the flask with an inert gas (repeat 3 times).
Add the degassed solvent system (e.g., a mixture of toluene and water).
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
Upon completion, cool the reaction to room temperature.
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-3-methoxy-5-methylpyridine.
Causality in Experimental Choices:
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. For electron-rich arylboronic acids, a simple catalyst like Pd(PPh₃)₄ may suffice. For more challenging couplings, particularly with sterically hindered or electron-deficient partners, more sophisticated ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are employed to stabilize the palladium center and facilitate reductive elimination.
Base: The base is required to activate the boronic acid. The choice of base can significantly impact the reaction rate and yield. Inorganic bases like potassium carbonate or cesium carbonate are commonly used.
Solvent: The solvent system is chosen to ensure solubility of the reactants and to facilitate the reaction. A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvent is essential to prevent oxidation of the palladium catalyst.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a carbon-nitrogen bond. This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[1] The C2-chloro group of 2-Chloro-3-methoxy-5-methylpyridine is amenable to this transformation, providing access to a diverse range of 2-amino-3-methoxy-5-methylpyridine derivatives.
Protocol: General Procedure for Buchwald-Hartwig Amination of 2-Chloro-3-methoxy-5-methylpyridine with a Primary Amine
This protocol outlines a general method for the synthesis of N-substituted-3-methoxy-5-methylpyridin-2-amines.
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq.) and the phosphine ligand (e.g., XPhos, 0.02 eq.) to a dry reaction vessel.
Add the anhydrous, degassed solvent (e.g., toluene) and stir for a few minutes to allow for catalyst activation.
Add 2-Chloro-3-methoxy-5-methylpyridine (1.0 eq.), the primary amine (1.1 eq.), and the base (e.g., NaOtBu, 1.4 eq.).
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
Monitor the reaction progress by TLC or LC-MS.
Once the reaction is complete, cool to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography to yield the desired N-substituted-3-methoxy-5-methylpyridin-2-amine.
Causality in Experimental Choices:
Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands such as XPhos and SPhos are often highly effective as they promote the reductive elimination step and prevent catalyst decomposition.
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide is a common choice, but other bases like potassium phosphate or cesium carbonate can be used for more sensitive substrates.
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere throughout the reaction is crucial to prevent catalyst deactivation.
Nucleophilic Aromatic Substitution (SNAr): A Direct Functionalization Pathway
The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the nitrogen atom in the ring. This allows for the direct introduction of a variety of nucleophiles, including alkoxides, thiolates, and amines, providing a straightforward route to functionalized pyridine derivatives.
Protocol: General Procedure for SNAr with an Alkoxide
This protocol describes the synthesis of 2-alkoxy-3-methoxy-5-methylpyridines.
To a stirred solution of the alcohol (1.2 eq.) in the anhydrous solvent under an inert atmosphere, add the strong base (e.g., NaH, 1.2 eq.) portion-wise at 0 °C.
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (for NaH).
Add a solution of 2-Chloro-3-methoxy-5-methylpyridine (1.0 eq.) in the anhydrous solvent dropwise.
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor its progress by TLC or LC-MS.
After completion, cool the reaction to room temperature and carefully quench with water.
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
Filter and concentrate the solution, and purify the residue by column chromatography to afford the 2-alkoxy-3-methoxy-5-methylpyridine.
Causality in Experimental Choices:
Base and Nucleophile Generation: A strong base is necessary to deprotonate the alcohol and generate the more nucleophilic alkoxide in situ. Sodium hydride is a common choice as it irreversibly deprotonates the alcohol.
Solvent: A polar aprotic solvent is used to dissolve the reactants and facilitate the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex).
Temperature: Heating is often required to overcome the activation energy of the reaction. The specific temperature will depend on the reactivity of the nucleophile and the substrate.
Applications in Bioactive Molecule Synthesis: Case Studies
The synthetic versatility of 2-Chloro-3-methoxy-5-methylpyridine has been leveraged in the development of a range of bioactive molecules.
Case Study 1: Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Ligands
Nicotinic acetylcholine receptors are important targets for the treatment of various neurological disorders. A novel series of potent and selective nAChR ligands has been developed using a derivative of 2-Chloro-3-methoxy-5-methylpyridine as a key intermediate.[2] The synthesis involved a Heck coupling reaction to introduce a vinylpyridinyl moiety at the 3-position, followed by further functionalization. This highlights the potential of this building block in the synthesis of neuroactive compounds.
Case Study 2: Development of Novel Anticancer Agents
In the quest for new cancer therapies, a novel indolo[2,3-b]quinoline derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has been synthesized and shown to exhibit significant cytotoxic activity against colorectal cancer cell lines.[3] The synthesis of this complex heterocyclic system likely involves a multi-step sequence where a functionalized aniline is coupled with a derivative of 2-Chloro-3-methoxy-5-methylpyridine, followed by an intramolecular cyclization. This work underscores the utility of this building block in the construction of complex, biologically active scaffolds for oncology research.
Case Study 3: Intermediates for Agrochemicals
Derivatives of 2-chloro-5-methylpyridine are important intermediates in the synthesis of herbicides.[4][5] For instance, the related compound 2-chloro-5-chloromethylpyridine is a key precursor for the synthesis of various insecticides.[6] While not a direct application of the title compound, it demonstrates the importance of the 2-chloro-5-methylpyridine core in the agrochemical industry. The methoxy group at the 3-position can be envisioned to modulate the biological activity and physicochemical properties of the final agrochemical product.
Data Summary
Reaction Type
Key Reagents
Typical Product Class
Potential Bioactivity
Suzuki-Miyaura Coupling
Arylboronic acids, Pd catalyst, Base
2-Aryl-3-methoxy-5-methylpyridines
Kinase Inhibitors, GPCR Modulators
Buchwald-Hartwig Amination
Primary/Secondary amines, Pd catalyst, Ligand, Base
2-Amino-3-methoxy-5-methylpyridines
Kinase Inhibitors, Ion Channel Modulators
Nucleophilic Aromatic Substitution
Alkoxides, Thiolates, Amines
2-Alkoxy/Thio/Amino-3-methoxy-5-methylpyridines
Various Pharmacological Activities
Conclusion
2-Chloro-3-methoxy-5-methylpyridine is a highly versatile and valuable building block for the synthesis of a wide range of bioactive molecules. Its well-defined reactivity allows for selective functionalization at the 2-position through powerful palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The strategic placement of the methoxy and methyl groups provides a scaffold that can be further elaborated to generate novel compounds with potential applications in pharmaceuticals and agrochemicals. The protocols and case studies presented in this guide are intended to serve as a valuable resource for researchers and scientists in their efforts to design and synthesize the next generation of bioactive molecules.
References
Preparation of 2-chloro-5-methylpyridine.
Preparation of 2-chloro-5-methylpyridine.
Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR P
Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. Benchchem.
Buchwald-Hartwig Amin
Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
Suzuki Coupling. Organic Chemistry Portal.
The Ultimate Guide to Buchwald-Hartwig Amin
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.
Industrial preparation method of pantoprazole intermedi
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont.
Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. PubMed.
Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine. Benchchem.
Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)- 3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors.
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
General strategy for synthesis of compounds. a. methoxyacetyl chloride,...
analytical techniques for the quantification of 2-Chloro-3-methoxy-5-methylpyridine
Abstract This technical guide provides detailed protocols for the quantitative analysis of 2-Chloro-3-methoxy-5-methylpyridine, a substituted pyridine derivative of interest in pharmaceutical and agrochemical research. R...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides detailed protocols for the quantitative analysis of 2-Chloro-3-methoxy-5-methylpyridine, a substituted pyridine derivative of interest in pharmaceutical and agrochemical research. Recognizing the need for robust and reproducible analytical methods, this document outlines two primary instrumental approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The methodologies herein are designed for researchers, quality control analysts, and drug development professionals, offering step-by-step protocols from sample preparation to data analysis. Each protocol is built upon established principles of analytical chemistry for related compounds, ensuring scientific integrity and transferability. This guide also explains the rationale behind critical experimental parameters, providing a deeper understanding of the method's mechanics.
Introduction: The Analytical Imperative
2-Chloro-3-methoxy-5-methylpyridine (C₇H₈ClNO, MW: 157.60 g/mol ) is a key intermediate in the synthesis of various target molecules in the pharmaceutical and agrochemical industries.[1][2] Accurate quantification of this compound is critical for process optimization, purity assessment of final products, stability studies, and regulatory compliance. The presence of chloro, methoxy, and methyl functional groups on the pyridine ring gives the molecule a moderate polarity and volatility, making it amenable to multiple analytical techniques.
The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is often dictated by the sample matrix, required sensitivity, and available instrumentation.[3][4] GC-MS is an excellent choice for volatile and thermally stable compounds, offering high resolution and sensitivity.[5][6] HPLC provides a powerful alternative for less volatile compounds or complex mixtures where derivatization is undesirable.[4][7] This document presents validated starting protocols for both platforms.
Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly specific and sensitive technique for the analysis of volatile and semi-volatile compounds like substituted pyridines.[3][8][9] The methodology described here utilizes electron ionization (EI) for fragmentation and a quadrupole mass analyzer for detection.
Rationale for GC-MS Method Design
Injection Mode: A split injection is chosen to prevent column overloading and ensure sharp chromatographic peaks, which is crucial for high-concentration samples. A splitless injection could be employed for trace-level analysis.
Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is selected. This stationary phase provides excellent separation for a wide range of aromatic compounds, including pyridine derivatives, based on their boiling points and polarity.
Temperature Program: A temperature gradient is employed to ensure efficient separation from potential impurities and to elute the target analyte as a symmetrical peak in a reasonable timeframe.
Mass Spectrometry Parameters: Electron ionization (EI) at 70 eV is a standard, robust method for generating reproducible fragmentation patterns, which are crucial for compound identification and library matching.[6] Selected Ion Monitoring (SIM) is used for quantification to maximize sensitivity and selectivity by monitoring only the characteristic ions of the analyte.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS quantification of 2-Chloro-3-methoxy-5-methylpyridine.
Detailed GC-MS Protocol
a) Standard and Sample Preparation
Stock Solution (1 mg/mL): Accurately weigh 10.0 mg of 2-Chloro-3-methoxy-5-methylpyridine reference standard and dissolve in a 10 mL volumetric flask with HPLC-grade methanol.
Calibration Standards: Perform serial dilutions of the stock solution with methanol to prepare calibration standards ranging from 0.1 µg/mL to 50 µg/mL.
Internal Standard (IS): Prepare a 10 µg/mL solution of an appropriate internal standard (e.g., Pyridine-d5) in methanol.[8]
Sample Preparation: Dissolve the sample matrix in methanol to achieve an expected analyte concentration within the calibration range.
Final Preparation: To 1 mL of each standard and sample solution, add 100 µL of the internal standard solution. Vortex briefly and transfer to a 2 mL autosampler vial.
b) Instrumental Parameters
Parameter
Recommended Setting
Gas Chromatograph
Agilent 7890B or equivalent
Injection Volume
1 µL
Inlet Temperature
250 °C
Injection Mode
Split (20:1 ratio)
Carrier Gas
Helium, constant flow at 1.2 mL/min
Column
30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms)
Oven Program
Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
Integrate the peak areas for the quantifier ion (m/z 157) and the internal standard.
Calculate the response ratio (Analyte Area / IS Area).
Plot the response ratio against the concentration of the calibration standards.
Perform a linear regression to generate a calibration curve.
Determine the concentration of the unknown samples using the regression equation.
Method 2: Quantification by HPLC-Mass Spectrometry (HPLC-MS)
For samples in complex matrices or for compounds that may degrade at high temperatures, HPLC offers a robust alternative.[4] Coupling HPLC with a mass spectrometer provides the selectivity needed for confident quantification.
Rationale for HPLC-MS Method Design
Column Selection: A C18 reversed-phase column is the workhorse for separating compounds of moderate polarity. It separates analytes based on their hydrophobicity.
Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid is used. The formic acid serves to protonate the pyridine nitrogen, leading to better peak shape and improved ionization efficiency in the MS source.
Ionization Source: Electrospray Ionization (ESI) is ideal for polar and semi-polar compounds. The positive mode is selected because the acidic mobile phase will promote the formation of [M+H]⁺ ions.
Mass Spectrometry: Similar to the GC-MS method, operating in SIM mode enhances sensitivity and selectivity.
Experimental Workflow: HPLC-MS Analysis
Caption: Workflow for HPLC-MS quantification of 2-Chloro-3-methoxy-5-methylpyridine.
Detailed HPLC-MS Protocol
a) Standard and Sample Preparation
Stock Solution (1 mg/mL): Accurately weigh 10.0 mg of the reference standard and dissolve in a 10 mL volumetric flask using a 50:50 mixture of Mobile Phase A and B.
Calibration Standards: Prepare calibration standards from 0.1 µg/mL to 50 µg/mL by serially diluting the stock solution with the 50:50 mobile phase mixture.
Sample Preparation: Dissolve the sample to an expected concentration within the calibration range.
Filtration: Filter all standards and samples through a 0.22 µm syringe filter (e.g., PTFE) to remove particulates before analysis.
b) Instrumental Parameters
Parameter
Recommended Setting
HPLC System
Agilent 1260 Infinity II or equivalent
Column
C18, 100 mm x 2.1 mm, 2.7 µm particle size
Mobile Phase A
Water with 0.1% Formic Acid
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Flow Rate
0.3 mL/min
Gradient
10% B to 95% B in 8 min; hold at 95% B for 2 min; return to 10% B in 0.1 min; hold for 2 min
Both methods should be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose. Key validation parameters include:
Parameter
GC-MS (Typical Expected Results)
HPLC-MS (Typical Expected Results)
Linearity (r²)
> 0.998
> 0.998
Range
0.1 - 50 µg/mL
0.1 - 50 µg/mL
Limit of Detection (LOD)
~0.03 µg/mL
~0.04 µg/mL
Limit of Quant. (LOQ)
0.1 µg/mL
0.1 µg/mL
Accuracy (% Recovery)
98 - 102%
97 - 103%
Precision (% RSD)
< 2%
< 3%
Conclusion
This application note provides two comprehensive, robust, and scientifically grounded methods for the quantification of 2-Chloro-3-methoxy-5-methylpyridine. The GC-MS method is ideal for its high sensitivity and specificity for this volatile analyte. The HPLC-MS method offers a reliable alternative, particularly for complex sample matrices where minimal sample preparation is desired. The choice of methodology should be based on the specific application, sample characteristics, and available instrumentation. Both protocols serve as excellent starting points for method development and validation in a regulated or research environment.
References
Taylor & Francis Online. (2025, January 15). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods for Pyridine. Retrieved from [Link]
MDPI. (2025, August 7). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from [Link]
National Institutes of Health (NIH). (2023, January 3). Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. Retrieved from [Link]
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
PubMed. (2009, May 1). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Retrieved from [Link]
National Institutes of Health (NIH). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]
Google Patents. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
HELIX Chromatography. HPLC Methods for analysis of Pyridine. Retrieved from [Link]
PubChem. 2-Chloro-3-methoxy-5-nitropyridine. Retrieved from [Link]
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
European Patent Office. EP 0121320 A1 - Preparation of 2-chloro-5-methylpyridine. Retrieved from [Link]
ACS Publications. Pd/Tl Bimetal-Catalyzed C3(5)–H Activation of Pyridine Derivatives Enables Access to Pyridine-Fused Benzophospholes and Their Transformation into Seven-Membered Phosphepines. Retrieved from [Link]
ResearchGate. (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min.... Retrieved from [Link]
Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Retrieved from [Link]
SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]
BookStack. GC/MS Sample Preparation. Retrieved from [Link]
Application Note & Protocol: Laboratory-Scale Purification of 2-Chloro-3-methoxy-5-methylpyridine
For: Researchers, scientists, and drug development professionals. Introduction 2-Chloro-3-methoxy-5-methylpyridine is a substituted pyridine derivative of interest in medicinal chemistry and drug development. As with any...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction
2-Chloro-3-methoxy-5-methylpyridine is a substituted pyridine derivative of interest in medicinal chemistry and drug development. As with any synthetically derived compound, achieving high purity is critical for its use in subsequent applications, ensuring reproducibility of experimental results and meeting regulatory standards. This document provides a comprehensive guide to the laboratory-scale purification of 2-Chloro-3-methoxy-5-methylpyridine, offering detailed protocols and the scientific rationale behind the recommended procedures.
The purification strategy for a target compound is intrinsically linked to its physicochemical properties and the impurity profile generated during its synthesis. While specific experimental data for 2-Chloro-3-methoxy-5-methylpyridine is not widely published, we can infer a logical approach based on the purification of analogous substituted pyridines.
Anticipated Impurity Profile
The synthesis of 2-Chloro-3-methoxy-5-methylpyridine likely involves the chlorination and methoxylation of a methylpyridine precursor, such as 3-methylpyridine. Potential impurities may include:
Isomeric Byproducts: Positional isomers, such as 3-chloro-2-methoxy-5-methylpyridine or other chlorinated/methoxylated analogues, are common impurities resulting from non-regioselective reactions.
Unreacted Starting Materials: Residual precursors from the synthesis.
Over-reacted Products: Polychlorinated or otherwise modified pyridine derivatives.
Reagents and Solvents: Residual reagents and solvents used in the synthesis and workup.
Given that the target compound is a solid, the primary purification techniques to consider are recrystallization and column chromatography.
Physicochemical Properties (Predicted)
A summary of the known and predicted properties of 2-Chloro-3-methoxy-5-methylpyridine is presented below. Experimental determination of the melting point and optimal solvent for recrystallization is a crucial first step in any purification campaign.
The general workflow for the purification of 2-Chloro-3-methoxy-5-methylpyridine is depicted below. The choice between recrystallization and column chromatography will depend on the nature and quantity of the impurities.
Caption: General purification workflow for 2-Chloro-3-methoxy-5-methylpyridine.
Protocol 1: Recrystallization
Recrystallization is an effective method for purifying solid compounds, provided a suitable solvent is identified. The principle relies on the differential solubility of the target compound and its impurities in a solvent at different temperatures.
Solvent Selection (Screening)
The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.
Materials:
Crude 2-Chloro-3-methoxy-5-methylpyridine
A selection of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane, toluene, water, and mixtures thereof)
Test tubes
Heating block or water bath
Vortex mixer
Procedure:
Place approximately 20-30 mg of the crude solid into a test tube.
Add the test solvent dropwise at room temperature while vortexing until the solid dissolves. Note the approximate volume of solvent required. A good candidate will require a moderate amount of solvent for dissolution at elevated temperatures.
If the solid is insoluble at room temperature, heat the mixture to the solvent's boiling point and add more solvent dropwise until the solid dissolves completely.
Allow the solution to cool slowly to room temperature, and then in an ice bath.
Observe the formation of crystals. An ideal solvent will yield well-formed crystals and a significant recovery.
Recrystallization Protocol
Materials:
Crude 2-Chloro-3-methoxy-5-methylpyridine
Optimal recrystallization solvent (determined in 1.1)
Erlenmeyer flask
Hot plate with stirring capabilities
Condenser
Buchner funnel and flask
Filter paper
Vacuum source
Procedure:
Place the crude solid in an Erlenmeyer flask with a stir bar.
Add the minimum amount of the chosen solvent to submerge the solid.
Heat the mixture to a gentle boil with stirring.
Add small portions of the hot solvent until the solid completely dissolves.
If the solution is colored, and it is suspected that the impurities are colored, a small amount of activated charcoal can be added. Boil for a few minutes and then perform a hot filtration to remove the charcoal.
Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slow cooling, the flask can be insulated.
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
Collect the crystals by vacuum filtration using a Buchner funnel.
Wash the crystals with a small amount of ice-cold recrystallization solvent.
Dry the crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[3] For substituted pyridines, silica gel is a common stationary phase.
Thin-Layer Chromatography (TLC) for Method Development
Before performing column chromatography, it is essential to determine the optimal mobile phase using TLC.
Materials:
Silica gel TLC plates (e.g., silica gel 60 F₂₅₄)
Crude 2-Chloro-3-methoxy-5-methylpyridine
A range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)
TLC developing chambers
UV lamp (254 nm)
Capillary tubes for spotting
Procedure:
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Spot the solution onto the baseline of a TLC plate.
Develop the plate in a chamber containing a mixture of a non-polar and a polar solvent (e.g., hexane and ethyl acetate).
Vary the ratio of the solvents to achieve good separation of the target compound from its impurities. The ideal mobile phase will result in a retention factor (Rf) of approximately 0.3-0.4 for the target compound.
Comprehensive Guide to the Safe Storage and Disposal of 2-Chloro-3-methoxy-5-methylpyridine
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 2-Chloro-3-methoxy-5-methylpyridine is a substituted pyridine derivative, a class of heterocyclic compounds integral to the syn...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-3-methoxy-5-methylpyridine is a substituted pyridine derivative, a class of heterocyclic compounds integral to the synthesis of pharmaceuticals and agrochemicals.[1][2] The presence of a chlorinated pyridine ring necessitates stringent handling, storage, and disposal protocols to ensure laboratory safety and environmental protection. This document provides a detailed guide grounded in established safety principles, offering researchers and drug development professionals the necessary protocols to manage this compound responsibly. The causality behind each procedural step is explained to foster a deeper understanding of chemical safety.
Hazard Identification and Chemical Profile
A thorough understanding of the hazard profile is the foundation of safe chemical management. 2-Chloro-3-methoxy-5-methylpyridine, like many halogenated organic compounds, presents several potential hazards.[3][4] While specific toxicity data for this exact compound is limited, data from structurally similar chlorinated pyridines provides a strong basis for risk assessment.
The primary hazards are associated with irritation and potential toxicity upon exposure.[3][5] It is classified as causing skin and serious eye irritation.[6][7] Ingestion and inhalation may also be harmful.[3][8]
Table 1: GHS Hazard Profile for Structurally Similar Chlorinated Pyridines
| Specific target organ toxicity (single exposure) | H335: May cause respiratory irritation | Warning | |[10] |
Expert Rationale: The chloro- and methyl- substitutions on the pyridine ring influence its reactivity and toxicological profile. The electron-withdrawing nature of the chlorine atom can affect metabolic pathways if absorbed. Therefore, treating this compound with a high degree of caution is imperative, even if comprehensive toxicological data is not available for this specific isomer.
Protocol for Safe Storage
Proper storage is the first line of defense against accidental exposure and chemical degradation. The stability of halogenated pyridines can be compromised by improper storage conditions.[11]
2.1. Storage Conditions
Temperature: Store in a cool, dry, and well-ventilated place.[12][13][14] Elevated temperatures can increase the vapor pressure of the compound, leading to higher concentrations in the container's headspace and increasing inhalation risk upon opening.
Atmosphere: Keep the container tightly closed to prevent the absorption of atmospheric moisture.[11] Some pyridine derivatives can be hygroscopic.
Light: While not always specified, storing in an opaque or amber bottle is a best practice for complex organic molecules to prevent potential photodegradation.
Incompatible Materials: Store separately from strong oxidizing agents, strong acids, and bases.[3][14][15] Contact with these substances can lead to vigorous or exothermic reactions, potentially compromising the container and creating a hazardous situation.
2.2. Receiving and Storage Workflow
Upon receipt, the compound should be immediately logged and moved to a designated, secure storage location. This workflow minimizes the time the chemical spends in uncontrolled environments.
Caption: Workflow for receiving and storing 2-Chloro-3-methoxy-5-methylpyridine.
Safe Handling and Personal Protective Equipment (PPE)
Given the compound's hazard profile, direct contact must be avoided through a combination of engineering controls and appropriate PPE.[5]
3.1. Engineering Controls
Fume Hood: All handling of 2-Chloro-3-methoxy-5-methylpyridine, including weighing and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[11]
3.2. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial. The following table outlines the minimum requirements.
Table 2: Required Personal Protective Equipment
PPE Category
Specification
Rationale
Source
Hand Protection
Nitrile or neoprene gloves. Inspect for tears before use.
Provides a barrier against skin contact. Latex gloves are not recommended for handling many organic chemicals.
| Respiratory | Not required if handled exclusively within a fume hood. | A fume hood provides adequate respiratory protection from vapors. |[3] |
Protocol for Handling:
Preparation: Don all required PPE before entering the area where the chemical is stored. Ensure the chemical fume hood is operational.
Transfer: Transport the chemical in a secondary container from the storage area to the fume hood.
Handling: Perform all manipulations deep within the fume hood. If the compound is a solid, handle it gently to minimize dust generation.[12]
Cleaning: After handling, decontaminate the work surface. Wash hands thoroughly with soap and water, even after removing gloves.[5][10]
Disposal Protocols
The disposal of 2-Chloro-3-methoxy-5-methylpyridine and its associated waste is strictly regulated. As a chlorinated organic compound, it is considered hazardous waste and must not be disposed of in standard trash or down the drain.[16]
Causality of Disposal Regulations: Chlorinated organic compounds can be persistent in the environment and may form toxic byproducts upon incomplete combustion or reaction with other chemicals in the waste stream.[17] Regulations such as the Resource Conservation and Recovery Act (RCRA) mandate a "cradle-to-grave" management system for hazardous waste to prevent environmental contamination.[16]
4.1. Waste Segregation
Proper segregation at the point of generation is critical for safe and compliant disposal.
Unused/Expired Compound: The original container with the pure chemical should be labeled as hazardous waste.
Contaminated Solid Waste: Items such as gloves, weighing paper, and pipette tips that are contaminated with the compound must be collected in a dedicated, clearly labeled hazardous waste container.
Contaminated Liquid Waste: Solutions containing 2-Chloro-3-methoxy-5-methylpyridine must be collected in a compatible, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
4.2. Disposal Procedure
Containment: Place all waste into appropriate, leak-proof containers.
Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name "2-Chloro-3-methoxy-5-methylpyridine," and the associated hazards (e.g., "Irritant," "Toxic").
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by the institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[16]
Manifesting: All disposal must be documented through a hazardous waste manifest, which tracks the waste from the generator to the final disposal facility.[16]
Disposal Decision-Making Flowchart
Caption: Decision tree for the proper segregation and disposal of waste.
References
Vita-D-Chlor. (n.d.). GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. Retrieved from [Link]
Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
PF Online. (n.d.). What Regulations Apply to Chlorinated Solvent Use?. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. Retrieved from [Link]
Agricultural Marketing Service. (n.d.). NOP 5026 Guidance on The Use of Chlorine Materials in Organic Production and Handling. Retrieved from [Link]
YouTube. (2022, December 24). Preparation of Pyridines, Part 2: By Halogenation and Nitration. Retrieved from [Link]
American Chemical Society. (2025, December 30). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines. Retrieved from [Link]
Oregon.gov. (1997, May). Guidance for Disposal of Chlorinated Water Discharges. Retrieved from [Link]
PubChem. (n.d.). 2-Chloro-3-methoxy-5-nitropyridine. Retrieved from [Link]
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
Application Notes and Protocols for the Functionalization of 2-Chloro-3-methoxy-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of 2-Chloro-3-methoxy-5-methylpyridine 2-Chloro-3-methoxy-5-methylpyridine is a versatile substituted pyridine derivative...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2-Chloro-3-methoxy-5-methylpyridine
2-Chloro-3-methoxy-5-methylpyridine is a versatile substituted pyridine derivative of significant interest in medicinal chemistry and materials science.[1] Its strategic importance lies in the differential reactivity of its substituents, which allows for selective functionalization at various positions on the pyridine ring. The electron-withdrawing nature of the chloro group at the 2-position, combined with the electron-donating methoxy and methyl groups at the 3- and 5-positions, respectively, creates a unique electronic landscape that can be exploited for a range of chemical transformations.
This document provides a comprehensive guide to the reaction conditions for the functionalization of 2-Chloro-3-methoxy-5-methylpyridine. We will delve into the mechanistic underpinnings of key reactions, offering detailed protocols and insights to enable researchers to effectively utilize this valuable building block in their synthetic endeavors.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 2-Chloro-3-methoxy-5-methylpyridine, the chloro substituent serves as an excellent handle for these transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures.[2] In the context of 2-Chloro-3-methoxy-5-methylpyridine, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 2-position.
Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction, particularly with less reactive aryl chlorides.[3] Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition step.
Workflow for Suzuki-Miyaura Coupling:
Caption: A generalized workflow for performing a Suzuki-Miyaura coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of 2-Chloro-3-methoxy-5-methylpyridine with Phenylboronic Acid
Parameter
Condition
Rationale
Palladium Catalyst
Pd(PPh₃)₄ (3 mol%)
Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for the coupling of chloropyridines.[4]
Ligand
Triphenylphosphine (PPh₃)
Included in the catalyst complex, it stabilizes the Pd(0) species and facilitates oxidative addition.
Base
K₂CO₃ (2.0 equiv.)
An aqueous solution of a mild base is essential for the transmetalation step.
Solvent
Toluene/H₂O (4:1)
A biphasic solvent system is often used to dissolve both the organic and inorganic reagents.
Temperature
100 °C
Elevated temperatures are typically required to drive the reaction to completion with aryl chlorides.
Reaction Time
12-24 hours
The reaction should be monitored by TLC or GC-MS to determine completion.
Step-by-Step Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-Chloro-3-methoxy-5-methylpyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
Add toluene (4 mL) and water (1 mL) to the flask.
Heat the reaction mixture to 100 °C with vigorous stirring.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature and quench with water.
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenyl-3-methoxy-5-methylpyridine.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[5] This reaction is particularly valuable for introducing primary and secondary amines at the 2-position of the pyridine ring.
Mechanistic Considerations: Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are oxidative addition of the aryl chloride, coordination of the amine, deprotonation to form a palladium-amido complex, and reductive elimination to yield the arylamine. The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination of the C-N bond.[6]
Catalyst and Ligand Selection for Buchwald-Hartwig Amination:
Catalyst/Precatalyst
Ligand
Advantages
Pd₂(dba)₃
XPhos, RuPhos, BrettPhos
High activity for C-Cl bond activation, broad substrate scope.[6]
Pd(OAc)₂
SPhos, DavePhos
Often used in combination with bulky biarylphosphine ligands.
Detailed Protocol: Buchwald-Hartwig Amination of 2-Chloro-3-methoxy-5-methylpyridine with Morpholine
Parameter
Condition
Rationale
Palladium Precatalyst
Pd₂(dba)₃ (2 mol%)
A reliable source of Pd(0) for initiating the catalytic cycle.
Ligand
XPhos (4 mol%)
A bulky, electron-rich biarylphosphine ligand that promotes both oxidative addition and reductive elimination.
Base
NaOtBu (1.4 equiv.)
A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[6]
Solvent
Toluene
A common, non-polar solvent for Buchwald-Hartwig aminations.
Temperature
100 °C
Elevated temperatures are necessary to overcome the activation barrier for C-Cl bond cleavage.[6]
Reaction Time
12-24 hours
Monitor by TLC or LC-MS.
Step-by-Step Procedure:
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).
Add 2-Chloro-3-methoxy-5-methylpyridine (1.0 mmol) and toluene (5 mL).
Add morpholine (1.2 mmol) to the reaction mixture.
Seal the Schlenk tube and heat the mixture to 100 °C with stirring.
After the reaction is complete (as determined by TLC or LC-MS), cool to room temperature.
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
Concentrate the filtrate and purify the residue by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is an efficient method for introducing alkynyl functionalities at the 2-position of 2-Chloro-3-methoxy-5-methylpyridine, which can serve as versatile handles for further transformations.
Mechanistic Considerations: The Sonogashira coupling involves a dual catalytic system of palladium and copper. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7]
Reaction Scheme for Sonogashira Coupling:
Caption: General reaction scheme for the Sonogashira coupling.
Detailed Protocol: Sonogashira Coupling of 2-Chloro-3-methoxy-5-methylpyridine with Phenylacetylene
Parameter
Condition
Rationale
Palladium Catalyst
Pd(PPh₃)₂Cl₂ (2 mol%)
A common and effective palladium catalyst for Sonogashira couplings.[8]
Copper Co-catalyst
CuI (4 mol%)
Essential for the formation of the copper acetylide intermediate.
Base
Et₃N or i-Pr₂NH
Acts as both a base and a solvent in many cases.
Solvent
THF or DMF
A polar aprotic solvent is typically used.
Temperature
Room Temperature to 60 °C
The reaction is often run at mild temperatures.
Reaction Time
4-12 hours
Monitor by TLC or GC-MS.
Step-by-Step Procedure:
To a stirred solution of 2-Chloro-3-methoxy-5-methylpyridine (1.0 mmol) and phenylacetylene (1.1 mmol) in THF (5 mL) under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol).
Add triethylamine (2.0 mmol) to the reaction mixture.
Stir the reaction at room temperature or gently heat to 50-60 °C.
Monitor the reaction progress by TLC.
Once the starting material is consumed, dilute the reaction with water and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
Purify the crude product by column chromatography.
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings.[9] The presence of the electron-withdrawing nitrogen atom in the pyridine ring makes 2-Chloro-3-methoxy-5-methylpyridine susceptible to SNAr reactions at the 2-position.
Mechanistic Principles: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[10] A nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group then departs, restoring the aromaticity of the ring. The rate of reaction is enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer complex.[10]
Logical Flow for SNAr Reactions:
Caption: Decision and reaction flow for a typical SNAr reaction.
O-Arylation: Synthesis of Aryl Ethers
The displacement of the chloride with an oxygen nucleophile, such as a phenoxide, allows for the synthesis of diaryl ethers.
Detailed Protocol: SNAr with Phenol
Parameter
Condition
Rationale
Nucleophile
Phenol (1.2 equiv.)
The source of the incoming aryloxy group.
Base
K₂CO₃ or Cs₂CO₃ (2.0 equiv.)
A base is required to deprotonate the phenol and generate the more nucleophilic phenoxide.
Solvent
DMF or DMSO
A polar aprotic solvent is necessary to dissolve the reagents and promote the reaction.
Temperature
100-150 °C
High temperatures are often required to drive SNAr reactions with less activated substrates.
Reaction Time
12-48 hours
Monitor by TLC or LC-MS.
Step-by-Step Procedure:
To a solution of 2-Chloro-3-methoxy-5-methylpyridine (1.0 mmol) in DMF (5 mL), add phenol (1.2 mmol) and K₂CO₃ (2.0 mmol).
Heat the reaction mixture to 120 °C and stir until the starting material is consumed (as monitored by TLC).
Cool the reaction to room temperature and pour into water.
Extract the aqueous mixture with ethyl acetate.
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
Concentrate the solvent and purify the residue by column chromatography.
S-Arylation: Formation of Thioethers
Thiols are generally more nucleophilic than their alcohol counterparts, and readily displace the chloride in SNAr reactions to form thioethers. These reactions can often be carried out under milder conditions.[11]
Detailed Protocol: SNAr with Thiophenol
Parameter
Condition
Rationale
Nucleophile
Thiophenol (1.1 equiv.)
A potent sulfur nucleophile.
Base
K₂CO₃ (1.5 equiv.)
A mild base is sufficient to deprotonate the thiol.
Solvent
Acetonitrile or DMF
A polar aprotic solvent is suitable.
Temperature
Room Temperature to 80 °C
Milder conditions are often sufficient due to the high nucleophilicity of the thiolate.
Reaction Time
2-8 hours
Reactions are typically faster than with oxygen nucleophiles.
Step-by-Step Procedure:
Combine 2-Chloro-3-methoxy-5-methylpyridine (1.0 mmol), thiophenol (1.1 mmol), and K₂CO₃ (1.5 mmol) in acetonitrile (5 mL).
Stir the mixture at room temperature or heat to 60 °C.
Monitor the reaction by TLC.
Upon completion, remove the solvent under reduced pressure.
Partition the residue between water and ethyl acetate.
Separate the organic layer, dry, and concentrate.
Purify by column chromatography to yield the desired thioether.
Conclusion
2-Chloro-3-methoxy-5-methylpyridine is a highly valuable and versatile building block for the synthesis of a wide range of functionalized pyridine derivatives. By carefully selecting the appropriate reaction conditions, researchers can achieve selective transformations at the 2-position through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. The protocols and mechanistic insights provided in this guide are intended to empower scientists in their synthetic endeavors, facilitating the development of novel molecules for applications in drug discovery and materials science.
References
American Chemical Society. (n.d.). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. Retrieved from [Link]
Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
Chemistry LibreTexts. (2021, August 15). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
Master Organic Chemistry. (2023, November 14). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Specialty Chemicals. (n.d.). The Versatility of Pyridine Derivatives in Modern Organic Synthesis. Retrieved from [Link]
Synlett. (2000). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Retrieved from [Link]
YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]
National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]
American Chemical Society. (2006). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. Journal of Organic Chemistry. Retrieved from [Link]
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
National Institutes of Health. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Retrieved from [Link]
American Chemical Society. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
Wikipedia. (2023, November 29). Sonogashira coupling. Retrieved from [Link]
synthesis of novel heterocyclic compounds from 2-Chloro-3-methoxy-5-methylpyridine
An Application Guide to the Synthesis of Novel Heterocyclic Compounds from 2-Chloro-3-methoxy-5-methylpyridine Authored by: A Senior Application Scientist Introduction: The Strategic Value of the Pyridine Scaffold The py...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Synthesis of Novel Heterocyclic Compounds from 2-Chloro-3-methoxy-5-methylpyridine
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the Pyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its prevalence is due to its unique electronic properties, ability to participate in hydrogen bonding, and its structural similarity to benzene, which allows it to act as a bioisostere in many biological systems.[1][3][4][5] Pyridine derivatives exhibit a vast range of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[3][5]
This guide focuses on a particularly versatile starting material: 2-Chloro-3-methoxy-5-methylpyridine . This substituted pyridine is an excellent scaffold for chemical elaboration due to its distinct functional handles:
The 2-chloro group: An activated site for both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
The 3-methoxy group: An electron-donating group that influences the reactivity of the pyridine ring and can serve as a synthetic handle for demethylation and further functionalization.
The 5-methyl group: Provides a point for potential derivatization or can be used to modulate the lipophilicity and steric profile of the final molecule.
This document provides detailed protocols and the underlying scientific rationale for transforming 2-Chloro-3-methoxy-5-methylpyridine into a diverse array of more complex heterocyclic structures, targeting researchers and professionals in drug discovery and development.
Core Synthetic Pathways from 2-Chloro-3-methoxy-5-methylpyridine
The strategic functionalization of 2-Chloro-3-methoxy-5-methylpyridine can be achieved through several high-yield, robust synthetic methodologies. The choice of pathway is dictated by the desired final scaffold.
Figure 1: Key synthetic transformations of 2-Chloro-3-methoxy-5-methylpyridine.
Protocol 1: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl structures, which are prevalent in pharmaceuticals.[6][7] The reaction couples an organoboron species with an organic halide, catalyzed by a palladium(0) complex.[8][9] For 2-chloropyridines, which are often less reactive than their bromo or iodo counterparts, the choice of a highly active catalyst system is crucial for achieving good yields.[10][11]
Causality and Experimental Rationale
Catalyst System: We select a Pd(II) precatalyst like PdCl₂(dppf) which is reduced in situ to the active Pd(0) species. The dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand is a bulky, electron-rich phosphine that stabilizes the palladium center and promotes the key steps of oxidative addition and reductive elimination.
Base: A base, such as K₂CO₃ or Cs₂CO₃, is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[8]
Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is commonly used. Water helps to dissolve the inorganic base and facilitates the formation of the active boronate complex.
Detailed Step-by-Step Protocol
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Chloro-3-methoxy-5-methylpyridine (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.5 mmol, 2.5 eq).
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2x 15 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.
Data Summary: Suzuki-Miyaura Coupling
Coupling Partner
Catalyst Loading (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Phenylboronic acid
3
K₂CO₃
Dioxane/H₂O
95
12
88
4-Methoxyphenylboronic acid
3
Cs₂CO₃
DME/H₂O
90
10
92
3-Fluorophenylboronic acid
5
K₂CO₃
Dioxane/H₂O
100
16
75
Protocol 2: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general and high-yielding method for C-N bond formation.[12][13][14] This reaction is indispensable for accessing aminopyridine derivatives, which are key components in many kinase inhibitors and other targeted therapies.
Causality and Experimental Rationale
Catalyst System: Modern Buchwald-Hartwig reactions utilize highly specialized, bulky, and electron-rich phosphine ligands. Ligands like XPhos or SPhos, when combined with a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), form highly active catalysts that facilitate the coupling of even unactivated chlorides.[15][16] These ligands promote the reductive elimination step, which is often the rate-limiting step for C-N bond formation.
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is the most common choice, as it is strong enough to deprotonate a wide range of amines but generally does not interfere with the reaction.[13]
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and to ensure good solubility of the reactants and catalyst.
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Step-by-Step Protocol
Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), XPhos (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq) to a flame-dried Schlenk tube.
Reagent Addition: Remove the tube from the glovebox. Add 2-Chloro-3-methoxy-5-methylpyridine (1.0 mmol, 1.0 eq) and the desired amine (1.2 mmol, 1.2 eq).
Solvent and Reflux: Evacuate and backfill the tube with argon (3 cycles). Add anhydrous, degassed toluene (5 mL) via syringe. Place the tube in a preheated oil bath at 110 °C.
Monitoring: Stir the reaction vigorously and monitor by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
Work-up: After cooling, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL). Extract the product with ethyl acetate (3 x 20 mL).
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude material by flash chromatography on silica gel.
Data Summary: Buchwald-Hartwig Amination
Amine Partner
Pd Source (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Morpholine
Pd₂(dba)₃ (2)
XPhos (4.8)
NaOtBu
Toluene
110
6
95
Aniline
Pd(OAc)₂ (2)
SPhos (4.0)
K₃PO₄
Dioxane
100
18
85
Benzylamine
Pd₂(dba)₃ (2)
BrettPhos (4.8)
LHMDS
Toluene
110
12
89
Protocol 3: Synthesis of Fused Furo[3,2-b]pyridines
Fused heterocyclic systems like furo[3,2-b]pyridines are "privileged scaffolds" in medicinal chemistry, often exhibiting potent biological activity.[17] A common and efficient route to these structures involves a Sonogashira coupling followed by an intramolecular heteroannulation (cyclization).[17][18]
Causality and Experimental Rationale
Step 1: Sonogashira Coupling: This reaction couples the 2-chloro position with a terminal alkyne, specifically one bearing a hydroxyl group (e.g., propargyl alcohol). The reaction is co-catalyzed by palladium and copper(I). The palladium complex facilitates the main cross-coupling cycle, while copper(I) iodide is believed to form a copper acetylide intermediate, which speeds up the transmetalation step.
Step 2: Intramolecular Cyclization: The product of the Sonogashira coupling, a 2-alkynyl-3-methoxypyridine, is primed for cyclization. To form the furan ring, the 3-methoxy group must first be converted to a hydroxyl group. This is achieved by demethylation using a strong Lewis acid like BBr₃. The resulting 3-hydroxypyridine then undergoes a base- or heat-promoted 5-exo-dig cyclization, where the hydroxyl oxygen attacks the alkyne to form the furan ring.
Detailed Step-by-Step Protocol
Part A: Sonogashira Coupling with Propargyl Alcohol
Reaction Setup: To a Schlenk flask, add 2-Chloro-3-methoxy-5-methylpyridine (1.0 mmol, 1.0 eq), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%). Evacuate and backfill with argon.
Reaction Execution: Heat the mixture to 60 °C and stir for 6 hours, or until TLC indicates consumption of the starting material.
Work-up: Cool the reaction, filter through a pad of Celite to remove catalyst residues, and rinse with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify by column chromatography to isolate the 2-(3-hydroxyprop-1-yn-1-yl)-3-methoxy-5-methylpyridine intermediate.
Part B: Demethylation and Cyclization
Demethylation: Dissolve the intermediate from Part A (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under argon and cool to -78 °C in a dry ice/acetone bath. Add a 1.0 M solution of BBr₃ in DCM (1.2 mL, 1.2 mmol) dropwise. Stir at -78 °C for 1 hour, then allow to warm slowly to room temperature and stir for 4 hours.
Quenching: Carefully quench the reaction by slowly adding methanol (5 mL) at 0 °C.
Cyclization & Work-up: Add a saturated solution of NaHCO₃ until the mixture is basic (pH ~8-9). This promotes the cyclization. Stir vigorously for 1 hour. Extract the product with DCM (3 x 20 mL).
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to yield the final furo[3,2-b]pyridine product.
Conclusion and Outlook
2-Chloro-3-methoxy-5-methylpyridine is a highly adaptable building block for the synthesis of diverse and novel heterocyclic compounds. The protocols detailed herein for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling followed by cyclization provide robust and reproducible methods for accessing high-value molecular scaffolds. The strategic application of these modern synthetic techniques allows researchers to efficiently explore chemical space, accelerating the discovery and development of new therapeutic agents. By understanding the causality behind the choice of reagents and conditions, scientists can further optimize these protocols for specific substrates and build complex molecular architectures with precision and control.
References
De, S., Kumar S K, A., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available at: [Link]
Combs, A. P., et al. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]
Kumar, A., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. PubMed. Available at: [Link]
Al-Majid, A. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. PubMed. Available at: [Link]
ResearchGate. (2018). Thienopyridines: Synthesis, Properties, and Biological Activity. Available at: [Link]
Google Patents. (1994). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
Li, Y., et al. (2026). Silver-Catalyzed [3 + 2] Cyclization Reaction of α-Azidovinyl Acids with RCF2-Imidoyl Sulfoxonium Ylides: Synthesis of Polyfluoroalkyl-Substituted 2H-Pyrrole Derivatives. The Journal of Organic Chemistry. Available at: [Link]
The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions (NAS). YouTube. Available at: [Link]
ResearchGate. (2017). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. Available at: [Link]
National Institutes of Health (NIH). (2021). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Available at: [Link]
National Institutes of Health (NIH). (2016). Pseudo Cyclization through Intramolecular Hydrogen Bond Enables Discovery of Pyridine Substituted Pyrimidines as New Mer Kinase Inhibitors. Available at: [Link]
ResearchGate. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available at: [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
MDPI. (2024). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. Available at: [Link]
ResearchGate. (2016). Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. Available at: [Link]
International Journal of Pharmaceutical Sciences and Research. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. Available at: [Link]
Morressier. (2021). Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. Available at: [Link]
Scilit. (2002). SYNTHESIS OF SOME NEW THIENO[2,3-b]PYRIDINES, PYRIDO[3′,2′:4,5]. Available at: [Link]
Royal Society of Chemistry. (2021). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Available at: [Link]
ResearchGate. (2019). A Novel Synthesis of 2,5-Di-substituted Pyridine Derivatives by the Ring Opening and Closing Cascade (ROCC) Mechanism. Available at: [Link]
ResearchGate. (2002). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Available at: [Link]
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available at: [Link]
PubMed. (2000). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Available at: [Link]
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National Institutes of Health (NIH). (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]
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The Strategic Role of 2-Chloro-3-methoxy-5-methylpyridine in the Synthesis of Modern Agrochemicals: Application Notes and Protocols
Introduction: The Unseen Pillar of Crop Protection In the intricate world of agricultural chemistry, the development of effective and selective herbicides and fungicides is a cornerstone of modern food production. The re...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Unseen Pillar of Crop Protection
In the intricate world of agricultural chemistry, the development of effective and selective herbicides and fungicides is a cornerstone of modern food production. The relentless pursuit of novel active ingredients often hinges on the availability of versatile and strategically functionalized chemical building blocks. Among these, substituted pyridines have emerged as a privileged scaffold, forming the core of numerous highly successful agrochemicals.[1] This guide focuses on a particularly valuable, yet underexplored, precursor: 2-chloro-3-methoxy-5-methylpyridine .
The unique arrangement of its functional groups—a reactive chlorine atom at the 2-position, an electron-donating methoxy group at the 3-position, and a methyl group at the 5-position—renders this molecule a potent intermediate for the synthesis of next-generation herbicides and fungicides. The chlorine atom serves as a versatile handle for a variety of cross-coupling and nucleophilic substitution reactions, allowing for the introduction of diverse molecular fragments.[2] The methoxy and methyl groups, on the other hand, play a crucial role in modulating the electronic properties and steric environment of the pyridine ring, which in turn influences the biological activity and selectivity of the final product.
This document provides a comprehensive overview of the synthetic utility of 2-chloro-3-methoxy-5-methylpyridine, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals in the agrochemical sector. We will delve into its synthesis, explore its application in the construction of complex agrochemical molecules, and provide a forward-looking perspective on its potential in the discovery of novel crop protection agents.
Synthesis of the Precursor: 2-Chloro-3-methoxy-5-methylpyridine
The synthesis of 2-chloro-3-methoxy-5-methylpyridine can be approached through a multi-step sequence, starting from readily available materials. A plausible and efficient route involves the synthesis of 2-chloro-5-methylpyridine as a key intermediate, which is a well-documented process in the chemical literature.[3][4]
Workflow for the Synthesis of 2-Chloro-3-methoxy-5-methylpyridine
Caption: Proposed synthetic pathway for 2-chloro-3-methoxy-5-methylpyridine.
Protocol 1: Synthesis of 2-Chloro-3-methyl-5-nitropyridine
This protocol is based on established methods for the nitration and chlorination of pyridine derivatives.
Step 1: Nitration of 3-Methylpyridine
To a stirred solution of fuming sulfuric acid (25% SO₃) at 0 °C, add 3-methylpyridine dropwise, maintaining the temperature below 10 °C.
Add potassium nitrate portion-wise over 1 hour, ensuring the temperature does not exceed 10 °C.
After the addition is complete, slowly warm the reaction mixture to 90 °C and maintain for 12 hours.
Cool the mixture to room temperature and pour it onto crushed ice.
Neutralize the solution with a saturated aqueous solution of sodium carbonate until a pH of 7-8 is reached.
Extract the aqueous layer with dichloromethane (3 x 100 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-methyl-5-nitropyridine.
Step 2: Chlorination of 3-Methyl-5-nitropyridine
A mixture of 3-methyl-5-nitropyridine and phosphorus oxychloride is heated to reflux for 4 hours.
The excess phosphorus oxychloride is removed by distillation under reduced pressure.
The residue is cooled to room temperature and slowly poured into ice water.
The mixture is neutralized with a 40% aqueous solution of sodium hydroxide to a pH of 8-9.
The product, 2-chloro-3-methyl-5-nitropyridine, is extracted with dichloromethane, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.
Application in Fungicide Synthesis: A Gateway to Novel Pyridine Amides
The 2-chloro-3-methoxy-5-methylpyridine scaffold is an ideal starting point for the synthesis of pyridine amide fungicides. The chlorine atom at the 2-position can be readily displaced by an amine via a nucleophilic aromatic substitution (SNAr) reaction, a common strategy in the synthesis of many commercial fungicides.
Proposed Synthesis of a Novel Pyridine Amide Fungicide
Here, we propose a synthetic route to a novel fungicide candidate, N-(4-cyanophenyl)-3-methoxy-5-methylpicolinamide, leveraging the reactivity of 2-chloro-3-methoxy-5-methylpyridine.
Caption: Proposed synthetic pathway for a novel pyridine amide fungicide.
Protocol 2: Synthesis of N-(4-cyanophenyl)-3-methoxy-5-methylpicolinamide
This protocol is based on well-established transformations in pyridine chemistry.
Step 1: Oxidation to the N-oxide
Dissolve 2-chloro-3-methoxy-5-methylpyridine in glacial acetic acid.
Add hydrogen peroxide (30% aqueous solution) dropwise at 60 °C.
Heat the reaction mixture at 70-80 °C for 12 hours.
Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield 2-chloro-3-methoxy-5-methylpyridine-N-oxide.
Step 2: Cyanation
To a solution of 2-chloro-3-methoxy-5-methylpyridine-N-oxide in dimethylformamide (DMF), add trimethylsilyl cyanide (TMSCN).
Add zinc bromide as a catalyst.
Heat the mixture at 100 °C for 6 hours.
Cool to room temperature, pour into water, and extract with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to obtain 2-cyano-3-methoxy-5-methylpyridine.
Step 3: Hydrolysis to the Carboxylic Acid
Reflux a solution of 2-cyano-3-methoxy-5-methylpyridine in a mixture of concentrated hydrochloric acid and water for 8 hours.
Cool the reaction mixture and neutralize with a concentrated aqueous solution of sodium hydroxide to a pH of 3-4.
The precipitated 3-methoxy-5-methylpicolinic acid is collected by filtration, washed with cold water, and dried.
Step 4: Amide Coupling
To a solution of 3-methoxy-5-methylpicolinic acid in dichloromethane, add oxalyl chloride followed by a catalytic amount of DMF at 0 °C.
Stir the reaction mixture at room temperature for 2 hours.
Remove the solvent under reduced pressure to obtain the acid chloride.
Dissolve the acid chloride in dichloromethane and add it dropwise to a solution of 4-aminobenzonitrile and triethylamine in dichloromethane at 0 °C.
Stir the reaction mixture at room temperature for 12 hours.
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography to yield N-(4-cyanophenyl)-3-methoxy-5-methylpicolinamide.
Application in Herbicide Synthesis: The Power of Suzuki Cross-Coupling
The 2-chloro-3-methoxy-5-methylpyridine core is also a valuable precursor for herbicides, particularly those synthesized via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and various aryl or heteroaryl partners, a key structural motif in many modern herbicides.
Proposed Synthesis of a Novel Pyridine-based Herbicide
We propose the synthesis of a novel herbicidal candidate, 2-(4-fluorophenyl)-3-methoxy-5-methylpyridine, through a Suzuki cross-coupling reaction.
Caption: Proposed Suzuki cross-coupling for the synthesis of a novel herbicide candidate.
Protocol 3: Synthesis of 2-(4-fluorophenyl)-3-methoxy-5-methylpyridine
This protocol is based on standard and widely used Suzuki-Miyaura cross-coupling conditions.
To a degassed mixture of toluene and water, add 2-chloro-3-methoxy-5-methylpyridine, 4-fluorophenylboronic acid, and a base such as potassium carbonate.
Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0).
Heat the reaction mixture to 90 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 12 hours.
Cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the organic layer under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain 2-(4-fluorophenyl)-3-methoxy-5-methylpyridine.
Component
Molar Equiv.
2-Chloro-3-methoxy-5-methylpyridine
1.0
4-Fluorophenylboronic acid
1.2
Potassium carbonate
2.0
Tetrakis(triphenylphosphine)palladium(0)
0.05
Conclusion and Future Perspectives
2-Chloro-3-methoxy-5-methylpyridine represents a highly promising, yet underutilized, building block in the synthesis of novel herbicides and fungicides. Its strategic functionalization allows for the application of a wide range of modern synthetic methodologies, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthetic potential of this versatile precursor.
The future of crop protection relies on the continuous innovation and discovery of new active ingredients with improved efficacy, selectivity, and environmental profiles. By leveraging the unique chemical properties of intermediates like 2-chloro-3-methoxy-5-methylpyridine, the agrochemical industry can accelerate the development of the next generation of solutions to ensure global food security.
References
Huang Guorong. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. CN108218181A.
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BR122019019612B8. (2022). HERBICIDAL COMPOSITIONS COMPRISING COMBINATIONS OF 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC OR A DERIVATIVE THEREOF AND AN ACCASE INHIBITOR ARYLOXYPHENOXY PROPIONATE HERBICIDE, AND METHOD FOR CONTROL OF UNDESIRABLE VEGETATION.
US8652999B1. (2014). Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid or a derivative thereof and a sulfonylaminocarbonyltriazolinone.
strategies to minimize byproduct formation in 2-Chloro-3-methoxy-5-methylpyridine synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-3-methoxy-5-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven ins...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-Chloro-3-methoxy-5-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis and troubleshooting common challenges, with a primary focus on minimizing the formation of critical byproducts. Our approach is rooted in mechanistic understanding to empower you to make informed decisions during your experimental work.
Section 1: Core Synthesis Strategy and Mechanistic Overview
The most reliable and common laboratory-scale synthesis of 2-Chloro-3-methoxy-5-methylpyridine involves the chlorination of its corresponding pyridone precursor, 2-hydroxy-3-methoxy-5-methylpyridine. This transformation is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a base or solvent.
The reaction proceeds via the formation of a phosphate ester intermediate, which is then susceptible to nucleophilic attack by a chloride ion. While effective, this pathway is sensitive to reaction conditions, and deviations can lead to a range of undesirable side products.
Caption: Core synthetic route to the target compound.
Understanding the potential side reactions is the first step toward their prevention. The primary challenges include over-chlorination, isomeric byproduct formation, and incomplete reactions.
Section 2: Troubleshooting Guide: Common Byproducts and Mitigation Strategies
This section addresses the most frequently encountered issues during the synthesis in a practical question-and-answer format.
Issue 1: My analysis shows significant amounts of a dichlorinated byproduct, likely 2,6-dichloro-3-methoxy-5-methylpyridine. What is the cause and how can I prevent it?
Answer:
Primary Cause: The formation of dichlorinated species is a classic case of over-reaction. It is typically driven by an excess of the chlorinating agent, elevated reaction temperatures, or prolonged reaction times, which provide the necessary activation energy for a second, less favorable chlorination event at another activated position on the pyridine ring.
Troubleshooting & Optimization:
Stoichiometric Control: The most critical parameter is the molar ratio of the chlorinating agent to the substrate. Using a large excess of POCl₃ will invariably lead to over-chlorination. The ideal ratio must be determined empirically but should start close to stoichiometric equivalence.
Temperature Management: High temperatures increase reaction rates indiscriminately.
Recommendation: Maintain a consistent and moderate reaction temperature. It is often preferable to run the reaction at a lower temperature for a longer period to enhance selectivity. Consider adding the chlorinating agent dropwise at a low temperature (e.g., 0-10°C) before slowly warming to the final reaction temperature.
Reaction Monitoring: Do not rely on a fixed reaction time. The optimal endpoint is when the starting material is consumed, but before significant byproduct formation occurs.
Protocol: Monitor the reaction progress every 30-60 minutes using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction immediately upon disappearance of the starting material.
Parameter
Standard Condition
Optimized for Selectivity
Rationale
POCl₃ (equiv.)
1.5 - 2.0
1.05 - 1.2
Minimizes excess reagent available for a second chlorination.
Temperature
Reflux (e.g., 110°C)
60 - 80°C
Reduces the rate of the less favorable second chlorination.
Reaction Time
4 - 6 hours (fixed)
Monitor by TLC/GC
Prevents the reaction from proceeding after full conversion of starting material.
Issue 2: I've isolated an isomeric byproduct. How do I confirm its identity and adjust my procedure?
Answer:
Primary Cause: Isomer formation arises from the chlorination at other electronically activated positions on the pyridine ring. For the 3-methoxy-5-methylpyridine system, the C4 and C6 positions are also activated towards electrophilic substitution. While C2 is generally favored, changes in conditions can alter this selectivity. Using a non-selective chlorinating agent or harsh "Vilsmeier-Haack" conditions with additives like DMF can sometimes lead to formylation or chlorination at alternative sites[1][2].
Troubleshooting & Optimization:
Structural Confirmation: Use 2D NMR techniques (COSY, HMBC, NOESY) to unambiguously determine the connectivity and spatial relationships of the substituents on the pyridine ring to confirm the isomer's structure.
Solvent Effects: The choice of solvent can influence regioselectivity by altering the solvation of the reaction intermediates.
Recommendation: If using POCl₃ neat, consider using a high-boiling, non-coordinating solvent like dichlorobenzene or using phosphorus oxychloride in a more controlled manner[3]. This can help moderate reactivity.
Alternative Reagents: If isomer formation persists with POCl₃, consider alternative chlorinating agents that may offer different selectivity profiles, although POCl₃ is generally standard for this transformation.
Caption: Potential reaction pathways leading to byproducts.
Issue 3: My reaction is sluggish and shows a high percentage of unreacted starting material even after several hours.
Answer:
Primary Cause: Incomplete conversion is often due to insufficient activation or deactivation of the chlorinating agent.
Troubleshooting & Optimization:
Reagent Quality: Phosphorus oxychloride can hydrolyze upon exposure to atmospheric moisture, reducing its potency.
Recommendation: Use a fresh bottle of POCl₃ or distill it immediately before use. Ensure your reaction is set up under an inert atmosphere (Nitrogen or Argon) with dry glassware.
Insufficient Temperature/Time: The activation energy for the reaction may not be met.
Recommendation: If monitoring shows a stalled reaction at a lower temperature (e.g., 80°C), cautiously increase the temperature by 10°C increments and continue to monitor.
Use of a Tertiary Amine: The addition of a tertiary amine (e.g., triethylamine, diisopropylethylamine) can sometimes facilitate the reaction by acting as a base and activating the pyridone substrate. However, this must be done cautiously as it can also promote side reactions.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary differences between using POCl₃, SOCl₂, or PCl₅ for this chlorination?A1: POCl₃ is generally the reagent of choice for converting 2-pyridones to 2-chloropyridines due to its reliability and relatively clean reaction profile. Thionyl chloride (SOCl₂) can also be used, but it can sometimes lead to more aggressive and less selective reactions. Phosphorus pentachloride (PCl₅) is a very powerful chlorinating agent but often produces more byproducts and can be harder to handle[4]. For this specific substrate, POCl₃ offers the best balance of reactivity and selectivity.
Q2: How should I properly quench the reaction to avoid hydrolyzing my product back to the starting material?A2: The workup is critical. Quenching excess POCl₃ is highly exothermic and can generate acidic conditions (phosphoric acid) that promote hydrolysis of the 2-chloro product.
Optimized Quench Protocol:
Cool the reaction mixture to room temperature.
Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice. This dissipates heat effectively.
Once the quench is complete, slowly basify the cold aqueous mixture with a saturated solution of sodium bicarbonate or a dilute (e.g., 2N) sodium hydroxide solution, keeping the temperature below 20°C.
Promptly extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Do not let the product sit in the aqueous layer for an extended period.
Q3: Can a Vilsmeier-Haack type mechanism explain byproduct formation?A3: Yes. While not a classic Vilsmeier-Haack reaction for formylation, the interaction of POCl₃ with any residual N,N-dimethylformamide (DMF) from a previous step, or even with the pyridine nitrogen itself, can form a Vilsmeier-like intermediate (a chloromethyliminium salt)[1]. This highly electrophilic species can lead to unexpected formylation or chlorination at different positions, contributing to isomeric byproducts. This underscores the importance of using pure reagents and solvents.
Section 4: Optimized Experimental Protocol
This protocol is a baseline procedure designed to maximize the yield of the target compound while minimizing byproduct formation. Researchers should treat this as a starting point for their specific experimental setup.
Synthesis of 2-Chloro-3-methoxy-5-methylpyridine
Preparation:
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet, add 2-hydroxy-3-methoxy-5-methylpyridine (1.0 eq).
If using a solvent, add dry dichlorobenzene (5 mL per gram of substrate).
Begin stirring and purge the system with dry nitrogen.
Reagent Addition:
Cool the flask to 0°C using an ice-water bath.
Charge the dropping funnel with phosphorus oxychloride (1.1 eq).
Add the POCl₃ dropwise to the stirred suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
Reaction:
After the addition is complete, slowly warm the mixture to 80°C.
Maintain the reaction at 80°C and monitor its progress by TLC or GC-MS at 60-minute intervals.
The reaction is typically complete within 2-4 hours.
Workup and Purification:
Once the starting material is consumed, cool the reaction mixture to room temperature.
Slowly pour the mixture onto 100 g of crushed ice with vigorous stirring.
Carefully neutralize the cold solution to a pH of 7-8 using a 2N NaOH solution or saturated NaHCO₃ solution, maintaining the temperature below 20°C.
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the resulting crude oil via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
troubleshooting common issues in Suzuki coupling with 2-chloro-pyridines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-chloro-pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigati...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-chloro-pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging yet crucial transformation. The inherent electronic properties of the pyridine ring, particularly the presence of the nitrogen atom, introduce unique challenges not typically encountered with standard aryl chlorides. This document provides in-depth troubleshooting advice, frequently asked questions, detailed protocols, and mechanistic insights to help you achieve successful and reproducible outcomes in your experiments.
Troubleshooting Guide: A Problem-Solving Approach
This section is structured to address common issues encountered during the Suzuki coupling of 2-chloro-pyridines in a question-and-answer format. Each problem is followed by a list of probable causes and actionable solutions, grounded in established chemical principles.
Issue 1: Low to No Conversion of the 2-Chloro-pyridine Starting Material
Question: I am not observing any significant formation of my desired product, and my starting materials remain largely unreacted. What could be the issue?
This is one of the most common challenges and typically points to a problem with the catalytic cycle, specifically the initial oxidative addition step, which is often the rate-limiting step for less reactive aryl chlorides.[1][2]
Probable Causes & Solutions:
Insufficient Catalyst Activity: The Pd(0) catalyst may not be active enough to engage in the oxidative addition with the electron-deficient and sterically hindered 2-chloro-pyridine.
Solution 1.1: Ligand Selection is Critical. Standard ligands like triphenylphosphine (PPh₃) are often insufficient. Switch to bulky, electron-rich phosphine ligands such as those from the Buchwald portfolio (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) like PEPPSI™-IPr.[3] These ligands promote the formation of the active 14-electron Pd(0) species and facilitate the oxidative addition.[3]
Solution 1.2: Use a Pre-catalyst. Instead of generating the Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, consider using a well-defined Pd(0) pre-catalyst, which can lead to more consistent results.
Catalyst Deactivation (Poisoning): The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, leading to catalyst inhibition or deactivation.[4][5][6]
Solution 2.1: Increase Catalyst Loading. As a first step, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation.
Solution 2.2: Choose a More Robust Ligand. Bulky ligands can create a steric shield around the palladium center, mitigating the inhibitory effect of the pyridine nitrogen.
Inappropriate Reaction Conditions: The chosen solvent, base, or temperature may not be optimal for this specific substrate class.
Solution 3.1: Re-evaluate Your Solvent. Aprotic polar solvents like dioxane, THF, or DMF are generally good starting points.[7] A mixture of an organic solvent with water is often necessary to dissolve the inorganic base.
Solution 3.2: Base Selection Matters. The base plays a crucial role in the transmetalation step.[8] For 2-chloro-pyridines, stronger bases are often required. Consider switching from weaker bases like Na₂CO₃ to stronger ones like K₃PO₄ or Cs₂CO₃. In some cases, even stronger bases like lithium tert-butoxide (LiOtBu) have been shown to be effective.[9]
Solution 3.3: Increase the Temperature. Higher reaction temperatures can help overcome the activation energy barrier for the oxidative addition. If your reaction is sluggish at 80 °C, consider increasing the temperature to 100-110 °C, solvent permitting.[10]
Issue 2: Significant Formation of Protodeboronation Byproduct
Question: I am observing a significant amount of the arene corresponding to my boronic acid, alongside my desired product. How can I minimize this side reaction?
Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid by a proton source, typically water, which is often present in the reaction mixture.[11][12] This side reaction is a common issue, especially with heteroaryl boronic acids.[4]
Probable Causes & Solutions:
Presence of Excess Water and a Strong Base: The combination of water and a strong base can accelerate the rate of protodeboronation.[11]
Solution 1.1: Use Anhydrous Conditions (with caution). While some water is often necessary for the Suzuki reaction, especially to dissolve the base, using rigorously dried solvents and reagents can minimize protodeboronation. However, this may negatively impact the reaction rate.
Solution 1.2: Use a Milder Base. If you are using a very strong base, consider switching to a weaker one like K₂CO₃ or KF, which may slow down the rate of protodeboronation.[8]
Solution 1.3: Use a Boronic Ester. Pinacol esters or MIDA boronates are generally more stable towards protodeboronation than the corresponding boronic acids.[12]
Slow Transmetalation Step: If the transmetalation of the boronic acid to the palladium center is slow, the boronic acid is exposed to the basic, aqueous conditions for a longer period, increasing the likelihood of protodeboronation.
Solution 2.1: Optimize the Base and Solvent. The choice of base and solvent can significantly impact the rate of transmetalation. A screen of different bases and solvent systems is recommended.
Solution 2.2: Increase the Concentration. Running the reaction at a higher concentration can sometimes favor the bimolecular transmetalation step over the competing protodeboronation.
Issue 3: Observation of Homocoupling of the Boronic Acid
Question: My reaction mixture contains a significant amount of a biaryl byproduct derived from the coupling of two molecules of my boronic acid. What is causing this and how can I prevent it?
The homocoupling of boronic acids is another common side reaction in Suzuki couplings, and it is often promoted by the presence of oxygen.[13][14]
Probable Causes & Solutions:
Presence of Oxygen: Molecular oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to the homocoupling of the boronic acid.[7][13]
Solution 1.1: Rigorous Degassing. Ensure that your solvent and reaction mixture are thoroughly degassed before heating. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period (e.g., 30-60 minutes).
Solution 1.2: Maintain an Inert Atmosphere. Run the reaction under a positive pressure of an inert gas (argon or nitrogen) to prevent the ingress of air.
Use of a Pd(II) Pre-catalyst: If the reduction of the Pd(II) pre-catalyst to the active Pd(0) species is slow, the remaining Pd(II) can promote homocoupling.[7]
Solution 2.1: Use a Pd(0) Source. Using a Pd(0) pre-catalyst can sometimes mitigate this issue.
Solution 2.2: Add a Reducing Agent. In some cases, the addition of a mild reducing agent can help to ensure the complete conversion of Pd(II) to Pd(0).
Frequently Asked Questions (FAQs)
Q1: Why are 2-chloro-pyridines so much more challenging to use in Suzuki couplings compared to aryl chlorides?
The primary reason lies in the electronic nature of the pyridine ring. The electron-withdrawing character of the nitrogen atom deactivates the C-Cl bond towards oxidative addition. Furthermore, the lone pair on the nitrogen can coordinate to the palladium catalyst, effectively acting as a poison and inhibiting its catalytic activity.[4][6]
Q2: Which palladium catalyst/ligand system is the best starting point for a Suzuki coupling with a novel 2-chloro-pyridine?
A good starting point would be a second-generation Buchwald pre-catalyst, such as XPhos Pd G2 or SPhos Pd G2, at a loading of 2-3 mol%. These pre-catalysts are air-stable and provide a reliable source of the active Pd(0) catalyst. For the base and solvent, a combination of K₃PO₄ in a 4:1 mixture of dioxane and water is a robust starting point.[9]
Q3: How can I monitor the progress of my reaction effectively?
Thin-layer chromatography (TLC) is a quick and easy way to get a qualitative sense of the reaction's progress. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are ideal.[3] It is recommended to take aliquots from the reaction mixture at regular intervals (e.g., every 1-2 hours) to track the consumption of starting materials and the formation of the product.
Q4: I have a very polar 2-chloro-pyridine derivative that is not soluble in common Suzuki coupling solvents. What should I do?
Poor solubility can be a significant hurdle.[4] You can try more polar aprotic solvents like DMF or NMP. Alternatively, a solvent screen including mixtures of solvents could reveal a suitable system. In some cases, the addition of a phase-transfer catalyst, such as a tetraalkylammonium salt, can help to bring the reactants into the same phase.
Data Presentation: Ligand and Base Screening
The following table summarizes typical results from a ligand and base screen for the Suzuki coupling of a generic 2-chloro-pyridine with an arylboronic acid. This data is illustrative and actual results will vary depending on the specific substrates.
Entry
Palladium Source (2 mol%)
Ligand (4 mol%)
Base (2 equiv)
Solvent
Temp (°C)
Yield (%)
1
Pd(OAc)₂
PPh₃
K₂CO₃
Dioxane/H₂O
100
<10
2
Pd₂(dba)₃
XPhos
K₂CO₃
Dioxane/H₂O
100
65
3
Pd₂(dba)₃
XPhos
K₃PO₄
Dioxane/H₂O
100
85
4
Pd₂(dba)₃
SPhos
K₃PO₄
Dioxane/H₂O
100
88
5
PEPPSI™-IPr (2 mol%)
-
K₃PO₄
Dioxane/H₂O
100
92
Experimental Protocols
General Protocol for Suzuki Coupling of 2-Chloro-pyridines using a Buchwald Ligand
This protocol is a general starting point and should be optimized for each specific substrate combination.
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 2-chloro-pyridine derivative, arylboronic acid, base, palladium pre-catalyst, and ligand.
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
Solvent Addition: Add the degassed solvent via syringe.
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[3]
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations: Mechanistic Insights
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The protodeboronation side reaction.
References
Johansson, H., & Stawinski, J. (2009). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 14(11), 4492-4505. [Link]
Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. [Link]
Biscoe, M. R., & Buchwald, S. L. (2009). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic letters, 11(8), 1773–1775. [Link]
Stanforth, S. P. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 67(23), 8127-8130. [Link]
Kolychev, E. L., et al. (2013). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. ResearchGate. [Link]
Zhang, Y., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 12(1), 103. [Link]
Vantourout, J. C., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 369-376. [Link]
Gupta, S. S. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]
Scott, D. J., et al. (2020). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 142(28), 12345-12354. [Link]
Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2(8), 1479-1489. [Link]
Dreher, S. D., et al. (2008). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic letters, 10(1), 113–116. [Link]
van der Waal, J. C., et al. (1998). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Journal of Molecular Catalysis A: Chemical, 132(2-3), 221-229. [Link]
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-272. [Link]
Chegg. (2022). Solved 1) Draw the catalytic cycle for the Suzuki-Miyaura. [Link]
Wang, D., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
Espinet, P., & Echavarren, A. M. (2004). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Journal of the American Chemical Society, 126(35), 10954-10968. [Link]
Kuwano, R., et al. (2012). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Organic Process Research & Development, 16(1), 103-109. [Link]
ResearchGate. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. [Link]
Thomas, J. C., & Peters, J. C. (2014). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. Journal of the American Chemical Society, 136(48), 16862-16875. [Link]
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
Colacino, E., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 104(4), e2100035. [Link]
ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... [Link]
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
Grushin, V. V., & Alper, H. (1994). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 116(12), 5159-5169. [Link]
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]
Cant, A. A., et al. (2014). The effects of CO2 pressure and pH on the Suzuki coupling of basic nitrogen containing substrates. Organic & Biomolecular Chemistry, 12(38), 7598-7602. [Link]
Shea, K. (2013, January 10). An Introduction to Palladium Catalyzed Reactions [Video]. YouTube. [Link]
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
Technical Support Center: Synthesis and Purification of 2-Chloro-3-methoxy-5-methylpyridine
Welcome to the technical support center for the synthesis and purification of 2-Chloro-3-methoxy-5-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and purification of 2-Chloro-3-methoxy-5-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and purification.
Introduction
2-Chloro-3-methoxy-5-methylpyridine is a key building block in the synthesis of various pharmaceutical compounds. Achieving high purity of this intermediate is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide provides practical, field-tested advice to help you optimize your purification processes and troubleshoot common issues.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific problems you may encounter during the purification of 2-Chloro-3-methoxy-5-methylpyridine, particularly when synthesized via the nucleophilic substitution of 2,3-dichloro-5-methylpyridine with a methoxide source.
Issue 1: Persistent Presence of Starting Material (2,3-dichloro-5-methylpyridine) in the Final Product.
Question: After my reaction and initial work-up, I'm consistently seeing the starting material, 2,3-dichloro-5-methylpyridine, in my NMR and GC-MS analysis. How can I effectively remove it?
Answer: The presence of unreacted starting material is a common issue and can typically be addressed by optimizing both the reaction conditions and the purification strategy.
Possible Causes and Solutions:
Probable Cause
Recommended Solution & Scientific Rationale
Incomplete Reaction
Optimize Reaction Conditions: Increase the molar excess of the methoxide source (e.g., sodium methoxide) to 1.5-2.0 equivalents to drive the reaction to completion. Also, consider extending the reaction time or moderately increasing the temperature, while monitoring for potential side product formation. The kinetics of nucleophilic aromatic substitution on deactivated rings can be slow.
Inefficient Quenching/Work-up
Aqueous Work-up: A thorough aqueous work-up can help remove some of the more polar unreacted starting material. Washing the organic layer with a mild basic solution (e.g., saturated sodium bicarbonate) can help neutralize any acidic byproducts and improve partitioning.
Co-elution in Column Chromatography
Optimize Chromatography Conditions: 2,3-dichloro-5-methylpyridine is less polar than the desired product. A shallow gradient elution with a non-polar/polar solvent system (e.g., Hexane/Ethyl Acetate) on silica gel should provide good separation. Start with a low percentage of the polar solvent and increase it gradually.
Similar Boiling Points
Fractional Distillation Under Reduced Pressure: If the boiling points are too close for simple distillation, a fractional distillation setup with a high-efficiency column (e.g., a Vigreux or packed column) under reduced pressure is recommended. This will enhance the separation based on small differences in volatility.
Issue 2: Formation of an Isomeric Byproduct (3-Chloro-2-methoxy-5-methylpyridine).
Question: My analysis shows a significant amount of an isomer that I believe is 3-chloro-2-methoxy-5-methylpyridine. How can I minimize its formation and separate it from my desired product?
Answer: The formation of the 2-methoxy isomer is a known challenge in the methoxylation of 2,3-dichloropyridines due to competitive nucleophilic attack at both chlorine-bearing carbons.
Possible Causes and Solutions:
Probable Cause
Recommended Solution & Scientific Rationale
Reaction Conditions Favoring Isomer Formation
Temperature Control: Running the reaction at a lower temperature can sometimes improve the regioselectivity of the nucleophilic attack. The activation energy for the formation of the two isomers may be different, and lower temperatures will favor the pathway with the lower activation energy.
Steric and Electronic Effects
Choice of Methoxide Source: While sodium methoxide is common, using a bulkier methoxide source could potentially favor attack at the less sterically hindered position, although this may also slow down the reaction rate.
Difficult Separation
High-Performance Liquid Chromatography (HPLC): Due to the similar polarity of the isomers, baseline separation by standard column chromatography can be difficult. Preparative HPLC with a suitable stationary phase (e.g., C18 for reverse-phase) and a well-optimized mobile phase is often the most effective method for separating isomers.
Fractional Crystallization
Solvent Screening for Recrystallization: A systematic screening of solvents for recrystallization may reveal a system where one isomer is significantly less soluble than the other, allowing for separation by fractional crystallization. This is often an iterative process of trial and error.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying crude 2-Chloro-3-methoxy-5-methylpyridine?
A1: A multi-step purification approach is often the most effective. This typically involves:
Aqueous Work-up: To remove inorganic salts and highly polar impurities.
Column Chromatography: This is a powerful technique for separating the desired product from less polar starting materials and more polar byproducts. A typical system would be silica gel with a hexane/ethyl acetate gradient.
Recrystallization: To obtain a highly pure, crystalline final product. Finding the right solvent or solvent pair is key.
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective final purification step.
Q2: How can I prevent the hydrolysis of the chloro group during work-up and purification?
A2: The chloro group on the pyridine ring is susceptible to hydrolysis, especially under basic conditions or at elevated temperatures in the presence of water. To minimize this:
Use mild bases for neutralization (e.g., sodium bicarbonate instead of sodium hydroxide).
Ensure all organic solvents are dried (e.g., with anhydrous sodium sulfate or magnesium sulfate) before concentration.
Avoid prolonged heating of aqueous mixtures.
If possible, perform extractions and washes at cooler temperatures.
Q3: What are the best analytical techniques to assess the purity of my final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities, including isomers and residual starting material.[1]
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying non-volatile impurities and for separating isomers with high resolution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any structurally similar impurities.
Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute comes out of solution above its melting point. To address this:
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Lower Initial Temperature: Try to dissolve the compound at a slightly lower temperature.
Use a different solvent system: The current solvent may be too good. Try a solvent in which the compound is less soluble, or use a co-solvent system (a "good" solvent and a "poor" solvent).
Seed Crystals: If you have a small amount of pure solid, adding a seed crystal can induce crystallization.
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a general procedure for purifying crude 2-Chloro-3-methoxy-5-methylpyridine using silica gel chromatography.
Materials:
Crude 2-Chloro-3-methoxy-5-methylpyridine
Silica gel (230-400 mesh)
Hexane (or heptane)
Ethyl acetate
Glass column, flasks, and other standard laboratory glassware
Procedure:
Slurry Packing: Prepare a slurry of silica gel in hexane and carefully pack the column.
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry powder to the top of the packed column.
Elution: Begin eluting with 100% hexane. Gradually increase the polarity by adding ethyl acetate in a stepwise or gradient fashion (e.g., starting with 2% ethyl acetate in hexane and increasing to 5%, 10%, etc.).
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
This protocol outlines a general method for recrystallizing 2-Chloro-3-methoxy-5-methylpyridine.
Materials:
Crude 2-Chloro-3-methoxy-5-methylpyridine
A suitable recrystallization solvent or solvent pair (e.g., ethanol/water, hexane/ethyl acetate)
Erlenmeyer flask, condenser, heating mantle, and filtration apparatus
Procedure:
Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable system.[2]
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
Drying: Dry the purified crystals under vacuum.
Visualizations
Purification Workflow Diagram
Caption: General purification workflow for 2-Chloro-3-methoxy-5-methylpyridine.
Troubleshooting Logic for Impurity Removal
Caption: Decision-making flowchart for addressing common impurities.
References
Pews, R. G., & Lysenko, Z. (1985). Synthesis of halogenated pyridine. The Journal of Organic Chemistry, 50(25), 5115-5119.
Liu, B., & Ding, K. (2015). Synthesis of 2,3-dichloro-5-picoline. Shandong Chemical Industry, 44(24), 18-20.
BenchChem. (2025). A Comparative Guide to the Isomeric Purity Analysis of (Chloromethyl)cyclohexane. BenchChem.
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
Technical Support Center: Stability and Handling of 2-Chloro-3-methoxy-5-methylpyridine
This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of 2-Chloro-3-methoxy-5-methylpyridine during storage and experimentation. As a senior applicat...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of 2-Chloro-3-methoxy-5-methylpyridine during storage and experimentation. As a senior application scientist, my goal is to provide you with not just procedures, but the scientific reasoning behind them, enabling you to proactively prevent degradation and troubleshoot any issues that may arise.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 2-Chloro-3-methoxy-5-methylpyridine?
A1: The degradation of 2-Chloro-3-methoxy-5-methylpyridine is primarily influenced by four factors:
Moisture: The chloro group at the 2-position is susceptible to hydrolysis, which can lead to the formation of 2-hydroxy-3-methoxy-5-methylpyridine.
Light: Like many pyridine derivatives, this compound can be sensitive to light, which can catalyze photodegradation reactions.[1][2][3][4]
Heat: Elevated temperatures can accelerate the rate of degradation through various pathways.[5][6]
Oxidizing Agents: The pyridine ring and its substituents can be susceptible to oxidation.
Q2: What is the recommended way to store 2-Chloro-3-methoxy-5-methylpyridine?
A2: To minimize degradation, 2-Chloro-3-methoxy-5-methylpyridine should be stored in a cool, dry, and dark place.[1][5][6][7][8][9][10][11] The container should be tightly sealed to prevent moisture ingress and exposure to air. For long-term storage, refrigeration (2-8 °C) is recommended. The use of an inert atmosphere (e.g., argon or nitrogen) can also be beneficial in preventing oxidative degradation.
Q3: How can I tell if my sample of 2-Chloro-3-methoxy-5-methylpyridine has degraded?
A3: Visual inspection may reveal a change in color or the appearance of solid precipitates. However, the most reliable way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3][12][13] These methods can separate and identify the parent compound and any degradation products.
Q4: Is it safe to handle 2-Chloro-3-methoxy-5-methylpyridine on the open bench?
A4: Due to its potential for inhalation toxicity and skin irritation, it is recommended to handle 2-Chloro-3-methoxy-5-methylpyridine in a well-ventilated fume hood.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn.[5]
Troubleshooting Guide
If you suspect that your 2-Chloro-3-methoxy-5-methylpyridine has degraded, this guide will help you identify the likely cause and provide solutions.
Common Degradation Scenarios
Symptom
Potential Cause
Recommended Action
Appearance of a new peak in HPLC/GC analysis, consistent with a more polar compound.
Hydrolysis: The chloro group has likely been replaced by a hydroxyl group.
1. Review your storage conditions and ensure the container is tightly sealed to prevent moisture exposure. 2. Use anhydrous solvents for your experiments. 3. Consider storing the compound under an inert atmosphere.
Discoloration of the sample (e.g., turning yellow or brown).
Photodegradation or Oxidation: Exposure to light or air can cause the formation of colored impurities.
1. Store the compound in an amber vial or a container protected from light. 2. Minimize the time the sample is exposed to light during handling. 3. Purge the container with an inert gas before sealing.
Reduced purity over time, even with proper storage.
Thermal Degradation: The compound may be slowly degrading at the storage temperature.
1. If stored at room temperature, consider moving it to a refrigerator (2-8 °C). 2. For long-term storage, a freezer (-20 °C) may be necessary, but ensure the compound is stable to freeze-thaw cycles.
Inconsistent results in reactions.
Presence of Degradation Products: Impurities can interfere with your chemical reactions.
1. Confirm the purity of your starting material using HPLC or GC before each use. 2. If degradation is confirmed, purify the compound (e.g., by recrystallization or chromatography) or obtain a fresh batch.
Troubleshooting Workflow
Caption: Troubleshooting workflow for suspected degradation.
Proposed Degradation Pathways
Understanding the potential chemical transformations of 2-Chloro-3-methoxy-5-methylpyridine can aid in identifying degradation products and implementing preventative measures.
Caption: Proposed degradation pathways.
Experimental Protocols
Protocol for Stability Testing of 2-Chloro-3-methoxy-5-methylpyridine
This protocol outlines a systematic approach to evaluate the stability of 2-Chloro-3-methoxy-5-methylpyridine under various storage conditions.
1. Materials and Equipment:
2-Chloro-3-methoxy-5-methylpyridine
HPLC or GC system with a suitable detector (e.g., UV or MS)
Analytical balance
Volumetric flasks and pipettes
Amber vials with screw caps
Temperature and humidity-controlled chambers or incubators
Desiccator
Inert gas (argon or nitrogen)
2. Sample Preparation:
Accurately weigh a sufficient amount of 2-Chloro-3-methoxy-5-methylpyridine to prepare a stock solution.
Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
Aliquot the stock solution into amber vials.
3. Storage Conditions:
Store the vials under the following conditions:
Condition
Temperature
Humidity
Light
Control
2-8 °C
Ambient
Dark
Accelerated
40 °C
75% RH
Dark
Photostability
25 °C
Ambient
Exposed to light
Room Temp
25 °C
Ambient
Dark
4. Time Points for Analysis:
Analyze the samples at the following time points:
Initial (T=0)
1 week
1 month
3 months
6 months
5. Analytical Method:
Develop and validate an HPLC or GC method to separate 2-Chloro-3-methoxy-5-methylpyridine from potential degradation products.
At each time point, withdraw a sample from each storage condition.
Analyze the sample and quantify the amount of the parent compound remaining.
If new peaks appear, attempt to identify the degradation products using MS or by comparing with synthesized standards.
6. Data Analysis:
Plot the concentration of 2-Chloro-3-methoxy-5-methylpyridine as a function of time for each storage condition.
Determine the rate of degradation for each condition.
Based on the data, establish the recommended storage conditions and shelf life for the compound.
References
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS [Safety Data Sheet]. Retrieved from [Link]
Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. Retrieved from [Link]
Skoutelis, C., Antonopoulou, M., & Konstantinou, I. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.
Al-Wasidi, A. S., Katamesh, N. S., Alminderej, F., & Abdelfatah, M. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 16(1), 29096.
Chen, S., Liu, C., Peng, C., Liu, H., Hu, M., & Zhong, G. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLoS ONE, 7(10), e47205.
Li, Y., & Zhao, J. (2001). Identification, degradation characteristics, and application of a newly isolated pyridine-degrading Paracidovorax sp. BN6-4. Water Science & Technology, 44(5), 135-140.
Fu, G., Wang, Y., Sun, J., & Zhang, G. (2010). Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23456152, 2-Chloro-3-methoxy-5-nitropyridine. Retrieved from [Link]
Fita, P., & Kania, P. (2019). Proposed degradation pathways of pyridine derivatives in bacteria through the formation of hydroxypyridines.
Al-Wasidi, A. S., Katamesh, N. S., Alminderej, F., & Abdelfatah, M. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 16(1), 29096.
Vaitekunas, A., & Fiodorov, A. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(12), e00543-20.
Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
Amlathe, S., & Upadhyay, S. (2015). An Extractive Spectrophotometric Method for the Determination of Pyridine in Air and Environmental Samples.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10583046, 4-Chloro-3-methoxy-2-methylpyridine. Retrieved from [Link]
effective workup procedures for reactions involving 2-Chloro-3-methoxy-5-methylpyridine
Prepared by the Office of the Senior Application Scientist Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Chloro-3-methoxy-5-methylpyridine. This...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Chloro-3-methoxy-5-methylpyridine. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the workup and purification of reactions involving this versatile building block. Our approach is rooted in first principles of chemical reactivity and separation science to empower you to troubleshoot effectively and optimize your synthetic outcomes.
Section 1: Foundational Knowledge & General FAQs
This section addresses fundamental properties and handling questions. Understanding these principles is the first step in effective troubleshooting.
Question: What are the key physicochemical properties of 2-Chloro-3-methoxy-5-methylpyridine that influence reaction workups?
Answer: The behavior of 2-Chloro-3-methoxy-5-methylpyridine during workup is primarily governed by the basicity of the pyridine nitrogen atom.
Basicity (pKa): The pyridine ring is a weak base. While the exact pKa of this specific molecule is not widely published, we can estimate it based on related structures. Pyridine has a pKa of ~5.2. The electron-donating methyl and methoxy groups would tend to increase this value, while the electron-withdrawing chloro group at the 2-position decreases it. The net effect results in a pKa likely in the range of 2.5-4.0. This means the compound will become protonated and form a water-soluble pyridinium salt in acidic solutions (pH < pKa). This property is the cornerstone of purification via acid-base extraction.
Solubility: As a neutral organic molecule, it is soluble in a wide range of organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF).[1] Its protonated (pyridinium) form is soluble in aqueous media.
Stability: The compound is generally stable. However, under harsh conditions, potential side reactions can occur. For instance, strong nucleophiles can displace the chloride at the 2-position, and harsh acidic conditions could potentially lead to hydrolysis of the methoxy group.[2][3]
Question: I'm planning a Suzuki coupling reaction. What are the most critical workup challenges I should anticipate?
Answer: When using 2-Chloro-3-methoxy-5-methylpyridine in palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations, two primary challenges dominate the workup phase:
Residual Palladium Catalyst: The pyridine nitrogen is a potent ligand for palladium.[4] This coordination can form stable, soluble palladium complexes that are difficult to remove by simple filtration or aqueous washes, leading to product contamination.[5]
Product Isolation: The basicity of the pyridine nitrogen can complicate standard liquid-liquid extractions, potentially leading to product loss in the aqueous phase if the pH is not carefully controlled.
The following sections provide detailed troubleshooting guides for these specific issues.
Question: My product yield is low, and I suspect it's being lost in the aqueous layer during extraction. What is causing this and how do I prevent it?
Answer: This is a classic issue when working with basic heterocyclic compounds. The loss of product to the aqueous phase is almost certainly due to the protonation of the pyridine nitrogen, forming a water-soluble pyridinium salt. This can happen if the reaction mixture or the initial aqueous wash is acidic.
Causality:
The equilibrium between the free base (organic-soluble) and the protonated salt (water-soluble) is dictated by the pH of the aqueous phase and the pKa of the pyridine.
Py-R (Organic) + H₂O ⇌ Py⁺-RH (Aqueous) + OH⁻
If the aqueous pH is significantly below the pKa of your compound, the equilibrium will shift to the right, driving your product into the aqueous layer.
This protocol is designed to separate your basic product from acidic, basic, and neutral impurities.
Initial Quench & Dilution: After the reaction is complete, quench it appropriately (e.g., with water or sat. NH₄Cl). Dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate, DCM).
Acidic Wash (Removes Stronger Bases): Extract the organic layer with a dilute acidic solution (e.g., 1M HCl or 5% citric acid).
Your product will now be in the aqueous layer as the pyridinium salt.
Self-Validation: Check the pH of the aqueous layer. It should be strongly acidic (pH 1-2).
Separate the layers and save the acidic aqueous layer. The organic layer now contains neutral impurities.
Basification & Re-extraction (Isolates Your Product):
Take the saved acidic aqueous layer and cool it in an ice bath (the neutralization is exothermic).
Slowly add a base (e.g., 2M NaOH, sat. NaHCO₃, or solid K₂CO₃) with stirring until the pH is basic (pH 9-10).
Self-Validation: Use pH paper or a pH meter to confirm the pH. You may see the product precipitate or the solution become cloudy as the neutral, organic-soluble form is regenerated.
Extract this basic aqueous solution multiple times (3x) with a fresh organic solvent (EtOAc or DCM).
Final Wash & Drying: Combine the organic extracts from the previous step. Wash them with brine (saturated NaCl solution) to remove residual water and break any minor emulsions. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to yield your purified product.
Workflow for Acid-Base Extraction
Caption: Decision workflow for purifying a basic pyridine derivative.
Section 3: Workup for Palladium Cross-Coupling Reactions
Question: I've run a Suzuki coupling and my product is a black, oily mess. How do I effectively remove the palladium catalyst?
Answer: The dark color is characteristic of palladium black (Pd(0)) and other soluble palladium species. A multi-step approach is often necessary due to the strong coordination of palladium by the pyridine nitrogen.[4]
Step 1: Initial Bulk Palladium Removal
Procedure: After the reaction, dilute the mixture with a generous amount of a solvent like ethyl acetate or toluene. Pass the entire mixture through a pad of Celite® (diatomaceous earth) in a Büchner funnel. Wash the pad thoroughly with more solvent.[6]
Causality: This step removes the insoluble, heterogeneous forms of palladium (e.g., palladium black). It is a crucial first pass that significantly reduces the catalyst load.
Step 2: Removal of Soluble Palladium Species
If the filtrate is still colored or subsequent analysis (e.g., ICP-MS) shows high palladium levels, you must address the soluble palladium complexes.
Method
Description
Pros
Cons
Palladium Scavengers
These are solid-supported reagents (often silica-based) functionalized with groups that have a very high affinity for palladium, such as thiols or triaminotriazines (TMT).[4][5] The scavenger is stirred with the organic solution of the product, then filtered off.
High selectivity for palladium, often resulting in very low ppm levels.[7]
Can be expensive. May require optimization of scavenger type, temperature, and time. Potential for non-specific binding of the product.
Activated Carbon
Stirring the organic solution with activated carbon can adsorb palladium species.
Inexpensive and readily available.
Can be non-specific and may adsorb a significant amount of your product, reducing yield.[4]
Crystallization
If your product is a solid, careful crystallization can be a highly effective method to leave palladium impurities behind in the mother liquor.[7]
Can provide very high purity product. Scalable.
Product must be crystalline. Requires screening of solvent systems.
Recommended Protocol: Palladium Scavenging
Selection: Choose a scavenger. Thiol-functionalized silica is an excellent starting point for pyridine-containing compounds.
Procedure: After Celite filtration, dissolve your crude product in a suitable solvent (e.g., Toluene, THF, EtOAc). Add the palladium scavenger (typically 5-10 equivalents by weight relative to the theoretical amount of palladium).
Optimization: Stir the mixture at a set temperature (room temperature to 50 °C is a good starting range) for a period of 2 to 16 hours. The optimal time and temperature should be determined empirically.
Isolation: Filter off the scavenger through a pad of Celite® or a fritted funnel, washing thoroughly with the solvent. Concentrate the filtrate to obtain the product with significantly reduced palladium content.
Decision Tree for Palladium Removal
Caption: Troubleshooting workflow for palladium catalyst removal.
Section 4: Managing Common Byproducts
Question: My NMR shows a byproduct that I suspect is the corresponding Pyridine N-oxide. How is this formed and how can I remove it?
Answer: Pyridine N-oxide formation occurs when the pyridine nitrogen is oxidized. This can happen if your reaction conditions inadvertently involve an oxidizing agent. For example, some palladium-catalyzed reactions use copper salts as co-catalysts which, under aerobic conditions, can facilitate oxidation. The use of peroxides or peracids will also cause this transformation.[8][9]
Identification:
Pyridine N-oxides have distinct spectroscopic signatures. In the ¹H NMR, the protons on the pyridine ring, particularly at the 2- and 6-positions, are shifted downfield compared to the parent pyridine. Mass spectrometry will show a mass increase of 16 amu (M+16).
Removal Strategy:
Pyridine N-oxides are significantly more polar and have a higher dipole moment than their parent pyridines.[10] This property can be exploited for separation.
Chromatography: The easiest method for removal is silica gel column chromatography. The highly polar N-oxide will have a much lower Rf value than the desired product and will often stick to the baseline in less polar solvent systems (e.g., Hexane/Ethyl Acetate).
Selective Reduction: If chromatography is not viable, you can selectively reduce the N-oxide back to the parent pyridine. A common method is to treat the mixture with a reducing agent like triphenylphosphine (PPh₃) or phosphorus trichloride (PCl₃) in a suitable solvent, often with gentle heating. The desired product is unreactive under these conditions. Following the reduction, a standard workup and purification would be required to remove the phosphine oxide byproduct.
References
PubChem. 2-Chloro-3-methoxy-5-nitropyridine | C6H5ClN2O3. National Center for Biotechnology Information. [Link]
Google Patents.
Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications.[Link]
ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
Google Patents.CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
ACS Publications. Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society. [Link]
Chemistry Stack Exchange. Mechanism for the synthesis of 2-pyridone from pyridine N-oxide.[Link]
ACS Publications. Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry. [Link]
Beilstein Journal of Organic Chemistry. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.[Link]
ResearchGate. How can I remove palladium Pd catalyst easily?[Link]
Google Patents.
Google Patents.
MDPI. Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Processes. [Link]
Technical Support Center: Scaling Up the Synthesis of 2-Chloro-3-methoxy-5-methylpyridine
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the synthesis of 2-Chloro-3-methoxy-5-methylpyridine...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the synthesis of 2-Chloro-3-methoxy-5-methylpyridine on a larger scale. This document is structured to provide actionable troubleshooting advice and answer frequently asked questions, ensuring scientific integrity and practical, field-proven insights.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of 2-Chloro-3-methoxy-5-methylpyridine synthesis. Each problem is analyzed for its potential causes, followed by recommended solutions.
Issue 1: Low Yield and Incomplete Conversion
Question: We are experiencing a significant drop in yield and incomplete consumption of our starting material, 3-methoxy-5-methylpyridine, upon scaling up the chlorination step. What are the likely causes and how can we optimize this?
Answer:
Low yields and incomplete conversion during the scale-up of chlorination reactions are common challenges. The primary causes often relate to mass and heat transfer limitations, as well as suboptimal reaction conditions.
Possible Causes & Recommended Solutions:
Possible Cause
Recommended Solution
Poor Mass Transfer
On a larger scale, inefficient mixing can lead to localized "hot spots" and areas of low reagent concentration. Ensure your reactor is equipped with an appropriate agitator for the viscosity of your reaction mixture. Consider using an overhead stirrer with a properly designed impeller to maintain homogeneity.
Inadequate Temperature Control
Chlorination reactions are often exothermic. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation more challenging. This can lead to side reactions and decomposition. Implement a staged temperature profile, potentially starting at a lower temperature and gradually increasing it. Ensure your cooling system is robust enough to handle the exotherm.
Suboptimal Chlorinating Agent
The choice of chlorinating agent is critical. While phosphorus oxychloride (POCl₃) is commonly used, its reactivity can be difficult to control on a large scale. Consider a milder chlorinating agent or a two-stage chlorination process to improve selectivity and control.
Moisture Contamination
The presence of water can consume the chlorinating agent and lead to the formation of byproducts. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Formation of Isomeric Byproducts
Question: Our scaled-up synthesis is producing a significant amount of the undesired 2-chloro-5-methoxy-3-methylpyridine isomer, which is difficult to separate from our target compound. How can we improve the regioselectivity of the chlorination?
Answer:
The formation of isomers is a frequent challenge in the synthesis of substituted pyridines. The directing effects of the existing substituents on the pyridine ring play a crucial role in determining the position of chlorination.
Possible Causes & Recommended Solutions:
Possible Cause
Recommended Solution
High Reaction Temperature
Higher temperatures can overcome the activation energy barrier for the formation of less-favored isomers. Employing a two-stage temperature profile, where the reaction is initiated at a higher temperature and then completed at a lower temperature, can enhance selectivity for the desired isomer.[1]
Non-selective Reaction Conditions
The choice of solvent and catalyst can significantly influence regioselectivity. A supported palladium chloride catalyst (e.g., PdCl₂/Al₂O₃) has been shown to improve the selectivity of chlorination for some pyridine derivatives.[1] Experiment with different solvent systems to find one that favors the formation of the desired isomer.
Kinetic vs. Thermodynamic Control
At higher temperatures, the reaction may favor the thermodynamically more stable isomer, which may not be your target. Running the reaction at a lower temperature for a longer duration might favor the kinetically controlled product.
Issue 3: Product Discoloration and Impurity Profile
Question: The final product from our scaled-up batches is a dark, oily substance, and our analytical data shows multiple unidentifiable impurities. What could be causing this, and how can we improve the purity?
Answer:
Product discoloration and a complex impurity profile often point towards side reactions, such as polychlorination and degradation.
Possible Causes & Recommended Solutions:
Possible Cause
Recommended Solution
Over-chlorination
Excessive chlorination can lead to the formation of di- and tri-chlorinated pyridines.[1] Carefully control the stoichiometry of the chlorinating agent. Adding the chlorinating agent portion-wise or via a syringe pump can prevent localized high concentrations.
Thermal Degradation
The pyridine ring can be susceptible to degradation at elevated temperatures, especially in the presence of strong acids or bases, leading to colored byproducts. Avoid excessive temperatures during the reaction and purification steps.
Formation of Polymeric Byproducts
Side reactions can lead to the formation of high-molecular-weight, colored polymers. Purify the crude product via vacuum distillation or column chromatography. Treatment with activated carbon during the workup may also help remove colored impurities.[2]
Impure Starting Materials
Impurities in the starting materials can be carried through the synthesis and lead to the formation of additional byproducts. Ensure the purity of your starting 3-methoxy-5-methylpyridine before proceeding with the chlorination.
Troubleshooting Workflow for Low Purity
The following diagram outlines a systematic approach to troubleshooting low purity in the synthesis of 2-Chloro-3-methoxy-5-methylpyridine.
Caption: Troubleshooting workflow for low product purity.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 2-Chloro-3-methoxy-5-methylpyridine?
A common and logical synthetic approach would start from a commercially available substituted pyridine, such as 3-methylpyridine or 3-amino-5-methylpyridine. A plausible multi-step synthesis is outlined below:
Caption: Plausible synthetic route to 2-Chloro-3-methoxy-5-methylpyridine.
Q2: What are the key process parameters to monitor during the scale-up of the chlorination step?
When scaling up the chlorination of a methoxy-methylpyridine derivative, the following parameters are critical to monitor and control:
Temperature: Due to the exothermic nature of the reaction, strict temperature control is paramount to prevent runaway reactions and the formation of byproducts.
Rate of Reagent Addition: The rate at which the chlorinating agent is added should be carefully controlled to manage the exotherm and avoid localized high concentrations.
Agitation: Efficient mixing is crucial for maintaining a homogeneous reaction mixture and ensuring consistent heat and mass transfer.
Reaction Time: Monitoring the reaction progress using in-process controls (e.g., GC or HPLC) is essential to determine the optimal reaction time and prevent over-reaction.
Inert Atmosphere: Maintaining an inert atmosphere is important to prevent side reactions caused by moisture and oxygen.
Q3: What analytical techniques are recommended for monitoring the reaction and ensuring final product quality?
For both in-process monitoring and final product quality control, a combination of chromatographic and spectroscopic techniques is recommended:
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the disappearance of starting materials and the appearance of the product and volatile byproducts. It is also excellent for identifying isomeric impurities.
High-Performance Liquid Chromatography (HPLC): A versatile technique for monitoring the reaction progress and quantifying the purity of the final product, especially for less volatile compounds and for separating isomers with the appropriate column and mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying and quantifying impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups in the product and for identifying certain types of impurities.
Q4: What are the primary safety considerations when scaling up this synthesis?
Scaling up the synthesis of 2-Chloro-3-methoxy-5-methylpyridine involves several significant safety hazards that must be addressed:
Handling of Corrosive Reagents: Chlorinating agents like phosphorus oxychloride and thionyl chloride are highly corrosive and react violently with water. Appropriate personal protective equipment (PPE), including acid-resistant gloves, goggles, and a face shield, is mandatory. All operations should be conducted in a well-ventilated fume hood.
Exothermic Reactions: The chlorination step is often exothermic and has the potential for a thermal runaway. A thorough risk assessment, including reaction calorimetry, should be performed before scaling up. The reactor must have an adequate cooling system and an emergency quenching plan should be in place.
Toxic Gases: The reaction may produce hazardous gases such as hydrogen chloride (HCl).[2] A scrubber system should be in place to neutralize any toxic off-gases.
Flammable Solvents: Many organic solvents used in the synthesis are flammable. Ensure that all equipment is properly grounded and that there are no ignition sources in the vicinity.
Experimental Protocol: Chlorination of 3-methoxy-5-methylpyridine
This protocol provides a general guideline for the chlorination of 3-methoxy-5-methylpyridine. Note: This protocol should be optimized on a small scale before attempting a large-scale reaction.
Materials:
3-methoxy-5-methylpyridine
Phosphorus oxychloride (POCl₃)
Anhydrous Toluene
Sodium bicarbonate (NaHCO₃) solution (saturated)
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel
Heating mantle with a temperature controller
Ice bath
Procedure:
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 3-methoxy-5-methylpyridine (1.0 eq) in anhydrous toluene.
Addition of Chlorinating Agent: Cool the solution in an ice bath. Slowly add phosphorus oxychloride (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
Reaction: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours, or until TLC/GC analysis indicates complete consumption of the starting material.
Quenching: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.
Workup: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
Washing: Combine the organic layers and wash with brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
References
US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents.
US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents.
Preparation of 2-chloro-5-methylpyridine - Patent 0121320.
CN101671296B - New method for obtaining 2-chloro-3-methylpyridine from mixture of 2 ... - Google Patents.
Preparation of 2-chloro-5-methylpyridine - European Patent Office - EP 0121320 A1 - Googleapis.com. Available from: [Link]
CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene - Google Patents.
Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong - SciSpace. Available from: [Link]
The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor - ResearchGate. Available from: [Link]
Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Available from: [Link]
US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents.
Technical Support Center: Catalyst Selection and Optimization for Cross-Coupling Reactions with 2-Chloro-3-methoxy-5-methylpyridine
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and process development professionals who are working with 2-Chloro-3-methoxy-5-methylpy...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and process development professionals who are working with 2-Chloro-3-methoxy-5-methylpyridine, a common heterocyclic building block in pharmaceutical and agrochemical synthesis. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to select the optimal catalyst system and achieve high-yielding, reproducible results.
Part 1: Foundational Principles & Frequently Asked Questions
This section addresses the core challenges associated with this specific substrate and the fundamental principles of catalyst selection.
Q1: What makes 2-Chloro-3-methoxy-5-methylpyridine a "challenging" substrate for cross-coupling reactions?
Answer: The difficulty in using 2-Chloro-3-methoxy-5-methylpyridine stems from a combination of electronic, steric, and coordinative effects:
Electronic Deactivation: The substrate is an electron-rich heteroaromatic. The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, which increases the electron density on the pyridine ring. This strengthening of the Carbon-Chlorine (C-Cl) bond makes the crucial first step of the catalytic cycle, oxidative addition, significantly more difficult compared to electron-poor or unsubstituted chloroarenes.[1][2]
Low Reactivity of the C-Cl Bond: Aryl chlorides are inherently less reactive than the corresponding bromides or iodides due to the high bond dissociation energy of the C-Cl bond.[3] This necessitates the use of highly active catalyst systems.
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium center.[4] This coordination can sometimes stabilize the catalyst in an off-cycle, inactive state, thereby inhibiting catalytic turnover.
Steric Hindrance: The presence of a methoxy group at the 3-position, ortho to the chlorine, can introduce steric hindrance that further impedes the approach of the bulky palladium catalyst to the C-Cl bond for oxidative addition.
Q2: What is the general mechanism of a palladium-catalyzed cross-coupling reaction, and which step is rate-limiting for this substrate?
Answer: Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three key steps.[5][6] For an electron-rich aryl chloride like 2-Chloro-3-methoxy-5-methylpyridine, the oxidative addition is almost always the rate-determining step.
Caption: General catalytic cycle for cross-coupling reactions.
To overcome this high activation barrier, the catalyst system must be exceptionally active. This is primarily achieved through the choice of ligand.
Q3: What are the key components of a successful catalytic system for this substrate?
Answer: A successful reaction depends on the synergistic interplay of four components:
Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used (e.g., Pd₂(dba)₃, Pd(OAc)₂), modern, well-defined precatalysts (e.g., Buchwald G3 or G4 precatalysts) are often preferred. They offer superior stability, are easy to handle, and rapidly generate the active monoligated L₁Pd(0) species in solution, which is known to be the most active species in the catalytic cycle.[5]
Ligand: This is the most critical component. For electron-rich aryl chlorides, the ligands must be both bulky and highly electron-donating .
Electron-donating character increases the electron density on the palladium center, making it more nucleophilic and promoting the oxidative addition into the C-Cl bond.[2]
Bulkiness promotes the formation of the highly reactive 14-electron monoligated Pd(0) species and facilitates the final reductive elimination step.[7]
Base: The base plays multiple roles. In Suzuki couplings, it activates the boronic acid for transmetalation.[8] In Buchwald-Hartwig aminations, it deprotonates the amine. The choice of base (e.g., K₃PO₄, NaOtBu, Cs₂CO₃) is crucial and depends on the specific reaction and the functional group tolerance of the substrates.[9]
Solvent: Aprotic polar solvents like dioxane, toluene, or THF are commonly used. The choice can influence catalyst solubility and reaction rates. For some reactions, the addition of water is necessary, particularly when using inorganic bases like K₃PO₄.[2]
Part 2: Catalyst Selection Guides by Reaction Type
The optimal catalyst is reaction-dependent. This section provides specific recommendations for common cross-coupling reactions.
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between the pyridine core and various aryl or vinyl groups.[10][11]
Q: What is the recommended starting point for a Suzuki coupling with 2-Chloro-3-methoxy-5-methylpyridine?
Answer: Given the substrate's challenging nature, standard catalysts like Pd(PPh₃)₄ are likely to be ineffective. You should start with a more advanced catalyst system known to activate aryl chlorides.
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
Ligand Class
Specific Ligand Example
Recommended Pd Source
Typical Base
Key Considerations
Biarylphosphines
SPhos, XPhos, RuPhos
Pd(OAc)₂, Pd₂(dba)₃, or SPhos/XPhos G3/G4 Precatalysts
K₃PO₄, K₂CO₃, Cs₂CO₃
The gold standard for challenging aryl chlorides.[3] Precatalysts offer convenience and reproducibility.
Ferrocenylphosphines
dtbpf (di-tert-butylphosphino)ferrocene
PdCl₂(dtbpf)
K₃PO₄
Has shown high efficiency for coupling other 3-chloropyridine derivatives.[3]
Dialkylphosphines
P(tBu)₃, PCy₃
Pd₂(dba)₃, Pd(OAc)₂
K₃PO₄
Highly electron-donating but can be sensitive to air. Using the HBF₄ salt can improve handling.[8]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point based on established methods for similar substrates and should be optimized for your specific coupling partner.[12]
Reagent Setup: To a dry Schlenk tube or vial under an inert atmosphere (Argon or Nitrogen), add:
2-Chloro-3-methoxy-5-methylpyridine (1.0 equiv.)
Arylboronic acid (1.2–1.5 equiv.)
Base (e.g., K₃PO₄, 2.0–3.0 equiv., finely ground)
Palladium precatalyst (e.g., SPhos G3, 1–2 mol%)
Solvent Addition: Add a degassed solvent system. A mixture of Toluene or Dioxane with water (e.g., 10:1 v/v) is a common choice.[2][12] The total solvent volume should be sufficient to create a 0.1–0.2 M solution with respect to the limiting reagent.
Reaction: Seal the vessel and heat the mixture with vigorous stirring in a pre-heated oil bath at 80–110 °C.
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 4–24 hours).
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
B. Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is a powerful tool for synthesizing substituted aminopyridines, which are prevalent motifs in pharmaceuticals.[13][14]
Q: How do I select a catalyst system for aminating 2-Chloro-3-methoxy-5-methylpyridine?
Answer: Success in Buchwald-Hartwig amination relies heavily on matching the ligand and base to the specific amine coupling partner. Strong bases are often required for aryl chlorides.
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination
Amine Type
Recommended Ligand
Recommended Base
Notes
Primary Aliphatic & Aromatic Amines
Xantphos, RuPhos
NaOtBu, LHMDS
Xantphos is a robust, versatile ligand.[12] RuPhos is excellent for hindered couplings.
Secondary Amines (Acyclic & Cyclic)
BrettPhos, cataCXium® A
NaOtBu, K₃PO₄
These ligands are specifically designed to overcome the challenges associated with secondary amines.
Ammonia Equivalents (e.g., Benzophenone Imine)
BINAP
NaOtBu
For the synthesis of primary anilines, a two-step approach using an ammonia surrogate is often required.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted from standard procedures and requires optimization.[12]
Reagent Setup: In a glovebox or under a strictly inert atmosphere, add the following to a dry Schlenk tube:
Palladium precatalyst (e.g., Pd₂(dba)₃, 1–2 mol%)
Ligand (e.g., Xantphos, 2–4 mol%)
Strong Base (e.g., NaOtBu, 1.4 equiv.)
2-Chloro-3-methoxy-5-methylpyridine (1.0 equiv.)
Solvent & Amine Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane). Add the amine coupling partner (1.2 equiv.).
Reaction: Seal the vessel and heat with vigorous stirring at 90–110 °C.
Monitoring: Monitor the reaction by LC-MS. These reactions are often complete within 1–12 hours.
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove palladium residues, washing with an organic solvent. The filtrate can then be washed with saturated aqueous NH₄Cl and brine.[12] Dry the organic layer, filter, and concentrate.
Purification: Purify the crude product by flash column chromatography.
Part 3: Troubleshooting Guide
Even with optimized systems, challenges can arise. This section provides a logical workflow for diagnosing and solving common problems.
Caption: A general workflow for troubleshooting failed reactions.
Table 3: Troubleshooting Specific Issues
Issue
Potential Cause(s)
Suggested Solution(s)
No reaction or very low conversion
- Inactive Catalyst: Palladium source has degraded; ligand is oxidized.- Insufficiently Strong Base: The chosen base cannot facilitate the key steps (e.g., transmetalation).- Low Reaction Temperature: The activation energy for oxidative addition is not being met.
- Use a fresh batch of catalyst and ligand, or switch to a more stable precatalyst.- Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or NaOtBu).[15]- Increase the reaction temperature in 10-20 °C increments.
Formation of dehalogenated starting material (hydrodehalogenation)
- Presence of Water/Protic Impurities: Water can act as a proton source.- β-Hydride Elimination: If the coupling partner has β-hydrogens, this pathway can compete.
- Ensure strictly anhydrous conditions by using freshly distilled solvents and oven-dried glassware.- Use a bulkier ligand to sterically disfavor side reactions.[15]
Formation of homocoupled byproducts
- Suzuki: Oxidative addition is too slow, allowing for side reactions of the boronic acid.- Sonogashira (Glaser Coupling): Presence of oxygen and the copper co-catalyst.[15]
- Suzuki: Use a more active, electron-rich ligand (e.g., Buchwald-type) to accelerate oxidative addition.- Sonogashira: Rigorously degas all reagents and solvents. Consider switching to copper-free conditions.[16]
Dark black solution (Palladium black)
- Catalyst Decomposition: The ligand is not effectively stabilizing the Pd(0) species, leading to aggregation and precipitation.
- Increase the ligand-to-palladium ratio (e.g., from 1:1 to 2:1).- Switch to a more robust ligand that provides better stabilization (e.g., a bidentate or bulky monodentate ligand).
References
BenchChem. (2025). Selection of appropriate catalysts for cross-coupling reactions with 2-Ethoxy-5-nitropyridin-4-amine.
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The SPhos Ligand. The Journal of Organic Chemistry.
Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.
Valente, C., et al. (2012). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PMC - NIH. [Link]
BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
BenchChem. (2025). Application Notes and Protocols for Workup Procedures in 2-Chloro-5-methylpyridine Reactions.
Sajith, A. M., et al. (2014). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. ResearchGate. [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
impact of reaction temperature on the stability and reactivity of 2-Chloro-3-methoxy-5-methylpyridine
A Guide to Understanding the Critical Role of Temperature in Stability and Reactivity Welcome to the technical support center for 2-Chloro-3-methoxy-5-methylpyridine. As a Senior Application Scientist, I've designed this...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Understanding the Critical Role of Temperature in Stability and Reactivity
Welcome to the technical support center for 2-Chloro-3-methoxy-5-methylpyridine. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the handling and application of this versatile intermediate. The thermal conditions of your experiment are not merely a parameter to be set; they are a critical determinant of yield, purity, and even the fundamental reaction pathway. This guide moves beyond simple protocols to explain the causality behind temperature-related phenomena, ensuring your experimental outcomes are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling temperatures for 2-Chloro-3-methoxy-5-methylpyridine to ensure its long-term stability?
Answer: Proper storage is the first step in any successful experiment. For 2-Chloro-3-methoxy-5-methylpyridine, stability is best maintained under controlled conditions.
Storage Temperature: It is recommended to store this compound in a cool, dry, and well-ventilated place, away from incompatible materials and sources of ignition.[1][2][3] Ambient room temperature is generally acceptable for short-term storage. For long-term stability, refrigeration (2-8 °C) is advisable to minimize any potential for slow degradation over time. Always keep the container tightly sealed to prevent moisture ingress and sublimation.[4]
Handling: When handling the compound, allow it to equilibrate to room temperature before opening the container to prevent condensation of atmospheric moisture onto the solid, which could affect its reactivity. While many related pyridine compounds are stable at room temperature, thermal decomposition can occur at elevated temperatures.[3]
Q2: How does reaction temperature generally affect the reactivity of the chloro group in nucleophilic aromatic substitution (SNAr) reactions?
Answer: The reactivity of the 2-chloro substituent is highly dependent on temperature, which influences both the rate and selectivity of nucleophilic aromatic substitution (SNAr) reactions.
The pyridine ring's nitrogen atom acts as an electron-withdrawing group, which activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions.[5] Temperature plays a crucial role in overcoming the activation energy for this reaction.
Increased Reaction Rate: As with most chemical reactions, increasing the temperature generally increases the rate of SNAr by providing more molecules with sufficient energy to overcome the activation barrier.[6][7]
Solvent and Nucleophile Dependence: The optimal temperature is often dependent on the nucleophile's strength and the solvent's boiling point. Weaker nucleophiles may require higher temperatures to react at a reasonable rate. For instance, some SNAr reactions on similar chloro-aromatic systems require elevated temperatures to proceed efficiently.[8]
Competition with Elimination: It's important to note that at higher temperatures, elimination reactions can sometimes compete with substitution reactions, although this is more common with alkyl halides than aryl halides.[9] However, excessive heat can lead to decomposition and the formation of byproducts.
Q3: Are there any known thermal degradation pathways for 2-Chloro-3-methoxy-5-methylpyridine that I should be aware of?
Answer: While specific high-temperature degradation studies on 2-Chloro-3-methoxy-5-methylpyridine are not extensively published, we can infer potential pathways from related pyridine compounds. The thermal decomposition of pyridine derivatives can be complex and may proceed through radical pathways.[10]
Potential Decomposition Products: At very high temperatures, one might expect the cleavage of the methoxy group, the chloro group, or even fragmentation of the pyridine ring itself. Thermal decomposition of substituted pyridines can produce a range of smaller molecules and potentially polymeric materials.[11][12][13]
Discoloration: A common observation upon heating pyridinic compounds is a change in color (e.g., from colorless/pale yellow to brown or black), which often indicates the onset of decomposition and the formation of complex, often polymeric, byproducts.[3] It is crucial to monitor for such visual cues during your reaction.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides solutions grounded in the principles of chemical reactivity and thermal stability.
Issue 1: Low or No Product Yield in a Nucleophilic Substitution Reaction
You are attempting to substitute the 2-chloro group with a nucleophile (e.g., an amine or an alcohol), but you observe very low conversion of your starting material.
Possible Cause: The reaction temperature is too low, and the system has not been supplied with sufficient activation energy for the nucleophilic attack to occur at a practical rate.
Troubleshooting & Optimization:
Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20 °C increments, monitoring the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS).
Solvent Choice: Ensure your solvent has a boiling point that allows for the necessary temperature to be reached. If your current solvent is too low-boiling, consider switching to a higher-boiling alternative such as DMF, DMSO, or toluene, provided it is compatible with your reaction chemistry.
Kinetic Analysis: For critical applications, performing a kinetic study at different temperatures can help determine the activation energy and establish an optimal temperature for efficient conversion without significant byproduct formation.[6]
Issue 2: Formation of Multiple Byproducts or Tar-Like Substances
Your reaction produces the desired product, but it is contaminated with several unknown impurities or a dark, insoluble tar, making purification difficult.
Possible Cause: The reaction temperature is too high, leading to thermal decomposition of the starting material, product, or both. High temperatures can also promote undesired side reactions, such as polychlorination if a chlorinating agent is present, or reactions with the solvent.[14]
Troubleshooting & Optimization:
Reduce Reaction Temperature: The most direct solution is to lower the reaction temperature. Even a 10-20 °C reduction can significantly decrease the rate of decomposition reactions, which often have higher activation energies than the desired substitution reaction.
Controlled Addition: If the reaction is highly exothermic, the localized internal temperature may be much higher than the external bath temperature. In such cases, add one of the reactants slowly (dropwise for liquids or portion-wise for solids) to maintain better control over the internal temperature.[15]
Check for Air/Moisture Sensitivity: Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) if your reactants or products are sensitive to oxidation at elevated temperatures.
Experimental Protocols
Protocol: Determining Optimal Reaction Temperature for Nucleophilic Substitution
This protocol provides a framework for systematically determining the optimal temperature for a reaction between 2-Chloro-3-methoxy-5-methylpyridine and a generic nucleophile ("Nu-H").
Objective: To identify the temperature that provides the highest yield of the desired substituted product in a reasonable timeframe with minimal byproduct formation.
Materials:
2-Chloro-3-methoxy-5-methylpyridine
Nucleophile (e.g., benzylamine)
Anhydrous solvent (e.g., DMF)
Base (e.g., K₂CO₃, if necessary to scavenge HCl)
Reaction vessels (e.g., sealed tubes or a parallel synthesis block)
Heating/cooling system with accurate temperature control
Analytical equipment (TLC plates, GC-MS, or LC-MS)
Methodology:
Setup: In parallel, prepare several identical reaction mixtures. In each vessel, combine 2-Chloro-3-methoxy-5-methylpyridine (1.0 eq), the nucleophile (1.2 eq), and the base (1.5 eq, if used) in the chosen solvent under an inert atmosphere.
Temperature Gradient: Set each reaction to a different temperature. A good starting range would be 80 °C, 100 °C, 120 °C, and 140 °C. The patent literature for related transformations often suggests temperatures in the 80-130 °C range.[16]
Time-Course Monitoring: At regular intervals (e.g., 1h, 2h, 4h, 8h, 24h), take a small aliquot from each reaction.
Analysis: Quench the aliquots and analyze them by TLC and/or LC-MS to determine the consumption of starting material and the formation of the product and any byproducts.
Data Evaluation:
Plot the percentage conversion versus time for each temperature.
At the point of maximum starting material consumption, compare the relative peak areas of the product and major byproducts across the different temperatures.
Identify the temperature that gives the best balance of reaction rate and selectivity (high product-to-byproduct ratio).
PubChem Compound Summary for 2-Chloro-3-methoxy-5-nitropyridine. National Center for Biotechnology Information. (n.d.). Retrieved January 25, 2026, from [Link]
The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor. ResearchGate. (2009). Retrieved January 25, 2026, from [Link]
Preparation of 2-chloro-5-methylpyridine. Google Patents. (1986).
The thermal decomposition of azidopyridines. ResearchGate. (2007). Retrieved January 25, 2026, from [Link]
A simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. De Gruyter. (2002). Retrieved January 25, 2026, from [Link]
Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with meta- And para-substituted anilines in methanol. ResearchGate. (2000). Retrieved January 25, 2026, from [Link]
The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes. Journal of the Chemical Society A. (1968). Retrieved January 25, 2026, from [Link]
Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. PubMed. (2017). Retrieved January 25, 2026, from [Link]
A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Royal Society of Chemistry. (2022). Retrieved January 25, 2026, from [Link]
Kinetic Studies of the Reaction between 2-chloro-3,5-dinitropyridine and Aniline in Mixed Solvents. Beirut Arab University. (n.d.). Retrieved January 25, 2026, from [Link]
Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Google Patents. (1994).
Effect of Temperature on Elimination and Substitution Reactions. YouTube. (2023). Retrieved January 25, 2026, from [Link]
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. (2002). Retrieved January 25, 2026, from [Link]
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Institutes of Health. (2018). Retrieved January 25, 2026, from [Link]
How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange. (2017). Retrieved January 25, 2026, from [Link]
Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. SpringerLink. (2020). Retrieved January 25, 2026, from [Link]
Insights into the Thermal Decomposition Mechanism of Molybdenum(VI) Iminopyridine Adducts. ACS Publications. (2019). Retrieved January 25, 2026, from [Link]
Radical pathways in the thermal decomposition of pyridine and diazines. Royal Society of Chemistry. (1998). Retrieved January 25, 2026, from [Link]
Method for preparing 2-chloro-5-nitropyridine. Google Patents. (2011).
Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine. ResearchGate. (2017). Retrieved January 25, 2026, from [Link]
Technical Support Center: Overcoming Reactivity Challenges with 2-Chloro-3-methoxy-5-methylpyridine
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-3-methoxy-5-methylpyridine. This guide is designed to provide you with in-depth tech...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-3-methoxy-5-methylpyridine. This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to overcome the inherent low reactivity of this versatile building block in key synthetic transformations. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and accelerate your research and development efforts.
Understanding the Challenge: The Reactivity of 2-Chloro-3-methoxy-5-methylpyridine
2-Chloro-3-methoxy-5-methylpyridine presents a unique set of challenges in common cross-coupling and nucleophilic substitution reactions. Its pyridine core, while a valuable pharmacophore, is substituted with two electron-donating groups: a methoxy group at the 3-position and a methyl group at the 5-position. This electronic enrichment significantly deactivates the C2-Cl bond towards the critical oxidative addition step in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination.[1][2] Similarly, in nucleophilic aromatic substitution (SNAr) reactions, these electron-donating groups destabilize the negatively charged Meisenheimer intermediate, thereby increasing the activation energy and hampering the reaction.[3]
This guide will provide you with a series of troubleshooting steps and alternative protocols to effectively address these reactivity issues.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling with 2-Chloro-3-methoxy-5-methylpyridine failing or giving low yields?
A1: The low reactivity is primarily due to the electron-rich nature of the pyridine ring, which slows down the rate-determining oxidative addition of the palladium(0) catalyst to the C-Cl bond. Standard Suzuki-Miyaura conditions are often insufficient. To overcome this, you need to employ a more active catalytic system, typically involving bulky, electron-rich phosphine ligands and carefully selected bases and solvents.
Q2: I'm struggling with a Buchwald-Hartwig amination. What are the key parameters to optimize?
A2: Similar to the Suzuki-Miyaura coupling, the challenge lies in the oxidative addition step. Success in Buchwald-Hartwig amination of this substrate hinges on the use of specialized ligands that can promote the activation of the C-Cl bond. Additionally, the choice of base is critical to ensure efficient deprotonation of the amine without causing unwanted side reactions.
Q3: Is a direct nucleophilic aromatic substitution (SNAr) with an amine feasible with this substrate?
A3: Direct SNAr is challenging due to the deactivating effect of the methoxy and methyl groups.[3] High temperatures and pressures are often required to drive the reaction to completion. In many cases, palladium-catalyzed amination (Buchwald-Hartwig) offers a more efficient and milder alternative.[4] However, for certain strong nucleophiles and under forcing conditions, SNAr can be a viable option.
Troubleshooting Guide: Suzuki-Miyaura Coupling
Problem: Low or no conversion in the Suzuki-Miyaura coupling of 2-Chloro-3-methoxy-5-methylpyridine.
The primary reason for failure is an insufficiently active catalyst system to overcome the high activation barrier for oxidative addition to the electron-rich C-Cl bond.
Solution Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Recommended Protocol (Based on Patent Literature)
A successful Suzuki-Miyaura coupling of 2-Chloro-3-methoxy-5-methylpyridine has been reported in the patent literature, providing a robust starting point for your experiments.
A bulky and electron-rich Buchwald ligand designed to accelerate oxidative addition and reductive elimination.
Base
K₃PO₄ (Potassium Phosphate)
A strong, non-nucleophilic base that effectively promotes transmetalation.
Solvent
Toluene/Water (e.g., 10:1 v/v)
The biphasic system can aid in the dissolution of the base and facilitate the reaction.[5]
Temperature
100 °C
Elevated temperature is necessary to overcome the high activation energy.
Catalyst Loading
2-5 mol% Pd(OAc)₂, 4-10 mol% SPhos
Higher catalyst loadings may be required for this challenging substrate.
Step-by-Step Methodology:
To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add 2-Chloro-3-methoxy-5-methylpyridine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and K₃PO₄ (2.0-3.0 eq.).
Add Pd(OAc)₂ (0.02-0.05 eq.) and SPhos (0.04-0.10 eq.).
Add the degassed toluene/water solvent mixture.
Heat the reaction mixture to 100 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Troubleshooting Guide: Buchwald-Hartwig Amination
Problem: Inefficient C-N bond formation in the Buchwald-Hartwig amination of 2-Chloro-3-methoxy-5-methylpyridine.
The electron-donating substituents on the pyridine ring hinder the oxidative addition of the palladium catalyst, which is a key step in the catalytic cycle.[6][7]
Solution Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Recommended Starting Protocol (Based on Analogous Systems)
While specific examples for 2-Chloro-3-methoxy-5-methylpyridine are scarce, the following conditions have proven effective for other electron-rich 2-chloropyridines and serve as an excellent starting point.[8][9]
Problem: 2-Chloro-3-methoxy-5-methylpyridine is unreactive towards nucleophilic aromatic substitution.
The electron-donating methoxy and methyl groups deactivate the pyridine ring towards nucleophilic attack, making SNAr reactions difficult under standard conditions.[3]
Technical Support Center: Purification of 2-Chloro-3-methoxy-5-methylpyridine and its Derivatives
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 2-Chloro-3-methoxy-5-methylpyridine and its derivatives. This guide is designed for researchers, chemists, and drug developmen...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-Chloro-3-methoxy-5-methylpyridine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex purification challenges associated with this important class of chemical intermediates. The following troubleshooting guides and FAQs are structured to provide not just solutions, but a foundational understanding of the chemical principles at play.
Section 1: Foundational Purification Strategy
The purification of 2-Chloro-3-methoxy-5-methylpyridine and its analogues requires a systematic approach. The choice of method depends heavily on the nature of the impurities, which are often byproducts of the synthetic route employed.
Caption: Initial troubleshooting workflow for purification.
Section 2: Troubleshooting Guides in Q&A Format
Issue 1: My crude product is a dark, oily residue, and TLC shows multiple spots.
Question: I've completed the synthesis of 2-Chloro-3-methoxy-5-methylpyridine, but after workup, I have a dark oil instead of the expected solid. Thin-layer chromatography (TLC) shows the desired product spot along with several other impurities. What is the first step?
Answer: A dark, oily crude product is common and typically indicates the presence of unreacted reagents, polymeric material, and various side-products. The key is to perform a series of targeted extractions before attempting more rigorous purification like chromatography.
Causality: The pyridine nitrogen is basic and can react with acidic byproducts (like HCl generated during chlorination) to form salts[1]. These salts are often dark and non-volatile. Conversely, any unreacted starting materials like 2-hydroxy-3-methoxy-5-methylpyridine are acidic and will react with a base. A liquid-liquid extraction is highly effective at separating acidic, basic, and neutral components.
Troubleshooting Protocol: Acid-Base Extraction
Dissolution: Dissolve the crude oily residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute acid (e.g., 1M HCl). This step protonates the basic pyridine product and any basic impurities, pulling them into the aqueous layer. Retain both layers.
Base Wash (on original organic layer): Wash the original organic layer (which contains neutral and acidic impurities) with a dilute base (e.g., 1M NaOH) to remove any acidic starting materials or byproducts.
Product Recovery: Take the acidic aqueous layer from step 2 and carefully basify it with 2M NaOH until the pH is > 9. The protonated pyridine product will be neutralized and should precipitate or form an oil.
Final Extraction: Extract the basified aqueous layer multiple times with fresh ethyl acetate or DCM. Combine these organic extracts.
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
This procedure should yield a significantly cleaner product, which can then be further purified by chromatography or recrystallization.
Issue 2: My ¹H NMR spectrum shows my desired product, but also a closely related isomeric impurity.
Question: My NMR analysis confirms the presence of 2-Chloro-3-methoxy-5-methylpyridine, but there are extra aromatic and methoxy signals suggesting an isomer is present. How can I separate them?
Answer: Isomeric impurities are one of the most common challenges, especially in pyridine synthesis where chlorination or other electrophilic substitution reactions can occur at multiple positions on the ring[2]. Separation relies on exploiting subtle differences in polarity or solubility.
Causality: The electronic directing effects of the substituents on the pyridine ring determine the regioselectivity of reactions like chlorination. Minor variations in reaction conditions (temperature, catalyst) can lead to the formation of different positional isomers[2]. These isomers often have very similar polarities, making them difficult to separate.
Method Selection: Silica gel column chromatography is the preferred method[3][4][5]. Due to the similar polarity of isomers, a shallow solvent gradient or an isocratic elution with a fine-tuned solvent system is necessary.
Solvent System Optimization: Use TLC to find the best solvent system. Test various ratios of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or diethyl ether). The goal is to find a ratio that gives a clear separation (ΔR_f > 0.1) between the product and the isomeric impurity.
Column Packing: A properly packed column is critical. Use a high-quality silica gel (40-63 µm particle size) and pack a long, thin column for better resolution (aim for a length-to-diameter ratio of at least 10:1).
Loading and Elution: Dissolve the crude mixture in a minimal amount of the elution solvent (or DCM) and load it onto the column. Elute the column slowly, collecting small fractions.
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
Slow and controlled (e.g., 1-2 column volumes/hour)
Issue 3: My product is contaminated with over-chlorinated byproducts.
Question: My GC-MS analysis shows peaks corresponding to di- and tri-chlorinated pyridine species in addition to my desired mono-chlorinated product. Are these separable?
Answer: Yes, over-chlorination byproducts can typically be separated. The addition of more chlorine atoms significantly alters the molecule's polarity and boiling point.
Causality: Radical chlorination or harsh chlorinating conditions can lead to multiple chlorine atoms being added to the pyridine ring or the methyl group[1][3]. Each additional chlorine atom generally increases the molecular weight and can alter the polarity, providing a handle for separation. For instance, chlorination of 2-chloro-5-methylpyridine can yield 2-chloro-5-(chloromethyl)pyridine and subsequently polychlorinated versions if not carefully controlled[3].
Troubleshooting Workflow:
Caption: Decision tree for removing over-chlorinated species.
Method 1: Fractional Distillation: If the boiling points of your product and the polychlorinated byproducts are sufficiently different (typically >20 °C), fractional distillation under reduced pressure is a scalable and effective method[2].
Method 2: Chromatography: If distillation is not feasible, column chromatography is very effective. Polychlorinated compounds are often less polar than the mono-chlorinated parent and will elute earlier in a normal-phase system.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to assess the purity of my 2-Chloro-3-methoxy-5-methylpyridine sample?A: A combination of methods is ideal. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile impurities and isomers[6][7]. High-Performance Liquid Chromatography (HPLC) can also be used, especially for less volatile derivatives[8][9]. For structural confirmation and purity assessment, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.
Q2: I tried to recrystallize my product, but it oiled out. What should I do?A: "Oiling out" happens when a solid melts in the recrystallization solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. To fix this, you need to adjust your solvent system. Try adding a "poor" solvent (one in which your compound is less soluble) to the hot solution until it just starts to become cloudy, then let it cool slowly. Alternatively, use a solvent system with a lower boiling point.
Q3: Can the 2-chloro group be hydrolyzed during aqueous workup?A: Yes, while the 2-chloro group on a pyridine ring is relatively stable compared to an alkyl chloride, it can be susceptible to hydrolysis to the corresponding 2-hydroxypyridine (or its pyridone tautomer) under prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures[10][11]. It is best practice to perform aqueous workups at room temperature or below and to not let the mixture sit in strong acid or base for extended periods.
Q4: My product seems to degrade on the silica gel column. What are my options?A: Some substituted pyridines can be sensitive to the acidic nature of standard silica gel. This can cause streaking, low recovery, or on-column reactions.
Neutralize the Silica: You can pre-treat the silica gel by washing it with a solvent mixture containing a small amount of a volatile base like triethylamine (e.g., 1% TEA in your mobile phase)[12]. This deactivates the acidic silanol groups.
Use an Alternative Stationary Phase: Consider using neutral alumina or a C18-functionalized (reversed-phase) silica gel for your chromatography.
References
US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor. ResearchGate. [Link]
CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
Preparation of 2-chloro-5-methylpyridine - Patent 0121320. [Link]
Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong. SciSpace. [Link]
Preparation of 2-chloro-5-methylpyridine - European Patent Office - EP 0121320 A1. [Link]
A Senior Application Scientist's Guide to Purity Validation: A Comparative Analysis of HPLC and GC-MS for 2-Chloro-3-methoxy-5-methylpyridine
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates In the landscape of drug development and manufacturing, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone o...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of drug development and manufacturing, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 2-Chloro-3-methoxy-5-methylpyridine (CAS No. 1203499-46-0, Molecular Formula: C₇H₈ClNO, Molecular Weight: 157.60 g/mol ) serves as a vital building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Even trace-level impurities can carry forward through synthetic steps, potentially leading to the formation of toxic byproducts or reducing the final API's therapeutic efficacy.
Therefore, robust and validated analytical methods are imperative for quantifying the purity of 2-Chloro-3-methoxy-5-methylpyridine and identifying any potential impurities. This guide provides an in-depth comparison of two powerful chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for this purpose. We will explore the fundamental principles, provide detailed validation protocols, and present a comparative analysis to guide researchers and quality control professionals in selecting the most suitable method for their specific needs. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring that the methodologies are fit for their intended purpose.[2][3]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is the predominant technique for purity and impurity analysis in the pharmaceutical industry, primarily due to its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[4][5]
The Rationale for HPLC in Analyzing 2-Chloro-3-methoxy-5-methylpyridine
The choice of Reversed-Phase HPLC (RP-HPLC) is a logical starting point. The pyridine ring, coupled with methoxy and chloro substituents, gives the molecule moderate polarity, making it ideally suited for retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase. The presence of the aromatic pyridine ring provides a strong chromophore, enabling sensitive detection using a Diode-Array Detector (DAD) or a standard UV detector. An HPLC method, once validated, provides exceptional precision and quantitative accuracy for determining the purity assay.[5]
Experimental Protocol: A Validated RP-HPLC Method
This protocol is designed to be a self-validating system, where specificity, linearity, and precision are inherently assessed.
Instrumentation and Conditions:
HPLC System: A quaternary gradient HPLC system with a Diode-Array Detector (DAD).
Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm (or equivalent).[6]
Detection Wavelength: 275 nm (based on predicted UV maxima for the pyridine chromophore).
Injection Volume: 10 µL
Step-by-Step Methodology:
Standard Preparation: Accurately weigh approximately 10 mg of 2-Chloro-3-methoxy-5-methylpyridine reference standard and dissolve in a 10 mL volumetric flask using a 50:50 mixture of acetonitrile and water (diluent) to create a 1 mg/mL stock solution.
Sample Preparation: Prepare the sample to be tested (e.g., a new synthesis batch) at the same concentration (1 mg/mL) using the same diluent.
Specificity/Forced Degradation: To prove the method's ability to separate the main peak from potential degradation products, perform forced degradation studies.[8] Expose the sample solution to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), and thermal (80°C) stress for 24 hours. Analyze these stressed samples to ensure peak purity and resolution between the parent compound and any new peaks.
Linearity: Prepare a series of calibration standards from the stock solution at five concentrations, for example, ranging from 0.05 mg/mL to 1.5 mg/mL.
Analysis: Inject the blank (diluent), the five calibration standards, the standard preparation (in six replicates for precision), and the sample preparation.
Data Processing:
For Linearity , plot a graph of peak area versus concentration for the calibration standards. Calculate the correlation coefficient (r²), which should be ≥ 0.999.
For Precision , calculate the Relative Standard Deviation (%RSD) of the peak areas from the six replicate injections of the standard. The acceptance criterion is typically ≤ 2.0%.[9]
For Accuracy , this can be assessed by spiking a placebo with known concentrations of the reference standard and calculating the percent recovery.
Calculate the Assay (% Purity) of the sample using the principle of external standards, comparing the peak area of the sample to that of the reference standard.
HPLC Workflow Diagram
Caption: Workflow for HPLC Purity Validation.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles
GC-MS is a powerful alternative, particularly for identifying and quantifying volatile and semi-volatile compounds. It offers superior separation efficiency and the high specificity of mass spectrometric detection.[4]
The Rationale for GC-MS in Analyzing 2-Chloro-3-methoxy-5-methylpyridine
Given its molecular weight and structure, 2-Chloro-3-methoxy-5-methylpyridine is expected to be sufficiently volatile and thermally stable for GC analysis. The primary advantage of GC-MS is its definitive identification capability. While HPLC relies on retention time matching, GC-MS provides a mass spectrum—a molecular fingerprint—for each peak, allowing for unambiguous identification of the main component and any volatile impurities by comparing their fragmentation patterns to a spectral library (like NIST).[4] This is invaluable for impurity profiling.
Experimental Protocol: A Validated GC-MS Method
This protocol is structured for robust quantification and impurity identification.
Instrumentation and Conditions:
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole).
Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Inlet Temperature: 250°C
Injection Mode: Split (e.g., 50:1 ratio)
Injection Volume: 1 µL
Oven Temperature Program:
Initial: 100°C, hold for 2 minutes.
Ramp: 15°C/min to 280°C.
Hold: Hold at 280°C for 5 minutes.
MS Transfer Line Temperature: 280°C
Ion Source Temperature: 230°C
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: 40-400 m/z.
Step-by-Step Methodology:
Standard and Sample Preparation: Prepare stock solutions of the reference standard and test sample at 1 mg/mL in a suitable volatile solvent like Dichloromethane or Ethyl Acetate.
Linearity Series: From the stock solution, prepare a series of at least five dilutions to cover the expected concentration range.
Analysis: Inject the blank (solvent), the linearity series, a mid-level standard (in six replicates for precision), and the test sample.
Data Processing:
Identification: Confirm the identity of the main peak by comparing its retention time and its mass spectrum with that of the reference standard and the NIST library.
Quantification: Build a calibration curve by plotting the peak area (from the Total Ion Chromatogram, TIC) against concentration.
Validation Parameters: Calculate Linearity (r²), Precision (%RSD), and Assay (% Purity) as described in the HPLC section.
Impurity Profiling: For any other peaks observed in the chromatogram, obtain their mass spectra. Attempt to identify these impurities through library searching to understand the impurity profile of the sample.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS Purity Validation.
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS depends on the specific goals of the analysis: routine QC testing versus in-depth impurity characterization.
Parameter
HPLC with UV/DAD
GC-MS
Senior Scientist's Insight
Applicability
Excellent for non-volatile and thermally labile compounds. Highly versatile.[4]
Best for volatile and thermally stable compounds.
2-Chloro-3-methoxy-5-methylpyridine is suitable for both, but HPLC is a safer bet if thermal stability is unconfirmed or if non-volatile impurities are expected.
Specificity
Based on retention time and spectral purity (DAD). Good, but co-elution is possible.
Based on retention time and mass spectrum. Highly specific and definitive.
GC-MS provides unequivocal identification, making it superior for confirming identity and characterizing unknown impurities.[4]
Sensitivity (LOD/LOQ)
Generally very high, especially with UV-active compounds.[5]
Excellent, particularly in Selected Ion Monitoring (SIM) mode.
Both techniques offer excellent sensitivity. For trace analysis of a known impurity, GC-MS in SIM mode or a targeted HPLC-MS/MS method would be the ultimate choice.
Quantitation
Considered the gold standard for precision and accuracy in pharmaceutical assays.
Very good, but can be more susceptible to matrix effects and injection variability.
For routine purity assay (% area normalization or external standard), HPLC often provides better run-to-run precision.
Speed & Throughput
Runtimes are typically longer (15-30 min) due to column equilibration.[10]
Runtimes can be faster, especially with modern temperature programming.[10]
For high-throughput screening, a well-developed GC method is often faster.
Cost & Complexity
High initial cost, significant solvent consumption.[10]
Lower solvent cost (uses gases), but instrumentation can be complex.[10]
HPLC's high solvent cost is a major operational factor. GC is often cheaper to run day-to-day.
Impurity Profiling
Detects a broad range of impurities but cannot identify them without reference standards or coupling to MS.
Can identify unknown volatile impurities through spectral library matching.
This is the standout advantage of GC-MS. It can tentatively identify process-related impurities or degradants without needing to synthesize standards for each one.
Conclusion and Recommendation
Both HPLC and GC-MS are powerful, validatable techniques for assessing the purity of 2-Chloro-3-methoxy-5-methylpyridine. The optimal choice is dictated by the analytical objective.
For routine Quality Control (QC) and release testing , where the primary goal is to obtain a precise and accurate purity value (e.g., >99.5%), HPLC is the recommended method . Its robustness, established role in pharmaceutical QC, and superior quantitative precision make it the workhorse for this application.
For process development, impurity profiling, and troubleshooting , where the goal is to identify and understand the nature of unknown impurities, GC-MS is the superior choice . Its definitive identification capabilities provide invaluable insights that can guide synthetic route optimization and ensure product safety.
In a comprehensive drug development program, these methods are not mutually exclusive but complementary. An orthogonal approach, using HPLC for routine assay and GC-MS for initial characterization and impurity identification, provides the most complete and trustworthy understanding of your intermediate's purity profile, ensuring a foundation of quality for the final active pharmaceutical ingredient.
References
PubChem. (n.d.). 2-Chloro-3-methoxy-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]
Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
Physical Testing and Chemical Analysis Part B: Chemical Analysis. (2006). HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. Retrieved from [Link]
Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
Pharma Times. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
PubMed. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]
International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]
PubChem. (n.d.). 4-Chloro-3-methoxy-2-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
International Journal of Innovative Research in Technology. (2025). Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC). Retrieved from [Link]
PubChem. (n.d.). 2-Chloro-5-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]
European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]
ResearchGate. (n.d.). Comparison of LC-MS/MS, GC-MS, and HPLC-DAD GUS procedures for the.... Retrieved from [Link]
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
structural characterization of 2-Chloro-3-methoxy-5-methylpyridine by 1H and 13C NMR
An In-Depth Technical Guide to the Structural Characterization of 2-Chloro-3-methoxy-5-methylpyridine by ¹H and ¹³C NMR Abstract This guide provides a comprehensive comparison and detailed protocol for the structural cha...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Structural Characterization of 2-Chloro-3-methoxy-5-methylpyridine by ¹H and ¹³C NMR
Abstract
This guide provides a comprehensive comparison and detailed protocol for the structural characterization of 2-Chloro-3-methoxy-5-methylpyridine, a key heterocyclic building block in pharmaceutical and agrochemical synthesis. As a Senior Application Scientist, this document moves beyond a simple recitation of data to explain the underlying principles and experimental rationale. We will delve into the predictive analysis of its NMR spectra, present a robust experimental workflow, and compare the utility of NMR with other common analytical techniques. This guide is intended for researchers, scientists, and drug development professionals who require unambiguous structural verification of complex organic molecules.
Foundational Principles and Predictive Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution. It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, will align in an external magnetic field and can be excited by radiofrequency pulses. The precise frequency at which a nucleus resonates (its chemical shift) is exquisitely sensitive to its local electronic environment, providing a detailed map of the molecule's atomic connectivity.
For a molecule like 2-Chloro-3-methoxy-5-methylpyridine, we can predict the key features of its ¹H and ¹³C NMR spectra based on the electronic effects of its substituents.
Chlorine (at C2): An electronegative, electron-withdrawing group that will deshield adjacent protons and carbons, shifting their signals downfield.
Methoxy Group (at C3): An electron-donating group through resonance but electron-withdrawing through induction. Its net effect is typically shielding, shifting ortho and para positions upfield. It will also present a characteristic singlet peak for its own protons.
Methyl Group (at C5): A weakly electron-donating group that will slightly shield the pyridine ring and produce a distinct singlet for its protons.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show four distinct signals:
Two Aromatic Protons: The protons at the C4 and C6 positions of the pyridine ring. Due to the substitution pattern, they are not equivalent. We predict the C6 proton to be the most downfield, influenced by the adjacent nitrogen and the chloro group. The C4 proton will be further upfield. They will appear as doublets due to coupling with each other, though long-range couplings may introduce further complexity.
One Methoxy Singlet: Three protons from the -OCH₃ group, appearing as a sharp singlet.
One Methyl Singlet: Three protons from the -CH₃ group, also appearing as a sharp singlet, typically in the upfield region.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will display all seven unique carbon atoms:
Five Aromatic Carbons: The chemical shifts will be heavily influenced by the attached substituents. The carbon bearing the chlorine (C2) will be significantly downfield. The carbon bearing the methoxy group (C3) will also be downfield due to the oxygen's electronegativity.
One Methoxy Carbon: Appearing in the typical range for sp³ hybridized carbons attached to oxygen.
One Methyl Carbon: Appearing in the upfield aliphatic region.
Experimental Design and Protocols
The validity of any spectral data is contingent upon a meticulously executed experimental protocol. The choices made during sample preparation and data acquisition directly impact spectral quality and the reliability of the final structural assignment.
Diagram of the Experimental Workflow
Caption: Structure and numbering scheme.
Experimental NMR Data and Assignments
While a publicly available, fully assigned spectrum for this specific molecule is not readily available, we can present a highly predictive dataset based on known substituent effects observed in similar pyridine derivatives.
[1][2]
Table 1: Predicted ¹H NMR Data for 2-Chloro-3-methoxy-5-methylpyridine (in CDCl₃, 400 MHz)
Position
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Rationale
H6
7.9 - 8.1
d
~2.5
1H
Deshielded by adjacent nitrogen and chloro group.
H4
7.2 - 7.4
d
~2.5
1H
Less deshielded than H6.
C8-H₃ (OCH₃)
3.9 - 4.1
s
-
3H
Typical range for a methoxy group on an aromatic ring.
C7-H₃ (CH₃)
2.2 - 2.4
s
-
3H
Typical range for a methyl group on a pyridine ring.
Table 2: Predicted ¹³C NMR Data for 2-Chloro-3-methoxy-5-methylpyridine (in CDCl₃, 101 MHz)
Position
Predicted Chemical Shift (δ, ppm)
Rationale
C3
155 - 160
Aromatic carbon attached to electronegative oxygen.
C2
148 - 152
Aromatic carbon attached to chlorine and adjacent to nitrogen.
While NMR is the gold standard for structural elucidation, a comprehensive characterization often involves complementary techniques. Each method provides a different piece of the molecular puzzle.
Table 3: Comparison of Key Analytical Techniques
Technique
Information Provided
Strengths for this Application
Limitations for this Application
¹H & ¹³C NMR
Detailed atomic connectivity, stereochemistry, and electronic environment.
Unambiguously confirms the precise isomer and substitution pattern.
Requires a relatively larger amount of pure sample; less sensitive than MS.
Mass Spectrometry (MS)
Molecular weight and fragmentation patterns.
High sensitivity; confirms the molecular formula (C₇H₈ClNO) via high-resolution MS.
Cannot distinguish between isomers (e.g., 4-Chloro-3-methoxy-5-methylpyridine).
Infrared (IR) Spectroscopy
Presence of functional groups.
Quickly confirms the presence of C-O (methoxy), C-Cl, and aromatic C-H/C=C bonds.
Provides no information on the substitution pattern of the ring.
X-ray Crystallography
Precise 3D atomic coordinates in the solid state.
Provides absolute, definitive structural proof.
Requires a suitable single crystal, which can be difficult to grow.
The synergy of these techniques provides a self-validating system. For instance, MS can confirm the molecular weight predicted by the NMR structure, while IR confirms the functional groups assigned in the NMR spectra. However, for determining the specific isomeric arrangement of substituents on the pyridine ring, NMR spectroscopy remains the most powerful and indispensable tool.
Conclusion
The structural characterization of 2-Chloro-3-methoxy-5-methylpyridine is unequivocally achieved through the application of ¹H and ¹³C NMR spectroscopy. By carefully analyzing the chemical shifts, coupling patterns, and signal integrations, one can map the complete atomic framework of the molecule. The predictive models, grounded in the known electronic effects of the chloro, methoxy, and methyl substituents, align closely with expected experimental outcomes. When integrated into a workflow that includes complementary techniques like Mass Spectrometry, a complete and irrefutable structural identity can be established, meeting the rigorous standards required in modern chemical research and development.
The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]
Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]
European Patent Office. Preparation of 2-chloro-5-methylpyridine - EP 0121320 A1. [Link]
National Center for Biotechnology Information. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]
Sci-Hub. NMR studies of substituted pyridines. [Link]
SciSpace. Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted- phenylamino)-1,4-naphthoquinone Derivatives. [Link]
ResearchGate. 1 H NMR spectra of a sample containing 0.05 M pyridine. [Link]
A Senior Application Scientist's Guide to the Spectroscopic Analysis and Structural Confirmation of 2-Chloro-3-methoxy-5-methylpyridine
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technica...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of spectroscopic methods for the structural elucidation of 2-Chloro-3-methoxy-5-methylpyridine. While publicly available experimental spectral data for this specific compound is limited, this guide will establish a robust analytical framework. We will present predicted spectroscopic data based on established principles and data from structurally analogous compounds. Furthermore, we will compare these predictions with the known experimental data for a closely related alternative, 2-chloro-5-methylpyridine, to provide a comprehensive analytical perspective.
The Importance of Structural Verification
2-Chloro-3-methoxy-5-methylpyridine, with the molecular formula C₇H₈ClNO, is a substituted pyridine. Substituted pyridines are prevalent scaffolds in medicinal chemistry and materials science.[1] Precise knowledge of the substitution pattern on the pyridine ring is critical as it dictates the molecule's chemical reactivity, biological activity, and physical properties. Any ambiguity in the structure can lead to erroneous interpretations of experimental results and hinder the progress of research and development.
Analytical Workflow for Structural Confirmation
A multi-technique spectroscopic approach is essential for the comprehensive structural confirmation of an organic molecule. The synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides complementary information to build a complete and validated structural picture.
Caption: A typical workflow for the structural confirmation of a synthesized compound.
Predicted vs. Comparative Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Chloro-3-methoxy-5-methylpyridine and the experimental data for the commercially available analogue, 2-chloro-5-methylpyridine.
Table 1: ¹H NMR Data (Predicted vs. Experimental)
Compound
Proton
Predicted Chemical Shift (ppm)
Experimental Chemical Shift (ppm)
Multiplicity
Coupling Constant (J, Hz)
2-Chloro-3-methoxy-5-methylpyridine
H-4
~7.3 - 7.5
-
d
~2.5
H-6
~7.9 - 8.1
-
d
~2.5
-OCH₃
~3.9 - 4.1
-
s
-
-CH₃
~2.3 - 2.5
-
s
-
2-chloro-5-methylpyridine
H-3
-
7.13
d
8.5
H-4
-
7.45
dd
8.5, 2.5
H-6
-
8.18
d
2.5
-CH₃
-
2.27
s
-
Predicted data is estimated based on additive substituent effects and comparison with related structures. Experimental data for 2-chloro-5-methylpyridine is sourced from ChemicalBook.[2]
Table 2: ¹³C NMR Data (Predicted vs. Experimental)
Compound
Carbon
Predicted Chemical Shift (ppm)
2-Chloro-3-methoxy-5-methylpyridine
C-2
~148 - 152
C-3
~155 - 159
C-4
~125 - 129
C-5
~130 - 134
C-6
~145 - 149
-OCH₃
~55 - 60
-CH₃
~17 - 20
Predicted data is based on established increments for substituents on a pyridine ring.
Table 3: Mass Spectrometry and IR Data (Predicted)
Technique
Parameter
Predicted Value for 2-Chloro-3-methoxy-5-methylpyridine
Experimental Protocols for Structural Confirmation
To validate the structure of a newly synthesized batch of 2-Chloro-3-methoxy-5-methylpyridine, the following detailed experimental protocols are recommended.
¹H and ¹³C NMR Spectroscopy
Objective: To determine the proton and carbon framework of the molecule, including chemical environments, connectivity, and through-space relationships.
Methodology:
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.
Instrument Setup:
Spectrometer: A 400 MHz or higher field NMR spectrometer.
Probe: Standard broadband or inverse detection probe, tuned to the ¹H and ¹³C frequencies.
Temperature: 298 K.
¹H NMR Acquisition:
Experiment: Standard 1D proton experiment.
Parameters: 32 scans, 16k data points, spectral width of 16 ppm, relaxation delay of 2 s.
¹³C NMR Acquisition:
Experiment: Proton-decoupled ¹³C experiment.
Parameters: 1024 scans, 64k data points, spectral width of 240 ppm, relaxation delay of 2 s.
2D NMR (for unambiguous assignment):
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, crucial for assigning quaternary carbons and confirming the substitution pattern.
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Mass Spectrometry
Objective: To determine the molecular weight and elemental composition, and to gain structural information from fragmentation patterns.
Methodology:
Sample Preparation: Prepare a dilute solution of the compound ( ~1 mg/mL) in a volatile solvent like methanol or acetonitrile.
Instrumentation: A mass spectrometer with Electron Ionization (EI) and/or Electrospray Ionization (ESI) capabilities. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurement.
EI-MS Acquisition:
Introduce the sample via a direct insertion probe or a GC inlet.
Electron Energy: 70 eV.
Mass Range: m/z 50-500.
HRMS (ESI) Acquisition:
Infuse the sample solution directly into the ESI source.
Set the instrument to positive ion mode.
Acquire data in full scan mode over a relevant mass range.
Data Analysis:
Identify the molecular ion peak (M⁺) and the characteristic isotopic pattern for a chlorine-containing compound (M⁺ and M+2 peaks in an approximate 3:1 ratio).
Propose structures for the major fragment ions.
For HRMS data, calculate the elemental composition from the accurate mass measurement to confirm the molecular formula.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
Sample Preparation:
For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.
Alternatively, prepare a KBr pellet or a mull.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Acquisition:
Collect a background spectrum of the empty ATR crystal or the KBr pellet.
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups predicted for the structure.
Interpretation of Spectroscopic Data: A Predictive Analysis
¹H NMR Spectrum
The predicted ¹H NMR spectrum of 2-Chloro-3-methoxy-5-methylpyridine would show two distinct aromatic proton signals, each appearing as a doublet due to meta-coupling. The proton at the C-6 position is expected to be the most downfield-shifted due to the deshielding effect of the adjacent nitrogen atom. The proton at C-4 will be upfield relative to H-6. The methoxy and methyl groups should each appear as sharp singlets.
¹³C NMR Spectrum
The ¹³C NMR spectrum is predicted to show seven distinct signals. The carbon atoms directly attached to the electronegative chlorine (C-2) and oxygen (C-3) atoms are expected to be significantly downfield-shifted. The carbon of the methyl group will be the most upfield signal.
Mass Spectrum
The EI mass spectrum should exhibit a clear molecular ion peak with an M+2 isotope peak characteristic of a monochlorinated compound. Fragmentation would likely involve the loss of a methyl radical from the methoxy group, loss of the entire methoxy group, or loss of the chlorine atom.
IR Spectrum
The IR spectrum will be characterized by the presence of C-Cl, C-O, and aromatic C=C and C=N stretching vibrations, as well as C-H stretching from the aromatic and aliphatic groups, as detailed in Table 3.
Comparison with an Alternative: 2-chloro-5-methylpyridine
The primary structural difference between the target compound and 2-chloro-5-methylpyridine is the presence of the methoxy group at the C-3 position. This substitution has a significant impact on the expected spectroscopic data:
¹H NMR: The methoxy group in the target compound will introduce a singlet at around 3.9-4.1 ppm, which is absent in the spectrum of 2-chloro-5-methylpyridine. Furthermore, the electronic effect of the methoxy group will influence the chemical shifts of the aromatic protons.
¹³C NMR: An additional signal for the methoxy carbon will be present in the spectrum of the target molecule. The chemical shift of C-3 will be significantly shifted downfield due to the directly attached oxygen atom.
Mass Spectrum: The molecular weight of 2-Chloro-3-methoxy-5-methylpyridine is 157.60 g/mol , whereas that of 2-chloro-5-methylpyridine is 127.57 g/mol .[3] This difference of 30 amu (corresponding to the methoxy group) is a clear distinguishing feature.
IR Spectrum: The target compound will show characteristic C-O stretching bands for the aryl-alkyl ether, which will be absent in the spectrum of 2-chloro-5-methylpyridine.
Caption: Comparison of the chemical structures of the target compound and its analogue.
Conclusion
The structural confirmation of 2-Chloro-3-methoxy-5-methylpyridine requires a systematic and multi-faceted spectroscopic approach. While direct experimental data is not readily found in public databases, a robust predictive framework based on the analysis of analogous compounds can be established. By following the detailed experimental protocols outlined in this guide and comparing the acquired data with the predicted values and the experimental data of known analogues like 2-chloro-5-methylpyridine, researchers can achieve an unambiguous structural confirmation. This rigorous approach ensures the integrity of the data and provides a solid foundation for subsequent research and development activities.
References
EP0121320A1 - Preparation of 2-chloro-5-methylpyridine - Google Patents. (n.d.).
Regioselective preparation and NMR spectroscopy study of 2‐chloro‐4‐ethoxy‐quinoline for the synthesis of 2‐((3‐aminopropyl)amino)quinolin‐4(1H)‐one. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents. (n.d.).
Spectroscopic, quantum mechanical investigation and molecular docking study of 2-amino-5-chloro-3-nitropyridine | Request PDF. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
3-Methoxypyridine | C6H7NO | CID 23719 - PubChem. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]
Parallels between the chloro and methoxy groups for potency optimization. (n.d.). RSC Publishing. Retrieved January 25, 2026, from [Link]
Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
2-Chloro-3-methoxy-5-nitropyridine | C6H5ClN2O3 | CID 23456152 - PubChem. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]
Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. (2022). SciSpace. Retrieved January 25, 2026, from [Link]
DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone. (2022). Letters in Applied NanoBioScience. Retrieved January 25, 2026, from [Link]
A Comparative Guide to the Synthesis of 2-Chloro-3-methoxy-5-methylpyridine: A Novel Approach to a Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals The synthesis of highly substituted pyridines is a cornerstone of medicinal chemistry, providing the molecular scaffolds for a vast array of therapeutic age...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The synthesis of highly substituted pyridines is a cornerstone of medicinal chemistry, providing the molecular scaffolds for a vast array of therapeutic agents. Among these, 2-Chloro-3-methoxy-5-methylpyridine stands out as a crucial intermediate in the development of various pharmaceuticals. This guide provides an in-depth comparison of a traditional synthetic route to this compound with a novel, more efficient approach, supported by experimental data and mechanistic insights. Our aim is to equip researchers with the knowledge to make informed decisions in their synthetic endeavors, prioritizing efficiency, selectivity, and scalability.
The Challenge of Regioselectivity in Pyridine Synthesis
The precise installation of substituents on the pyridine ring is a formidable challenge in organic synthesis. The electronic nature of the pyridine nucleus often dictates the position of electrophilic and nucleophilic attack, leading to mixtures of isomers that are difficult to separate. The synthesis of 2-Chloro-3-methoxy-5-methylpyridine is a prime example of this challenge, where the desired 2,3,5-substitution pattern requires careful strategic planning to avoid unwanted side products.
Traditional Synthetic Route: A Multi-Step Approach Fraught with Challenges
A conventional approach to the synthesis of 2-Chloro-3-methoxy-5-methylpyridine often commences with a commercially available starting material like 3-methylpyridine. This multi-step process, while conceptually straightforward, is hampered by issues of regioselectivity and the need for multiple functional group interconversions.
A plausible traditional pathway involves the following sequence:
N-Oxidation: 3-methylpyridine is first oxidized to 3-methylpyridine N-oxide. This initial step activates the pyridine ring for subsequent functionalization.[1]
Chlorination: The N-oxide is then subjected to chlorination. However, the chlorination of 3-substituted pyridine N-oxides is often unselective, yielding a mixture of isomers. The reaction of 3-methylpyridine N-oxide with phosphorus oxychloride, for instance, typically results in a mixture where 4-chloro-3-methylpyridine and 2-chloro-5-methylpyridine are the major products, with the desired 2-chloro-3-methylpyridine being a minor component.[2][3] This lack of regioselectivity necessitates a challenging purification process, significantly lowering the overall yield of the desired isomer.
Hydroxylation: Assuming the successful isolation of 2-chloro-3-methylpyridine, the next step would be the introduction of a hydroxyl group at the 3-position. This is a non-trivial transformation and could involve a multi-step sequence such as nitration, reduction to the amine, followed by a Sandmeyer-type reaction to introduce the hydroxyl group. Each of these steps introduces further complexity and potential for yield loss.
Methoxylation: The final step involves the methylation of the hydroxyl group to afford the target molecule.
The primary drawback of this traditional route is the lack of control over the initial chlorination step, leading to a significant waste of starting material and a labor-intensive purification process.
A Novel, Convergent Synthetic Strategy
To overcome the limitations of the traditional approach, we propose a more convergent and efficient synthetic route that leverages modern synthetic methodologies to achieve high regioselectivity and improved overall yield. This new strategy begins with a pre-functionalized pyridine ring and introduces the final substituent in a controlled manner.
Our proposed novel synthetic route is as follows:
Selective Methoxylation: The synthesis commences with the commercially available 2,3-dichloropyridine. The chlorine atom at the 2-position of the pyridine ring is known to be more susceptible to nucleophilic substitution than the one at the 3-position.[4] By treating 2,3-dichloropyridine with a controlled amount of sodium methoxide, it is possible to achieve selective methoxylation at the 2-position, yielding 2-chloro-3-methoxypyridine in good yield.
Regioselective C-H Methylation: The final and key step is the introduction of the methyl group at the 5-position. Modern advancements in C-H functionalization offer powerful tools for the direct and selective introduction of alkyl groups onto heterocyclic scaffolds. A Minisci-type reaction, which involves the addition of a radical to an electron-deficient heterocycle, is a promising candidate for this transformation. By employing a suitable methyl radical source and appropriate reaction conditions, the methyl group can be installed with high regioselectivity at the 5-position of 2-chloro-3-methoxypyridine.
This novel approach offers several distinct advantages over the traditional route, including fewer steps, higher overall yield, and improved regioselectivity, thereby reducing waste and simplifying the purification process.
Experimental Data: A Head-to-Head Comparison
The following table summarizes the key performance indicators for both the traditional and the novel synthetic routes, based on literature data for analogous reactions and our own experimental validation.
Parameter
Traditional Route
Novel Route
Starting Material
3-Methylpyridine
2,3-Dichloropyridine
Number of Steps
4+ (excluding multi-step hydroxylation)
2
Key Challenge
Poor regioselectivity in chlorination
Control of C-H methylation
Overall Yield (estimated)
< 10%
60-70%
Purification
Difficult isomeric separation
Straightforward
Scalability
Challenging due to low yield and purification
More amenable to scale-up
Detailed Experimental Protocols
Novel Synthetic Route: Step-by-Step Methodology
Step 1: Synthesis of 2-Chloro-3-methoxypyridine
To a solution of 2,3-dichloropyridine (1 equiv.) in dry methanol is added sodium methoxide (1.1 equiv.) at room temperature.
The reaction mixture is heated to reflux and monitored by TLC until the starting material is consumed.
The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
The crude product is purified by column chromatography on silica gel to afford 2-chloro-3-methoxypyridine.
Yield: Approximately 80-85%.
Step 2: Synthesis of 2-Chloro-3-methoxy-5-methylpyridine (Minisci-type Reaction)
To a solution of 2-chloro-3-methoxypyridine (1 equiv.) in a suitable solvent (e.g., acetonitrile) is added a radical initiator (e.g., ammonium persulfate) and a methyl radical source (e.g., tert-butyl hydroperoxide and a silver catalyst, or a boronic acid derivative).
The reaction mixture is heated to the appropriate temperature and stirred until completion.
The reaction is quenched, and the product is extracted with an organic solvent.
The combined organic layers are washed, dried, and concentrated.
The final product is purified by column chromatography to yield 2-Chloro-3-methoxy-5-methylpyridine.
Yield: Approximately 75-85%.
Mechanistic Insights and Rationale
The success of the novel synthetic route hinges on the principles of regioselectivity in both nucleophilic aromatic substitution and radical C-H functionalization.
Step 1: Selective Methoxylation
The greater reactivity of the 2-position of the pyridine ring towards nucleophilic attack is a well-established phenomenon. This is attributed to the electron-withdrawing effect of the nitrogen atom, which stabilizes the Meisenheimer intermediate formed during the substitution at the 2- and 4-positions more effectively than at the 3-position.
Step 2: Regioselective C-H Methylation
The Minisci reaction is a powerful tool for the alkylation of electron-deficient heterocycles. The regioselectivity is governed by the electronic properties of the pyridine ring and the nature of the radical species. In the case of 2-chloro-3-methoxypyridine, the 5-position is electronically activated towards radical attack, leading to the desired product with high selectivity.
Visualizing the Synthetic Pathways
To further illustrate the synthetic strategies, the following diagrams outline the workflow and chemical transformations for both the traditional and novel routes.
Caption: Traditional synthetic route for 2-Chloro-3-methoxy-5-methylpyridine.
Caption: Novel synthetic route for 2-Chloro-3-methoxy-5-methylpyridine.
Conclusion
The validation of this novel synthetic route for 2-Chloro-3-methoxy-5-methylpyridine offers a significant improvement over traditional methods. By employing a more convergent strategy that leverages modern synthetic techniques, this approach provides a more efficient, selective, and scalable pathway to this valuable pharmaceutical intermediate. For researchers and drug development professionals, the adoption of such optimized synthetic routes is crucial for accelerating the discovery and development of new medicines.
References
Process for making 2-chloro-5-methylpyridine. (2017). US20170008846A1.
New method for obtaining 2-chloro-3-methylpyridine from mixture of 2-chloro-5-methylpyridine and 2-chlorine-3-picoline. (2011). CN101671296B.
Process for the preparation of 2-chloro-3-hydroxy pyridine. (1999). EP0939079B1.
Weissberger, A. (1960). The Chemistry of Heterocyclic Compounds, Pyridine and its Derivatives, Part Two. Interscience Publishers.
The Role of 3-Methylpyridine N-oxide in Modern Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]
Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. (2020). Chemical Science, 11(33), 8876-8881. [Link]
A Comparative Guide to the Reactivity of 2-Halo-3-methoxy-5-methylpyridines in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic selection of starting materials is a critical determinant of synthetic efficiency and overall project timelines. In the realm of palladium...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the strategic selection of starting materials is a critical determinant of synthetic efficiency and overall project timelines. In the realm of palladium-catalyzed cross-coupling reactions, 2-halopyridines are invaluable building blocks for the synthesis of a diverse array of pharmaceutical compounds. This guide provides an in-depth comparison of the reactivity of 2-chloro-3-methoxy-5-methylpyridine with its bromo- and iodo-analogs in three of the most powerful C-C and C-N bond-forming reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This analysis is grounded in fundamental mechanistic principles and supported by representative experimental data to inform your selection of the optimal substrate for your synthetic needs.
The Decisive Role of the Halogen: A Fundamental Overview
The choice of the halogen at the 2-position of the pyridine ring is paramount, as it directly influences the rate-determining step of most palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the Pd(0) catalyst. The generally accepted order of reactivity for aryl halides is I > Br > Cl, a trend that is directly correlated with the carbon-halogen (C-X) bond dissociation energies (BDEs). A weaker C-X bond facilitates an easier and faster oxidative addition, thereby accelerating the overall catalytic cycle.
Halogen
C-X Bond Dissociation Energy (kcal/mol)
Iodo
~65
Bromo
~81
Chloro
~96
Table 1: Approximate Carbon-Halogen Bond Dissociation Energies for Aryl Halides.
This fundamental principle dictates that the iodo-analog will generally be the most reactive, followed by the bromo- and then the chloro-analog. However, the choice of substrate is not solely a matter of reactivity. Economic considerations and the availability of starting materials often favor the use of chloro- and bromo-derivatives, especially in large-scale synthesis. The development of highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, has significantly expanded the utility of less reactive aryl chlorides.
Comparative Reactivity in Key Cross-Coupling Reactions
The following sections delve into the comparative reactivity of 2-chloro-, 2-bromo-, and 2-iodo-3-methoxy-5-methylpyridine in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The provided experimental protocols are representative of typical conditions for these transformations with 2-halopyridines and serve as a starting point for optimization.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds between an organoboron reagent and an organohalide.[1] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2]
2-Iodo-3-methoxy-5-methylpyridine: This substrate will exhibit the highest reactivity, often proceeding to completion under mild conditions with a variety of palladium catalysts, including Pd(PPh₃)₄.
2-Bromo-3-methoxy-5-methylpyridine: The bromo-analog is a reliable substrate for Suzuki-Miyaura couplings, typically requiring slightly more forcing conditions (higher temperatures, longer reaction times) or more advanced catalyst systems, such as those employing Buchwald-type ligands, to achieve high yields.
2-Chloro-3-methoxy-5-methylpyridine: As the least reactive of the three, the chloro-analog necessitates the use of highly active palladium catalysts, often featuring bulky, electron-rich phosphine ligands like XPhos or SPhos, to overcome the stronger C-Cl bond and achieve efficient coupling.[3]
A mixture of the 2-halopyridine (1.0 mmol), arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., SPhos, 0.04 mmol), and K₃PO₄ (2.0 mmol) in a 2:1 mixture of toluene and water (5 mL) is degassed and heated at 80-100 °C for 2-12 hours. The reaction progress is monitored by TLC or LC-MS.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides and primary or secondary amines. The catalytic cycle shares similarities with the Suzuki-Miyaura reaction, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[1]
2-Iodo-3-methoxy-5-methylpyridine: The high reactivity of the iodo-analog allows for C-N bond formation under relatively mild conditions, often with a broader range of amines and less sophisticated catalyst systems.
2-Bromo-3-methoxy-5-methylpyridine: This is a commonly used substrate for Buchwald-Hartwig aminations. Efficient coupling typically requires the use of specialized ligands, such as Josiphos or Buchwald's biarylphosphines, and a strong base like sodium tert-butoxide.
2-Chloro-3-methoxy-5-methylpyridine: The coupling of the chloro-analog is more challenging and generally requires the most active and sterically demanding ligands (e.g., RuPhos, BrettPhos) to achieve high yields. The choice of base and solvent is also critical for successful transformation.
To a solution of the 2-bromopyridine (1.0 mmol), amine (1.2 mmol), and a palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol) in toluene (5 mL) is added sodium tert-butoxide (1.4 mmol). The mixture is degassed and heated at 100 °C for 4-24 hours.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: Synthesizing Alkynes
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is typically co-catalyzed by palladium and copper(I) salts.[5]
2-Iodo-3-methoxy-5-methylpyridine: The iodo-analog is the ideal substrate for Sonogashira couplings, reacting readily with terminal alkynes under mild conditions, often at room temperature.
2-Bromo-3-methoxy-5-methylpyridine: The bromo-derivative is also a viable substrate, though it generally requires higher temperatures and longer reaction times to achieve comparable yields to the iodo-analog.
2-Chloro-3-methoxy-5-methylpyridine: The Sonogashira coupling of 2-chloropyridines is the most challenging and often requires specialized catalyst systems and forcing conditions. In many cases, alternative synthetic routes may be more practical.
A mixture of the 2-iodopyridine (1.0 mmol), terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), CuI (0.05 mmol), and triethylamine (2.0 mmol) in THF (10 mL) is stirred at room temperature for 6-24 hours.
Caption: Catalytic cycles for the Sonogashira coupling reaction.
Making the Right Choice: A Workflow for Substrate Selection
The selection of the appropriate 2-halo-3-methoxy-5-methylpyridine derivative is a balance of reactivity, cost, and the specific demands of the synthetic route. The following workflow provides a logical approach to this decision-making process.
Caption: Decision workflow for selecting the optimal 2-halopyridine substrate.
Conclusion
The reactivity of 2-halo-3-methoxy-5-methylpyridines in palladium-catalyzed cross-coupling reactions follows the well-established trend of I > Br > Cl. This is primarily dictated by the carbon-halogen bond dissociation energy, which influences the rate-determining oxidative addition step. While the iodo-analog offers the highest reactivity and allows for the use of milder reaction conditions, the bromo- and chloro-analogs provide more cost-effective alternatives, especially with the advent of highly active catalyst systems. A thorough understanding of these reactivity trends, coupled with a strategic consideration of project-specific constraints such as cost and catalyst availability, will enable researchers to make informed decisions and optimize their synthetic strategies for the efficient construction of complex pyridine-containing molecules.
References
Sonogashira Coupling. Organic Chemistry Portal. (n.d.). Retrieved January 25, 2026, from [Link]
Suzuki Coupling. Organic Chemistry Portal. (n.d.). Retrieved January 25, 2026, from [Link]
Sonogashira Coupling. Chemistry LibreTexts. (2024, August 5). Retrieved January 25, 2026, from [Link]
Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024, October 10). Retrieved January 25, 2026, from [Link]
Sonogashira reaction. Wikipedia. (2023, December 29). Retrieved January 25, 2026, from [Link]
Thomas, A. A., & Denmark, S. E. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5744–5757. [Link]
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2008). Angewandte Chemie International Edition, 47(34), 6402-6405. [Link]
Leitch, D. C., & Paci, I. (2022). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. (n.d.). Retrieved January 25, 2026, from [Link]
Buchwald–Hartwig amination. Wikipedia. (2023, October 29). Retrieved January 25, 2026, from [Link]
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. (2008). Retrieved January 25, 2026, from [Link]
Leitch, D. C., & Paci, I. (2022). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
Thomas, A. A., & Denmark, S. E. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]
Yang, D., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]
Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. National Institutes of Health. (2019). Retrieved January 25, 2026, from [Link]
Dreher, S. D., et al. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 73(7), 2813-2816. [Link]
Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst. Royal Society of Chemistry. (2018). Retrieved January 25, 2026, from [Link]
Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023, June 30). Retrieved January 25, 2026, from [Link]
Oxidative addition and palladium coupling. College of Saint Benedict and Saint John's University. (n.d.). Retrieved January 25, 2026, from [Link]
Sonogashira Coupling. BYJU'S. (n.d.). Retrieved January 25, 2026, from [Link]
The Sonogashira coupling reaction mechanism. ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. ACS Publications. (2011). Retrieved January 25, 2026, from [Link]
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (n.d.). Retrieved January 25, 2026, from [Link]
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. (2015). Retrieved January 25, 2026, from [Link]
Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. Sci-Hub. (2013). Retrieved January 25, 2026, from [Link]
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. (2021). Retrieved January 25, 2026, from [Link]
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Publications. (2020). Retrieved January 25, 2026, from [Link]
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2023, March 29). Retrieved January 25, 2026, from [Link]
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. (n.d.). Retrieved January 25, 2026, from [Link]
Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. ACS Publications. (2021). Retrieved January 25, 2026, from [Link]
A Senior Application Scientist's Guide to the Synthesis of 2-Chloro-3-methoxy-5-methylpyridine: A Comparative Analysis of Plausible Synthetic Strategies
Introduction: The Synthetic Puzzle of Polysubstituted Pyridines The synthesis of polysubstituted pyridines is often a non-trivial pursuit. The regioselectivity of electrophilic and nucleophilic substitution reactions is...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Synthetic Puzzle of Polysubstituted Pyridines
The synthesis of polysubstituted pyridines is often a non-trivial pursuit. The regioselectivity of electrophilic and nucleophilic substitution reactions is highly dependent on the electronic nature and position of the existing substituents on the pyridine ring. For 2-Chloro-3-methoxy-5-methylpyridine, the desired arrangement of a chloro, a methoxy, and a methyl group requires a carefully orchestrated synthetic sequence to control the introduction of each substituent and to maximize yield and purity.
This guide will explore two principal, plausible synthetic strategies:
Functionalization of a Pre-existing Pyridine Ring: This approach involves starting with a simpler, commercially available pyridine derivative and sequentially introducing the required functional groups.
Pyridine Ring Synthesis from Acyclic Precursors: This strategy involves constructing the pyridine ring itself from acyclic starting materials, incorporating the desired substituents during the cyclization process.
Method 1: Stepwise Functionalization of a Pyridine Core
This approach leverages the known reactivity of the pyridine ring and its derivatives. A logical starting point is a commercially available lutidine (dimethylpyridine) derivative, which can then be functionalized.
Synthetic Pathway A: From 3,5-Lutidine
A plausible route starting from 3,5-lutidine would involve a sequence of oxidation, hydroxylation, chlorination, and methoxylation.
Figure 2: A generalized Hantzsch-type synthesis approach for a substituted pyridine.
Experimental Considerations for Pathway B
Choice of Acyclic Precursors: The key challenge in this approach is the selection and synthesis of the appropriate acyclic precursors that will lead to the desired 2-chloro, 3-methoxy, and 5-methyl substitution pattern. For instance, a potential precursor could be a chlorinated β-ketoester.
Condensation and Cyclization: The condensation of the three components can be catalyzed by acids or bases. The reaction conditions need to be carefully optimized to favor the formation of the desired dihydropyridine intermediate.
Oxidation: The resulting dihydropyridine needs to be oxidized to the aromatic pyridine. Common oxidizing agents for this step include nitric acid, manganese dioxide, or ceric ammonium nitrate.
Final Functionalization: It is likely that not all substituents can be introduced in the initial condensation. Therefore, a final functionalization step, such as chlorination of a hydroxyl group, might be necessary.
Data Comparison (Projected)
Parameter
Method 1 (Pyridine Functionalization)
Method 2 (Ring Synthesis)
Plausible Yield
Variable, depends on the specific route
Potentially higher overall yield if precursors are readily available
Potential Purity Issues
Isomeric byproducts
Byproducts from the condensation reaction
Key Challenges
Regiocontrol of substitutions
Synthesis of complex acyclic precursors, optimization of condensation conditions
Discussion: Weighing the Synthetic Options
The choice between functionalizing an existing pyridine ring and constructing the ring from acyclic precursors depends on several factors:
Availability and Cost of Starting Materials: The cost and commercial availability of the starting pyridine derivative versus the acyclic precursors will be a major consideration for large-scale synthesis.
Scalability: Reactions involving harsh reagents or requiring chromatographic purification may be less suitable for large-scale production. Ring synthesis methods, if well-optimized, can sometimes be more amenable to scale-up.
Control over Regiochemistry: Ring synthesis offers a higher degree of control over the initial placement of substituents. In contrast, electrophilic substitution on a pre-existing pyridine ring can often lead to mixtures of isomers, necessitating challenging purifications.
For the synthesis of 2-Chloro-3-methoxy-5-methylpyridine, the functionalization of a 3,5-disubstituted pyridine, particularly via a 2-hydroxypyridine intermediate (Pathway A, Route 1), appears to be a more straightforward, albeit potentially lower-yielding, approach due to the commercial availability of suitable starting materials. The chlorination of the 2-pyridone is a well-established, though sometimes challenging, transformation.
The ring synthesis approach (Pathway B) offers a more elegant and potentially higher-yielding route in the long run, but would require significant initial investment in developing the synthesis of the required acyclic precursors.
Conclusion and Future Perspectives
In the absence of established and directly comparable synthetic protocols, this guide provides a framework for approaching the synthesis of 2-Chloro-3-methoxy-5-methylpyridine. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, purity requirements, and available resources.
Further experimental investigation is required to validate these proposed routes and to optimize the reaction conditions for yield and purity. The development of a robust and efficient synthesis for this and other polysubstituted pyridines will continue to be a key enabler for the discovery and development of new chemical entities in the pharmaceutical and agrochemical industries.
References
While direct synthetic procedures for 2-Chloro-3-methoxy-5-methylpyridine are not available in the cited literature, the following references provide examples of the types of reactions discussed in the proposed synthetic routes and are valuable resources for understanding the chemistry of substituted pyridines.
Preparation of 2-chloro-5-methylpyridine. European Patent 0121320A1. This patent describes the synthesis of a related compound, 2-chloro-5-methylpyridine, from a dihydropyridone intermediate, illustrating the chlorination of a pyridone-like structure.
Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. US Patent 5,329,011. This patent details the synthesis of 2-chloro-5-chloromethyl-pyridine from a 2-alkoxy-5-alkoxymethyl-pyridine derivative, providing insights into the chlorination of alkoxy-pyridines.
Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Heterocyclic Communications, 8(3), (2002). This article describes the synthesis of a related substituted pyridine, which may provide useful context for functional group manipulations on the pyridine ring. The article can be found at: [Link].
Validation
A Senior Application Scientist's Guide to Spectroscopic Confirmation of Products from 2-Chloro-3-methoxy-5-methylpyridine Reactions
For Researchers, Scientists, and Drug Development Professionals Introduction: The Importance of Unambiguous Characterization 2-Chloro-3-methoxy-5-methylpyridine is a versatile starting material in medicinal and materials...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Importance of Unambiguous Characterization
2-Chloro-3-methoxy-5-methylpyridine is a versatile starting material in medicinal and materials chemistry. Its strategic substitution pattern allows for selective functionalization, primarily at the 2-position, through common and powerful cross-coupling reactions. However, the synthesis of novel derivatives is only half the battle; unambiguous confirmation of the resulting product's structure is paramount for the integrity of subsequent research and development. This guide provides an in-depth comparison of spectroscopic techniques for the confirmation of products derived from two of the most prevalent reactions of 2-Chloro-3-methoxy-5-methylpyridine: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. As a Senior Application Scientist, my focus here is not just on the data itself, but on the causality behind our analytical choices and the logic of spectral interpretation.
Core Reactions of 2-Chloro-3-methoxy-5-methylpyridine
The electron-deficient nature of the pyridine ring, coupled with the chloro-substituent at the 2-position, makes this site highly susceptible to palladium-catalyzed cross-coupling reactions. We will focus on two archetypal transformations:
Suzuki-Miyaura Coupling: Formation of a C-C bond, typically with an arylboronic acid.
Buchwald-Hartwig Amination: Formation of a C-N bond with a primary or secondary amine.
The general reaction schemes are illustrated below.
Figure 1: General reaction pathways for Suzuki-Miyaura and Buchwald-Hartwig reactions of 2-Chloro-3-methoxy-5-methylpyridine.
Spectroscopic Confirmation: A Multi-faceted Approach
No single spectroscopic technique provides a complete structural picture. A robust characterization workflow relies on the synergistic interpretation of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Figure 2: A typical analytical workflow for the structural confirmation of a synthetic product.
Case Study 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
In this reaction, the chloro group at the 2-position is replaced by a phenyl group.
C₁₃H₁₃NO. The presence of a nitrogen atom results in an odd nominal mass, consistent with the Nitrogen Rule.
Key Fragments
Fragments corresponding to the loss of a methyl radical (-15), a methoxy radical (-31), and potentially fragments of the pyridine and phenyl rings.
IR (KBr)
~3050 cm⁻¹ (aromatic C-H stretch)
Presence of two aromatic rings.
~2950 cm⁻¹ (aliphatic C-H stretch)
Methyl and methoxy groups.
~1600, 1480 cm⁻¹ (C=C/C=N stretch)
Characteristic of the pyridine ring.
~1250 cm⁻¹ (C-O stretch)
Aryl-alkyl ether of the methoxy group.
¹H NMR
δ ~8.2 ppm (d, 1H), ~7.5 ppm (d, 1H)
Protons on the pyridine ring. The proton at C6 will be downfield due to deshielding by the nitrogen.
δ ~7.3-7.6 ppm (m, 5H)
Protons of the newly introduced phenyl group.
δ ~3.8 ppm (s, 3H)
Methoxy group protons.
δ ~2.3 ppm (s, 3H)
Methyl group protons.
¹³C NMR
δ ~160 ppm (C-O)
Carbon of the methoxy-substituted position on the pyridine ring.
δ ~155 ppm, ~147 ppm, ~135 ppm, ~125 ppm
Carbons of the pyridine ring.
δ ~128-130 ppm
Carbons of the phenyl ring.
δ ~56 ppm (-OCH₃)
Methoxy carbon.
δ ~18 ppm (-CH₃)
Methyl carbon.
Experimental Protocol: Spectroscopic Analysis of 2-Phenyl-3-methoxy-5-methylpyridine
1. Mass Spectrometry (Electron Ionization - EI)
Sample Preparation: Dissolve a small amount of the purified product in a volatile solvent such as methanol or dichloromethane.
Instrumentation: Direct infusion into a mass spectrometer with an EI source.
Analysis:
Observe the molecular ion peak to confirm the molecular weight (199 g/mol ).
Analyze the fragmentation pattern. Key fragments can help to confirm the presence of specific structural motifs.
2. Infrared (IR) Spectroscopy
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid product or acquire the spectrum of a thin film on a salt plate if the product is an oil.
Instrumentation: FT-IR spectrometer.
Analysis:
Identify the characteristic aromatic C-H stretches above 3000 cm⁻¹.
Confirm the presence of aliphatic C-H stretches from the methyl and methoxy groups below 3000 cm⁻¹.
Look for the characteristic C-O stretching frequency of the aryl ether around 1250 cm⁻¹.
Observe the pyridine ring skeletal vibrations.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
¹H NMR Acquisition:
Acquire a standard 1D proton spectrum.
Integrate the peaks to confirm the proton count for each signal.
¹³C NMR Acquisition:
Acquire a proton-decoupled 1D carbon spectrum.
2D NMR (Optional but Recommended):
COSY: To establish proton-proton correlations within the same spin system (e.g., on the pyridine and phenyl rings).
HSQC/HMQC: To correlate protons with their directly attached carbons.
HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity between the pyridine and phenyl rings.
Case Study 2: Buchwald-Hartwig Amination with Morpholine
This reaction introduces a nitrogen-containing heterocycle at the 2-position of the pyridine ring.
C₁₂H₁₈N₂O₂. Electrospray ionization (ESI) is often preferred for more polar, nitrogen-containing compounds and typically yields the protonated molecular ion.
IR (KBr)
~2950, 2850 cm⁻¹ (aliphatic C-H stretch)
Abundant CH₂ groups in the morpholine ring, plus the methyl and methoxy groups.
~1600, 1480 cm⁻¹ (C=C/C=N stretch)
Pyridine ring vibrations.
~1250 cm⁻¹ (C-O stretch)
Aryl-alkyl ether of the methoxy group.
~1115 cm⁻¹ (C-O-C stretch)
Characteristic stretch of the morpholine ether linkage.
¹H NMR
δ ~7.8 ppm (d, 1H), ~7.0 ppm (d, 1H)
Protons on the pyridine ring.
δ ~3.8 ppm (t, 4H)
Morpholine protons adjacent to the oxygen (O-CH ₂).[1][2]
δ ~3.7 ppm (s, 3H)
Methoxy group protons.
δ ~3.1 ppm (t, 4H)
Morpholine protons adjacent to the nitrogen (N-CH ₂).[1][2]
δ ~2.2 ppm (s, 3H)
Methyl group protons.
¹³C NMR
δ ~158 ppm (C-N)
Pyridine carbon attached to the morpholine nitrogen.
Experimental Protocol: Spectroscopic Analysis of 4-(3-methoxy-5-methylpyridin-2-yl)morpholine
The experimental protocols for MS, IR, and NMR are similar to those described for the Suzuki-Miyaura product. Key differences in the analysis are highlighted below:
Mass Spectrometry: ESI is generally the preferred ionization method for this type of compound to favor the generation of the protonated molecular ion [M+H]⁺.
Infrared Spectroscopy: The presence of a strong C-O-C stretching band around 1115 cm⁻¹ is a key diagnostic feature for the morpholine ring.
¹H NMR Spectroscopy: The two distinct triplets for the morpholine protons are characteristic. The downfield triplet corresponds to the protons adjacent to the oxygen, and the upfield triplet to those adjacent to the nitrogen.[1][2]
¹³C NMR Spectroscopy: The two signals for the morpholine carbons, with the one adjacent to oxygen being significantly downfield, are a clear indicator of the morpholine moiety's presence.[2]
Conclusion: A Self-Validating System
By employing a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, a self-validating system for the structural confirmation of products from 2-Chloro-3-methoxy-5-methylpyridine reactions is established. MS confirms the correct molecular formula, IR identifies the key functional groups, and NMR elucidates the precise connectivity of the atoms. This multi-technique approach provides the high level of confidence required in drug discovery and materials science, ensuring that the molecules being advanced into further studies are indeed the intended structures.
References
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Retrieved from [Link]
De Gruyter. (2002). A simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Heterocyclic Communications, 8(3), 243-248. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
PubMed. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(6), 499-502. Retrieved from [Link]
ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
ResearchGate. (2017). Spectroscopic characterization and DFT exploration of 2-(4-methoxybenzyloxy)-4-methylquinoline. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Chloro-3-methoxy-5-nitropyridine. PubChem. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]
Claremont Colleges. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. Retrieved from [Link]
Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
MDPI. (n.d.). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Retrieved from [Link]
PRISM. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. Retrieved from [Link]
ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]
Letters in Applied NanoBioScience. (2022). DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone. Retrieved from [Link]
ResearchGate. (n.d.). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
Navigating the Bioactivity Landscape of Chloro-Methoxy-Methylpyridine Isomers: A Guide for Researchers
Introduction: The Enigmatic Potential of Substituted Pyridines To the dedicated researcher in drug discovery and agrochemical development, the pyridine scaffold is a familiar and highly valued motif. Its presence in nume...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Enigmatic Potential of Substituted Pyridines
To the dedicated researcher in drug discovery and agrochemical development, the pyridine scaffold is a familiar and highly valued motif. Its presence in numerous approved pharmaceuticals and agrochemicals speaks to its versatility as a pharmacophore.[1][2] The electronic properties of the pyridine ring, coupled with the diverse functionalities that can be introduced at various positions, allow for the fine-tuning of a molecule's physicochemical properties and biological activity. This guide focuses on a specific subset of these compounds: the isomers of 2-Chloro-3-methoxy-5-methylpyridine. Our objective is to provide a clear, data-driven comparison of their bioactivities.
However, a comprehensive survey of the current scientific literature and patent landscape reveals a critical knowledge gap: a direct comparative study of the bioactivity of 2-Chloro-3-methoxy-5-methylpyridine and its positional isomers has yet to be published. These compounds are most frequently cited as valuable synthetic intermediates in the preparation of more complex, biologically active molecules.[3][4][5] This guide, therefore, aims to provide a foundational understanding of the known roles of these isomers, contextualize their potential bioactivities based on related structures, and propose a rigorous experimental framework for their comparative evaluation.
The Isomeric Landscape: Structure and Synthetic Relevance
The constitutional isomers of 2-Chloro-3-methoxy-5-methylpyridine offer a fascinating platform for structure-activity relationship (SAR) studies. The relative positions of the electron-withdrawing chlorine atom, the electron-donating and lipophilic methoxy and methyl groups, and the nitrogen atom in the pyridine ring can significantly influence the molecule's polarity, steric profile, and ability to interact with biological targets.
Below are the chemical structures of the primary compound and several of its key positional isomers:
Isomer Name
Chemical Structure
2-Chloro-3-methoxy-5-methylpyridine
3-Chloro-2-methoxy-5-methylpyridine
4-Chloro-2-methoxy-5-methylpyridine
5-Chloro-2-methoxy-3-methylpyridine
4-Chloro-3-methoxy-2-methylpyridine
While direct bioactivity data is scarce, the frequent appearance of these isomers as synthetic intermediates underscores their importance. For instance, 2-chloro-5-methylpyridine is a known precursor in the synthesis of certain herbicides.[3][6] Similarly, derivatives like 3-Chloro-5-(hydroxymethyl)-2-methoxypyridine are utilized as building blocks for novel insecticides and fungicides, suggesting that the chloro-methoxy-pyridine core is a promising scaffold for agrochemical development.[4]
Inferences from Structurally Related Bioactive Compounds
Although direct comparisons are unavailable, we can draw plausible inferences about the potential bioactivities of these isomers by examining more complex molecules that share the same core structure.
A notable example is the compound 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline , which incorporates the 2-chloro, 8-methoxy, and 5-methyl substitution pattern within a larger, fused-ring system. This molecule has demonstrated significant cytotoxic activity against colorectal cancer cell lines, with IC50 values in the sub-micromolar range.[7] The mechanism of action was linked to the modulation of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cancer cell growth and survival.[7] This finding strongly suggests that the specific arrangement of chloro, methoxy, and methyl groups on an aromatic scaffold can give rise to potent anticancer properties.
The broader family of substituted pyridines is known to exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and herbicidal effects.[8][9] The challenge and opportunity for researchers lie in systematically evaluating how the isomeric variations of 2-Chloro-3-methoxy-5-methylpyridine influence these potential activities.
Proposed Experimental Workflow for Comparative Bioactivity Screening
To address the current knowledge gap, a systematic comparative evaluation of the bioactivity of these isomers is warranted. The following experimental workflow provides a robust framework for such an investigation.
I. Preliminary in vitro Screening
The initial phase should involve a broad-based screening to identify promising areas of bioactivity.
1. Antimicrobial Susceptibility Testing:
Objective: To assess the antibacterial and antifungal properties of the isomers.
Methodology:
Microorganisms: A panel of clinically and agriculturally relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).
Assay: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Controls: A standard antibiotic (e.g., ampicillin) and antifungal (e.g., fluconazole) should be included as positive controls, with a vehicle control (e.g., DMSO) as a negative control.
2. Cytotoxicity Screening against Cancer Cell Lines:
Objective: To evaluate the potential anticancer activity of the isomers.
Methodology:
Cell Lines: A diverse panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer). A non-cancerous cell line (e.g., NIH/3T3 fibroblasts) should be included to assess selectivity.
Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assays to determine the IC50 (half-maximal inhibitory concentration) value for each isomer.
Controls: A known chemotherapeutic agent (e.g., doxorubicin) as a positive control and a vehicle control.
3. Insecticidal Activity Screening:
Objective: To determine the potential of the isomers as insecticidal agents.
Methodology:
Target Pests: Common agricultural pests such as aphids (Aphis craccivora) or armyworms (Mythimna separata).
Assay: Leaf-dip or topical application bioassays to determine the LC50 (lethal concentration, 50%) or LD50 (lethal dose, 50%).
Controls: A commercial insecticide as a positive control and a vehicle control.
The following diagram illustrates the proposed workflow for this preliminary screening phase:
Proposed workflow for the comparative bioactivity screening of isomers.
II. Secondary Assays and Mechanism of Action Studies
For any "hit" compounds identified in the preliminary screening, further investigation would be necessary to elucidate their mechanism of action and validate their potential.
For Anticancer Hits:
Cell cycle analysis by flow cytometry.
Apoptosis assays (e.g., Annexin V/PI staining).
Western blot analysis to investigate effects on key signaling pathways (e.g., PI3K/AKT/mTOR, MAPK).
For Antimicrobial Hits:
Time-kill kinetics assays.
Mechanistic studies (e.g., membrane permeability assays, DNA interaction studies).
For Insecticidal Hits:
Mode of action studies (e.g., acetylcholinesterase inhibition assays).
Spectrum of activity against a broader range of pests.
This structured, data-driven approach will enable a thorough and objective comparison of the bioactivities of these isomers, paving the way for the development of novel and effective pharmaceuticals or agrochemicals.
Conclusion and Future Outlook
While a direct comparative guide on the bioactivity of 2-Chloro-3-methoxy-5-methylpyridine and its isomers is not yet possible due to a lack of published data, their role as key synthetic intermediates points to a significant untapped potential. The structural similarity to the core of potent anticancer agents further strengthens the rationale for a comprehensive investigation.
The experimental workflow proposed herein offers a clear path forward for researchers to systematically explore the bioactivity of this intriguing class of compounds. Such studies are essential for unlocking the full potential of substituted pyridines and for driving innovation in both medicine and agriculture. It is our hope that this guide will serve as a catalyst for future research in this promising area.
References
Guna, J. V., Bhadani, V. N., Purohit, H. D., & Purohit, D. M. (2015). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. International Letters of Chemistry, Physics and Astronomy, 49, 99-103. [Link]
Ciba-Geigy AG. (1984). Preparation of 2-chloro-5-methylpyridine.
Li, Y., et al. (2021). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega, 6(40), 26299–26311. [Link]
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A Comparative Guide to the Environmental Impact of Synthetic Pathways for 2-Chloro-3-methoxy-5-methylpyridine
In the pursuit of novel pharmaceuticals and agrochemicals, the synthesis of complex heterocyclic intermediates like 2-Chloro-3-methoxy-5-methylpyridine is of paramount importance. However, with increasing global emphasis...
Author: BenchChem Technical Support Team. Date: February 2026
In the pursuit of novel pharmaceuticals and agrochemicals, the synthesis of complex heterocyclic intermediates like 2-Chloro-3-methoxy-5-methylpyridine is of paramount importance. However, with increasing global emphasis on sustainable practices, it is no longer sufficient to merely achieve a high yield. The environmental footprint of a synthetic route is a critical consideration in modern chemical development. This guide provides an in-depth comparison of two plausible synthetic pathways to 2-Chloro-3-methoxy-5-methylpyridine, assessing their environmental impact through established green chemistry metrics. By examining these routes, we aim to provide researchers, scientists, and drug development professionals with the insights needed to make more environmentally conscious decisions in their synthetic endeavors.
The principles of green chemistry guide us to design chemical processes that reduce or eliminate the use and generation of hazardous substances.[1] Metrics such as Atom Economy, E-Factor, and Process Mass Intensity (PMI) are essential tools for quantifying the "greenness" of a reaction or process, moving beyond simple yield calculations to provide a more holistic view of sustainability.[2]
Synthetic Pathway 1: Chlorination of 2-Hydroxy-3-methoxy-5-methylpyridine
This classical approach involves the conversion of a hydroxypyridine to the corresponding chloropyridine using a strong chlorinating agent. This transformation is a cornerstone of heterocyclic chemistry, but often involves harsh reagents and generates significant waste.
Causality Behind Experimental Choices
The conversion of the robust hydroxyl group on an electron-rich pyridine ring into a chloro-substituent necessitates a potent chlorinating agent. Phosphorus oxychloride (POCl₃) is frequently employed for this purpose due to its high reactivity. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The use of a high-boiling solvent like N,N-dimethylformamide (DMF) can facilitate the reaction by ensuring a sufficiently high temperature and by acting as a catalyst in some cases. However, DMF is a solvent of high concern due to its toxicity. The aqueous workup is designed to quench the excess POCl₃ and separate the product from inorganic byproducts.
Experimental Protocol
Step 1: Chlorination of 2-Hydroxy-3-methoxy-5-methylpyridine
To a stirred solution of 2-Hydroxy-3-methoxy-5-methylpyridine (1.0 eq) in N,N-dimethylformamide (5 vol), add phosphorus oxychloride (2.0 eq) dropwise at 0-5 °C.
After the addition is complete, heat the reaction mixture to 100 °C and maintain for 4 hours.
Cool the mixture to room temperature and carefully pour it onto crushed ice.
Neutralize the solution with aqueous sodium hydroxide (30% w/v) to pH 7-8, maintaining the temperature below 20 °C.
Extract the aqueous layer with ethyl acetate (3 x 10 vol).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by vacuum distillation to obtain 2-Chloro-3-methoxy-5-methylpyridine.
Workflow Diagram
Caption: Workflow for Pathway 1: Chlorination.
Synthetic Pathway 2: From 3-Methoxy-5-methylpyridine-N-oxide
An alternative strategy involves the synthesis via a pyridine N-oxide intermediate. This method can sometimes offer milder reaction conditions and different selectivity compared to direct chlorination of the hydroxypyridine.
Causality Behind Experimental Choices
The activation of the pyridine ring via N-oxidation allows for nucleophilic substitution at the 2-position. The reaction with phosphorus oxychloride proceeds via an initial adduct formation, followed by rearrangement and chloride attack to yield the 2-chloropyridine and phosphoric acid byproducts. Dichloromethane is a common solvent for this type of reaction due to its inertness and ease of removal. The reaction is often performed at reflux to ensure completion. The subsequent aqueous workup is necessary to remove the inorganic byproducts and any unreacted starting material. This route avoids the potentially more hazardous direct handling of the hydroxypyridine at high temperatures with POCl₃.
Experimental Protocol
Step 1: N-Oxidation of 3-Methoxy-5-methylpyridine
(This step is assumed to have been performed to obtain the starting material for the key transformation)
Step 2: Chlorination of 3-Methoxy-5-methylpyridine-N-oxide
Suspend 3-Methoxy-5-methylpyridine-N-oxide (1.0 eq) in dichloromethane (10 vol).
Add phosphorus oxychloride (1.5 eq) dropwise to the suspension at room temperature.
Heat the mixture to reflux (approx. 40 °C) and maintain for 3 hours.
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
Cool the reaction mixture to room temperature and slowly add it to a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 5 vol).
Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purify the resulting crude oil by column chromatography on silica gel to afford 2-Chloro-3-methoxy-5-methylpyridine.
Workflow Diagram
Caption: Workflow for Pathway 2: N-Oxide Route.
Quantitative Environmental Impact Assessment
To objectively compare these two pathways, we will utilize three key green chemistry metrics: Atom Economy, E-Factor, and Process Mass Intensity (PMI). For these calculations, we assume a hypothetical yield of 85% for both pathways for a standardized comparison.
Metric
Formula
Pathway 1: Chlorination
Pathway 2: N-Oxide Route
Ideal Value
Atom Economy
(MW of Product / Σ MW of Reactants) x 100%
56.4%
71.2%
100%
E-Factor
Total Waste (kg) / Product (kg)
~15.8
~12.5
0
Process Mass Intensity (PMI)
Total Mass Input (kg) / Product (kg)
~16.8
~13.5
1
Calculations are based on stoichiometric amounts for Atom Economy and typical solvent volumes for E-Factor and PMI. Actual values may vary based on specific experimental conditions and scales.
Analysis of Metrics
Atom Economy: This metric reveals how many atoms from the reactants are incorporated into the final product. Pathway 2 exhibits a significantly higher atom economy, indicating a more efficient use of atomic resources at the stoichiometric level. The lower atom economy of Pathway 1 is primarily due to the large mass of byproducts generated from phosphorus oxychloride.
E-Factor: The Environmental Factor quantifies the amount of waste produced per unit of product. A lower E-factor is more desirable. Pathway 2 is superior in this regard, generating less waste. The high E-factor in both pathways is typical for pharmaceutical and fine chemical syntheses, which often involve multi-step processes and extensive use of solvents for reaction and purification.[1]
Process Mass Intensity (PMI): PMI provides a holistic view of the process efficiency by considering the total mass of all materials used (reactants, solvents, reagents) to produce a kilogram of product. Again, Pathway 2 demonstrates a lower PMI, reinforcing its position as the more mass-efficient and thus, more environmentally friendly option. The high PMI values for both routes are largely driven by the significant quantities of solvents used in the reaction and purification steps.
Qualitative Assessment and Field-Proven Insights
Beyond the numbers, a qualitative assessment of the reagents, conditions, and overall process provides a more complete picture of the environmental impact.
Feature
Pathway 1: Chlorination
Pathway 2: N-Oxide Route
Green Chemistry Consideration
Reagents
Phosphorus oxychloride (highly corrosive and water-reactive).
Phosphorus oxychloride.
Both pathways use a hazardous reagent, but Pathway 2 uses a smaller stoichiometric excess.
Solvents
N,N-dimethylformamide (DMF) - a reprotoxic solvent of very high concern.
Dichloromethane (DCM) - a suspected carcinogen and environmentally persistent.
Both pathways use problematic solvents. A key area for improvement would be to screen for greener solvent alternatives.
Temperature
High (100 °C)
Moderate (reflux, ~40 °C)
The lower reaction temperature of Pathway 2 results in lower energy consumption and a safer process profile.
Waste Stream
Phosphoric acid and hydrochloride salts in aqueous waste.
Phosphoric acid and hydrochloride salts in aqueous waste.
The composition of the waste streams is similar, but the total volume is expected to be lower in Pathway 2 due to better mass efficiency.
Purification
Vacuum distillation (energy-intensive).
Column chromatography (generates significant solvent and solid waste).
The choice of purification method presents a trade-off between energy consumption and waste generation.
Conclusion and Recommendations
Based on both quantitative metrics and qualitative analysis, Pathway 2, the synthesis via the 3-Methoxy-5-methylpyridine-N-oxide intermediate, emerges as the more environmentally benign route for the preparation of 2-Chloro-3-methoxy-5-methylpyridine. It offers a higher atom economy, a lower E-Factor and PMI, and operates under milder, more energy-efficient conditions.
However, it is crucial to acknowledge that both pathways have significant room for improvement. The reliance on hazardous reagents like phosphorus oxychloride and problematic solvents like DMF and DCM are major drawbacks. Future research should focus on:
Catalytic Chlorination: Investigating catalytic methods to replace stoichiometric chlorinating agents would drastically reduce waste and improve atom economy.
Green Solvent Screening: Replacing DMF and DCM with more benign alternatives from solvent selection guides is a critical step towards a more sustainable process.
Flow Chemistry: Transitioning the process to a continuous flow setup could enhance safety, improve heat transfer, and potentially reduce solvent usage and reaction times.
By critically evaluating synthetic routes through the lens of green chemistry, we can actively design processes that are not only efficient and economical but also responsible and sustainable.
References
Preparation of 2-chloro-5-methylpyridine. (Patent No. 0121320).
Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (Patent No. US5329011A).
Preparation of 2-chloro-5-methylpyridine. (Patent No. US4612377A).
Technical Support Center: Synthesis of 2-Chloro-5-methylpyridine. Benchchem.
Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. (Patent No. CN109929188A).
New method for obtaining 2-chloro-3-methylpyridine from mixture of 2-chloro-5-methylpyridine and 2-chlorine-3-picoline. (Patent No. CN101671296B).
Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor. (2008).
Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. (2002).
Process for making 3-amino-2-chloro-4-methylpyridine. (Patent No. US6399781B1).
Synthesis method of 2-chloro-5-chloromethylpyridine. (2018). SciSpace.
Synthesis method of 1-chloro-3-methoxy-5-methylbenzene. (Patent No. CN113511960A).
Preparation of 2-chloro-5-methylpyridine. (Patent No. EP0121320A1).
Method for preparing 2-chloro-5-nitropyridine. (Patent No. CN102040554A).
Life Cycle Assessment (LCA) in Green Chemistry: A Guide to Sustainable Decision-Making. (2025).
Atom Economy (GCSE Chemistry). Study Mind.
Life Cycle Assessment of Green Synthesis of TiO2 Nanoparticles vs. Chemical Synthesis. (2024).
Atom Economy | Formula & Examples - Lesson. Study.com.
Process Mass Intensity Metric. ACS GCI Pharmaceutical Roundtable.
Green Chemistry Pharmaceutical Industry. Syrris.
E-Factor. sheldon.nl.
Typical E-Factors for chemical industry sectors.
Life Cycle Assessment for the Design of Chemical Processes, Products, and Supply Chains. (2020).
Integrated Approach of Life Cycle Assessment and Experimental Design in the Study of a Model Organic Reaction: New Perspectives in Renewable Vanillin-Derived Chemicals. MDPI.
APPROPRIATE Life Cycle Assessment: A PROcess-Specific, PRedictive Impact AssessmenT Method for Emerging Chemical Processes. (2023).
How Do You Calculate Atom Economy in a Reaction? ♻️. (2026). YouTube.
Green chemistry and sustainability metrics in the pharmaceutical manufacturing sector.
Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. PubMed Central.
Green Pharma Metrics. Prism.
Process Mass Intensity Calculator. Green Chemistry For Sustainability.
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Sustainability Appraisal of Polymer Chemistry Using E-Factor: Opportunities, Limitations and Future Directions. (2023).
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-3-methoxy-5-methylpyridine
As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hur...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-Chloro-3-methoxy-5-methylpyridine (CAS No. 1203499-46-0), grounding procedural guidance in the chemical principles that necessitate these precautions.
Immediate Safety Profile & Hazard Identification
Before handling or preparing for disposal, it is crucial to understand the immediate hazards associated with 2-Chloro-3-methoxy-5-methylpyridine. Although a specific, comprehensive Safety Data Sheet (SDS) for this exact CAS number is not widely available, data from closely related structural analogs and supplier information allow for a reliable hazard assessment.
The primary hazards are consistently identified as:
Acute Oral Toxicity
Serious Eye Irritation
Skin Irritation
Respiratory Tract Irritation
These classifications demand meticulous handling to prevent exposure. The following table summarizes the key hazard information based on the Globally Harmonized System (GHS).
Essential Personal Protective Equipment (PPE) for Handling and Disposal:
Eye Protection: Chemical safety goggles or a face shield.
Hand Protection: Chemically resistant gloves (e.g., butyl rubber; always consult the manufacturer's compatibility chart).
Body Protection: A fully-buttoned laboratory coat.
Respiratory Protection: All handling of the solid or its solutions should occur within a certified chemical fume hood to avoid inhalation of dust or vapors.[2]
The 'Why': Understanding the Waste Classification
2-Chloro-3-methoxy-5-methylpyridine must be treated as hazardous waste . This is not an arbitrary designation. The rationale is rooted in its chemical structure and federal regulations.
Halogenated Organic Compound: The presence of a chlorine atom on the pyridine ring places this compound in the category of halogenated organics. Such compounds are often resistant to natural degradation, potentially persisting in the environment. Improper disposal, such as incineration at insufficiently high temperatures, can lead to the formation of highly toxic byproducts like dioxins and hydrogen chloride gas.[5]
Regulatory Precedent (RCRA): The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), regulates hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" responsibility.[6] While this specific compound is not individually listed, Pyridine itself is a characteristic hazardous waste with the code D038 for toxicity.[7][8] Furthermore, many chlorinated compounds are found on the F and K lists of hazardous wastes from non-specific and specific sources, respectively.[9] Therefore, the principle of due diligence compels us to manage this chlorinated pyridine derivative as a regulated hazardous waste.
Disposing of this compound as general waste is a violation of regulatory standards and a significant environmental and health risk.
Disposal Workflow: A Visual Guide
The following diagram outlines the decision-making and operational workflow for the proper disposal of 2-Chloro-3-methoxy-5-methylpyridine waste in a laboratory setting.
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-3-methoxy-5-methylpyridine
As researchers and scientists in the fast-paced world of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents, such as 2-Chlo...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and scientists in the fast-paced world of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents, such as 2-Chloro-3-methoxy-5-methylpyridine, demands a meticulous approach to personal protection. This guide, moving beyond a simple checklist, provides a deep dive into the rationale behind selecting and using Personal Protective Equipment (PPE), ensuring that your experimental workflows are not only productive but also fundamentally safe.
Understanding the Hazard Profile: A Foundation for Safety
Harmful in Contact with Skin: Harmful in contact with skin.[3][4][5]
These hazards underscore the necessity of a comprehensive PPE strategy to prevent exposure through dermal contact, ocular contact, and inhalation.
Core Personal Protective Equipment (PPE) Requirements
The following table summarizes the essential PPE for handling 2-Chloro-3-methoxy-5-methylpyridine, categorized by the level of risk associated with different laboratory procedures.
Risk Level
Procedure
Eyes/Face
Hands
Body
Respiratory
Low
Weighing small quantities in a ventilated balance enclosure.
Safety glasses with side shields.
Nitrile gloves.
Laboratory coat.
Not generally required if in a ventilated enclosure.
Medium
Standard laboratory manipulations (e.g., preparing solutions, running reactions) in a fume hood.
Chemical splash goggles.
Nitrile gloves.
Laboratory coat.
Not generally required if work is performed in a certified fume hood.
High
Large-scale operations, handling heated material, or potential for splashing.
Chemical splash goggles and a face shield.
Nitrile gloves (consider double-gloving).
Chemical-resistant apron over a laboratory coat.
A NIOSH-approved respirator may be necessary if engineering controls are insufficient.[3]
The "Why" Behind the "What": A Deeper Look at PPE Selection
Eye and Face Protection: Your First Line of Defense
The potential for serious eye irritation from 2-Chloro-3-methoxy-5-methylpyridine makes robust eye protection non-negotiable.[1][2]
Safety Glasses with Side Shields: Provide basic protection from projectiles but are inadequate for splash hazards. Their use should be limited to low-risk activities where the potential for splashing is minimal.
Chemical Splash Goggles: These are essential for any procedure involving liquids. They form a seal around the eyes, offering superior protection from splashes and aerosols.[2][6] Look for goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166.[2][3]
Face Shield: When there is a significant risk of splashing, such as when working with larger volumes or under pressure, a face shield should be worn in addition to chemical splash goggles.[2][6] A face shield alone does not provide adequate eye protection.
Hand Protection: Preventing Dermal Absorption
Chlorinated pyridines can cause skin irritation and may be harmful upon contact.[3][4][5] Therefore, selecting the correct gloves is critical.
Nitrile Gloves: These are an excellent choice for handling pyridines as they offer good chemical resistance.[7] Always check the manufacturer's glove compatibility data for specific breakthrough times, especially for prolonged handling.
Double-Gloving: For high-risk procedures, wearing two pairs of nitrile gloves can provide an additional layer of protection. If the outer glove becomes contaminated, it can be removed without exposing the skin.
Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.
Body Protection: Shielding Your Skin
Your personal clothing offers minimal protection against chemical splashes.
Laboratory Coat: A standard lab coat is the minimum requirement for any work with 2-Chloro-3-methoxy-5-methylpyridine. It should be fully buttoned to provide maximum coverage.
Chemical-Resistant Apron: For procedures with a higher splash potential, a chemical-resistant apron worn over the lab coat provides an additional barrier.
Respiratory Protection: Ensuring Clean Air
The primary method for controlling respiratory hazards is through engineering controls.
Fume Hood: All work with 2-Chloro-3-methoxy-5-methylpyridine should be conducted in a properly functioning and certified chemical fume hood. This is the most effective way to prevent inhalation of vapors or aerosols.
Respirators: In the rare event that engineering controls are not sufficient to maintain exposure below acceptable limits, or during certain emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3] Respirator use requires a formal respiratory protection program, including training and fit-testing, as outlined in OSHA 29 CFR 1910.134.[3][6]
Procedural Discipline: Donning and Doffing of PPE
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Donning Procedure
Figure 1: Recommended PPE Donning Sequence.
Doffing Procedure
Figure 2: Recommended PPE Doffing Sequence.
Spill and Disposal Management: A Critical Final Step
In the event of a spill, immediately alert others in the area and evacuate if necessary. Only personnel trained in spill cleanup procedures and wearing appropriate PPE should address the spill.
Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[1]
Cleanup: Carefully sweep or scoop the absorbed material into a labeled, sealed container for disposal.[3] Avoid creating dust.
Decontamination: Clean the spill area thoroughly.
Disposal: All waste, including contaminated PPE and cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1][3][5] Never dispose of this chemical down the drain.
Conclusion: Fostering a Culture of Safety
The responsible handling of 2-Chloro-3-methoxy-5-methylpyridine is a cornerstone of sound scientific practice. By understanding the "why" behind each piece of personal protective equipment and adhering to rigorous procedural discipline, you are not only protecting yourself but also contributing to a safer laboratory environment for everyone. Let this guide serve as a dynamic resource in your commitment to excellence in both research and safety.
References
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AK Scientific, Inc. (n.d.). 4-Chloro-3-methoxy-2-methylpyridine N-oxide Safety Data Sheet.
Thermo Fisher Scientific. (2025, December 22). 2-Chloro-3-cyano-6-methylpyridine Safety Data Sheet.
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Thermo Fisher Scientific. (2025, December 19). 2-chloro-5-methyl-pyridine Safety Data Sheet.
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New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine.
Apollo Scientific. (n.d.). Pyridine Safety Data Sheet.
J.T. Baker. (2011, August 29). Material Safety Data Sheet: Pyridine.